3-Ethyl-2,2,3,4-tetramethylpentane
Description
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Properties
CAS No. |
61868-93-7 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-2,2,3,4-tetramethylpentane |
InChI |
InChI=1S/C11H24/c1-8-11(7,9(2)3)10(4,5)6/h9H,8H2,1-7H3 |
InChI Key |
HBSINJYUKWVYBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethyl-2,2,3,4-tetramethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2,2,3,4-tetramethylpentane (CAS No: 61868-9-7). Due to the limited availability of experimental data in peer-reviewed literature, this document presents a combination of known properties and high-quality predicted spectroscopic data. A plausible synthetic route is proposed, along with general safety and handling protocols applicable to volatile alkanes. This guide is intended to serve as a foundational resource for researchers interested in this highly branched alkane.
Chemical Structure and Properties
This compound is a highly branched aliphatic hydrocarbon. Its structure consists of a pentane (B18724) backbone with extensive substitution.
IUPAC Name: this compound Synonyms: 2,2,3,4-TETRAMETHYL-3-ETHYLPENTANE, 3-Ethyl-2,2,3,4-tetramethylpentan[1] CAS Number: 61868-93-7[1] Molecular Formula: C11H24[1]
The table below summarizes the known and calculated physical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 156.31 g/mol | [1] |
| Boiling Point | 188.1 °C | [2] |
| Density | 0.797 g/cm³ (Predicted) | [3] |
| Molar Volume | 196.1 cm³/mol (Predicted) | [3] |
| Refractive Index | 1.445 (Predicted) | [3] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar alkyl groups. The predicted chemical shifts (in ppm, relative to TMS) are as follows:
-
~0.8-1.0 ppm: Multiple overlapping signals corresponding to the various methyl groups (CH₃). This region would likely integrate to 18H.
-
~1.1-1.3 ppm: A quartet corresponding to the methylene (B1212753) protons (CH₂) of the ethyl group, split by the adjacent methyl group. This would integrate to 2H.
-
~1.4-1.6 ppm: A multiplet corresponding to the methine proton (CH) at the C4 position, split by the adjacent methyl and other groups. This would integrate to 1H.
-
~0.8-0.9 ppm: A triplet corresponding to the methyl protons of the ethyl group, split by the adjacent methylene group. This would integrate to 3H.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is predicted to show distinct signals for each carbon environment in the molecule. The predicted chemical shifts are:
-
~30-45 ppm: Quaternary carbons (C2 and C3).
-
~30-40 ppm: Methine carbon (C4).
-
~20-30 ppm: Methylene carbon of the ethyl group.
-
~10-20 ppm: Various methyl carbons.
Predicted Mass Spectrum Fragmentation
In a mass spectrometer, this compound would likely undergo fragmentation through the cleavage of C-C bonds, favoring the formation of more stable carbocations. Key predicted fragments include:
-
m/z = 156: Molecular ion peak [M]⁺ (likely of low intensity).
-
m/z = 141: Loss of a methyl group [M-15]⁺.
-
m/z = 127: Loss of an ethyl group [M-29]⁺.
-
m/z = 99: Loss of a tert-butyl group [M-57]⁺.
-
m/z = 57: Tert-butyl cation, likely a prominent peak.
-
m/z = 43: Isopropyl cation.
-
m/z = 29: Ethyl cation.
Proposed Synthesis Protocol
While a detailed experimental protocol for the synthesis of this compound is not documented, a plausible route can be proposed based on known organic reactions for the formation of highly branched alkanes. One identified precursor is 3,3-dimethyl-2-butanone (CAS 32579-68-3).[1] A potential synthesis could involve a Grignard reaction followed by dehydration and hydrogenation.
Reaction Scheme:
-
Grignard Reaction: Reaction of 3,3-dimethyl-2-butanone with isopropylmagnesium bromide to form the tertiary alcohol, 3-ethyl-2,2,3,4-tetramethyl-3-pentanol.
-
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to yield a mixture of alkenes, primarily 3-ethyl-2,2,4-tetramethyl-3-pentene.
-
Hydrogenation: Catalytic hydrogenation of the alkene mixture to yield the saturated alkane, this compound.
Experimental Workflow Diagram:
Caption: Proposed synthetic pathway for this compound.
Safety and Handling
Specific safety and handling data for this compound is not available. However, as a volatile, flammable liquid alkane, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][5]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the buildup of flammable vapors.[4][5]
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources. Use non-sparking tools and ensure electrical equipment is properly grounded.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Spills: In case of a spill, remove all ignition sources and ventilate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste in accordance with local regulations.
Potential Applications and Research Directions
The applications of this compound are not well-documented. However, highly branched alkanes are often studied in the context of:
-
Fuel and Lubricant Additives: Their combustion properties and viscosity can be of interest.
-
Reference Compounds: In analytical chemistry, particularly for gas chromatography and mass spectrometry.
-
Organic Synthesis: As non-polar solvents or as starting materials for further chemical transformations.
Further research is required to fully characterize this compound and explore its potential uses.
Logical Workflow for Compound Characterization:
References
Decoding an Alkane: The Correct IUPAC Nomenclature for a Complex Structure
An in-depth analysis of the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC) reveals the correct name for the alkane initially identified as 3-Ethyl-2,2,3,4-tetramethylpentane to be 3,4,4,5-Tetramethylheptane. This guide provides a detailed breakdown of the rules and their application in arriving at the accurate IUPAC name, a critical aspect for researchers, scientists, and professionals in drug development.
The IUPAC nomenclature for organic compounds provides a standardized and unambiguous method for naming chemical structures.[1][2] For alkanes, the naming process is governed by a set of rules that prioritize the longest continuous carbon chain as the parent structure, with attached alkyl groups treated as substituents.
Systematic Approach to IUPAC Naming
The determination of the correct IUPAC name for the structure initially presented as this compound involves a systematic application of established rules:
-
Identification of the Longest Carbon Chain (Parent Chain): The primary step is to identify the longest continuous chain of carbon atoms in the molecule.[3][4][5] In the given structure, a chain of seven carbon atoms can be identified, which designates the parent alkane as heptane. The initial name "pentane" incorrectly identifies a shorter five-carbon chain as the parent.
-
Numbering the Parent Chain: The parent chain is numbered to assign the lowest possible locants (numbers) to the substituents.[2][3] Numbering should begin from the end that gives the first substituent the lowest number.
-
Identifying and Naming Substituents: All groups attached to the parent chain are identified as substituents.[3][6] In this molecule, there are four methyl (-CH₃) groups.
-
Assigning Locants to Substituents: The position of each substituent on the parent chain is indicated by the number of the carbon atom to which it is attached.
-
Alphabetical Ordering of Substituents: When multiple different substituents are present, they are listed in alphabetical order.[4][7] Prefixes such as di-, tri-, and tetra- are not considered when alphabetizing.[3]
Applying these principles to the structure , the correct numbering of the seven-carbon chain results in methyl groups at positions 3, 4, 4, and 5. Therefore, the systematic and correct IUPAC name is 3,4,4,5-Tetramethylheptane .
Quantitative Data Summary
| Parameter | Initial (Incorrect) Name | Correct IUPAC Name |
| Parent Chain Length | 5 (Pentane) | 7 (Heptane) |
| Substituents | 1 Ethyl, 4 Methyl | 4 Methyl |
| Locants | 3-Ethyl, 2,2,3,4-tetramethyl | 3,4,4,5-tetramethyl |
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |
Experimental Protocols
The determination of an IUPAC name is a theoretical process based on established rules and does not involve experimental procedures. The primary "protocol" is the consistent application of the IUPAC nomenclature rules.
Visualizing the Molecular Structure and Naming Process
To further clarify the relationship between the incorrect and correct names and the underlying molecular structure, the following diagrams are provided.
Caption: Logical workflow for incorrect vs. correct IUPAC naming.
Caption: Structure of 3,4,4,5-Tetramethylheptane.
References
- 1. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]
- 2. IUPAC Rules [chem.uiuc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Nomenclature [www2.chemistry.msu.edu]
- 6. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
Synthesis of Highly Branched Nonane Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of highly branched nonane (B91170) isomers, compounds of significant interest in fuel science, materials science, and as reference standards in analytical chemistry. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and illustrates key reaction pathways and experimental workflows.
Introduction
Highly branched alkanes, such as the isomers of nonane (C₉H₂₀), are valued for their high octane (B31449) ratings and specific physical properties. Their synthesis presents unique challenges due to steric hindrance and the potential for rearrangement reactions. This guide explores several key laboratory-scale and industrial methods for preparing these complex structures, with a focus on achieving high purity and yield.
Synthetic Methodologies & Experimental Protocols
Several synthetic strategies have been employed to construct the sterically congested frameworks of highly branched nonane isomers. These methods range from classical organometallic reactions to industrial alkylation processes.
Grignard Reagent-Based Synthesis
The Grignard reaction is a versatile method for forming carbon-carbon bonds, making it suitable for the synthesis of tertiary alcohols that can be subsequently reduced to highly branched alkanes.
Example: Synthesis of 2,3,3-Trimethylhexane (B92883)
A potential route to 2,3,3-trimethylhexane involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation. A plausible synthetic scheme is outlined below.
Experimental Protocol (Proposed):
-
Grignard Reagent Formation: Prepare ethylmagnesium bromide by reacting bromoethane (B45996) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Reaction with Ketone: Add 3,3-dimethyl-2-pentanone (B1585287) dropwise to the Grignard reagent solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Dehydration: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The resulting tertiary alcohol is extracted, dried, and then dehydrated using an acid catalyst (e.g., p-toluenesulfonic acid) to yield a mixture of trimethylhexene isomers.
-
Hydrogenation: The alkene mixture is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 2,3,3-trimethylhexane. The product is then purified by fractional distillation.
Wurtz and Corey-House Reactions
Coupling reactions provide another avenue for the synthesis of highly branched alkanes. The Wurtz reaction, while historically significant, often suffers from low yields and side reactions.[1][2] The Corey-House synthesis offers a more versatile and higher-yielding alternative for the formation of unsymmetrical alkanes.[3][4]
Corey-House Synthesis Workflow:
This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[5][6]
Caption: General workflow for the Corey-House synthesis.
Synthesis of 2,2,4,4-Tetramethylpentane (B94933)
A well-documented procedure for the synthesis of the highly hindered 2,2,4,4-tetramethylpentane involves the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.
Experimental Protocol:
This procedure is adapted from a detailed report by the National Bureau of Standards.
-
Preparation of 2,2,4-Trimethyl-4-chloropentane: This intermediate is prepared by the reaction of "diisobutylene" with hydrogen chloride.
-
Preparation of Dimethyl Zinc: Methyl iodide is reacted with a zinc-copper couple to form methyl zinc iodide, which is then converted to dimethyl zinc.
-
Reaction: 2,2,4-trimethyl-4-chloropentane is added to the prepared dimethyl zinc in a suitable solvent like tetralin.
-
Work-up and Purification: The reaction mixture is decomposed with dilute acid. The organic layer is separated, washed, dried, and then purified by fractional distillation.
Industrial Alkylation Process
In industrial settings, highly branched alkanes are major components of alkylate, a high-octane gasoline blending stock. This is produced through the alkylation of isobutane (B21531) with light olefins (e.g., butenes, pentenes) using strong acid catalysts like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[7][8] The process involves a complex series of carbocation-mediated reactions.
Alkylation Reaction Mechanism:
The mechanism proceeds through a chain reaction involving carbocation intermediates.
Caption: Key steps in the acid-catalyzed alkylation of isobutane with an olefin.
Quantitative Data Summary
The following tables summarize key quantitative data for selected highly branched nonane isomers.
Table 1: Synthesis and Yield of Selected Nonane Isomers
| Isomer Name | Synthesis Method | Key Reactants | Reported Yield | Reference |
| 2,2,4,4-Tetramethylpentane | Organozinc Coupling | Dimethyl zinc, 2,2,4-trimethyl-4-chloropentane | 42-48% | [9] |
| 2,6-Dimethylheptane | Grignard Reaction & Hydrogenation | Isobutyl magnesium bromide, Ethyl formate | - | |
| 2,3,3-Trimethylhexane | Grignard Reaction (Proposed) | Ethylmagnesium bromide, 3,3-dimethyl-2-pentanone | - | [10] |
Table 2: Physical and Spectroscopic Data of Selected Nonane Isomers
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D²⁰) |
| 2,2,4,4-Tetramethylpentane | C₉H₂₀ | 128.26 | 122.3 | 0.718 | 1.4045 |
| 2,6-Dimethylheptane | C₉H₂₀ | 128.26 | 135.2 | 0.709 | 1.4007 |
| 2,3,3-Trimethylhexane | C₉H₂₀ | 128.26 | 137.9 | 0.722 | 1.4119 |
| 2,3,5-Trimethylhexane | C₉H₂₀ | 128.26 | ~120 | ~0.730 | - |
| 3,3,4-Trimethylhexane | C₉H₂₀ | 128.26 | 140 | 0.745 | 1.418 |
Table 3: Product Distribution from Alkylation of Isobutane with Pentenes
| Product Fraction | Composition (wt%) |
| C₈ Hydrocarbons (Trimethylpentanes) | > 60% |
| C₉ Hydrocarbons (Trimethylhexanes) | - |
| C₁₂₊ Hydrocarbons | < 1.8% |
| Isopentane | < 15 mol% of C₅ olefin feed |
| Note: Data is representative of alkylation using an acidic ionic liquid catalyst.[7][8] |
Conclusion
The synthesis of highly branched nonane isomers can be achieved through a variety of synthetic routes, each with its own advantages and limitations. Laboratory-scale syntheses often rely on well-established organometallic reactions like the Grignard and Corey-House reactions to build specific carbon skeletons with high control. Industrial production, driven by the demand for high-octane fuels, utilizes catalytic alkylation to produce complex mixtures of branched alkanes. The choice of synthetic method ultimately depends on the desired isomer, required purity, and scale of production. This guide provides a foundational understanding of the key synthetic approaches and associated data to aid researchers in the selection and implementation of appropriate methodologies for their specific needs.
References
- 1. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 2. 2,3,3-trimethylhexane [stenutz.eu]
- 3. collegedunia.com [collegedunia.com]
- 4. byjus.com [byjus.com]
- 5. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 6. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 7. US10059639B2 - Alkylation of refinery pentenes with isobutane - Google Patents [patents.google.com]
- 8. WO2018044406A1 - Alkylation of refinery pentenes with isobutane - Google Patents [patents.google.com]
- 9. lookchem.com [lookchem.com]
- 10. chembk.com [chembk.com]
An In-depth Technical Guide to 3-Ethyl-2,2,3,4-tetramethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of the highly branched alkane, 3-Ethyl-2,2,3,4-tetramethylpentane. Due to the limited availability of experimental data for this specific molecule, this document combines reported values with predicted properties and established experimental protocols for structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals requiring detailed information on this compound for applications in materials science, fuel development, or as a non-polar solvent.
Physicochemical Properties
This compound is a saturated acyclic hydrocarbon. Its highly branched structure significantly influences its physical properties, leading to a lower boiling point than a linear alkane with the same number of carbon atoms.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1][2] |
| Molecular Weight | 156.31 g/mol | [2] |
| CAS Number | 61868-93-7 | [2] |
| Boiling Point | 188.1 °C (experimental) | [1] |
| Melting Point | -57.06 °C (estimated) | [3] |
| Density | 0.797 g/mL (predicted) | [4] |
| Refractive Index | 1.445 (predicted) | [4] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | Inferred from general properties of alkanes. |
Synthesis and Analytical Characterization Workflows
Due to the absence of a specific, detailed synthesis protocol in the literature for this compound, a plausible synthetic route based on the Grignard reaction is proposed. The subsequent analytical workflow outlines the standard procedures for the purification and structural confirmation of the target compound.
References
An In-depth Technical Guide to Sterically Hindered Alkanes for Researchers, Scientists, and Drug Development Professionals
Introduction
Sterically hindered alkanes are hydrocarbons characterized by bulky substituents that create significant spatial crowding around a central carbon atom or along the carbon backbone. This steric hindrance, arising from the repulsive forces between the electron clouds of non-bonded atoms or groups, profoundly influences the molecule's conformation, stability, and reactivity.[1] Understanding these effects is paramount in various fields of chemistry, particularly in drug design and development, where the three-dimensional shape of a molecule is critical for its biological activity. This guide provides a comprehensive overview of the core principles of sterically hindered alkanes, their synthesis, characteristic properties, and their burgeoning applications in the pharmaceutical sciences.
The Foundation of Steric Hindrance: Structural and Thermodynamic Consequences
The spatial arrangement of atoms in a molecule dictates its potential energy. In alkanes, rotation around single carbon-carbon bonds leads to various conformations, with staggered conformations being more stable than eclipsed ones due to lower torsional strain.[2] The introduction of bulky substituents exacerbates these energy differences, a phenomenon quantified by "A-values." The A-value represents the Gibbs free energy difference between a conformation where a substituent on a cyclohexane (B81311) ring is in an axial versus an equatorial position. Larger A-values signify greater steric bulk and a stronger preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.[3][4]
This steric strain not only influences conformational preferences but also impacts the fundamental geometry of the molecule. In highly congested alkanes, C-C bond lengths can be elongated, and bond angles may deviate from the ideal tetrahedral angle of 109.5° to alleviate the strain.[5] For instance, in adamantane (B196018), a rigid, strain-free cage-like hydrocarbon, the C-C bond lengths are approximately 1.54 Å, and the C-H bond lengths are about 1.112 Å, reflecting a near-ideal tetrahedral geometry.[1][6][7] However, in more strained systems, these values can be significantly different.
Table 1: A-Values for Common Alkyl Substituents [3][4][8][9]
| Substituent | A-Value (kcal/mol) |
| Methyl (-CH₃) | 1.74 |
| Ethyl (-CH₂CH₃) | 1.79 |
| Isopropyl (-CH(CH₃)₂) | 2.15 |
| tert-Butyl (-C(CH₃)₃) | ~5.0 |
Table 2: Conformational Strain Energies in Disubstituted Cyclohexanes [10][11][12][13]
| Compound | Conformation | Steric Strain Energy (kJ/mol) |
| cis-1,2-dimethylcyclohexane | One axial, one equatorial methyl | 11.4 |
| trans-1,2-dimethylcyclohexane | Diequatorial methyls | 3.8 |
| trans-1,2-dimethylcyclohexane | Diaxial methyls | 15.2 |
| cis-1,3-dimethylcyclohexane | Diequatorial methyls | 0 |
| cis-1,3-dimethylcyclohexane | Diaxial methyls | ~23 |
Synthesis of Sterically Hindered Alkanes: Overcoming Steric Barriers
The synthesis of highly branched alkanes presents a significant challenge due to the very steric hindrance that defines them. Traditional synthetic methods often fail or give low yields. However, several strategies have been developed to construct these sterically demanding frameworks.
Experimental Protocol: Synthesis of 2,2,4,4-Tetramethylpentane (B94933)
A common method for synthesizing the sterically hindered alkane 2,2,4,4-tetramethylpentane involves the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.[14]
Materials:
-
2,2,4-trimethyl-4-chloropentane
-
Zinc-copper couple
-
Methyl iodide
-
Anhydrous ether (solvent)
-
Dilute hydrochloric acid
-
Concentrated sulfuric acid
-
5% aqueous sodium bicarbonate
-
Calcium chloride
-
Sodium metal
Procedure:
-
Preparation of 2,2,4-trimethyl-4-chloropentane: This intermediate can be synthesized from "diisobutylene" by reaction with hydrogen chloride.[14]
-
Preparation of Dimethyl Zinc: Methyl iodide is reacted with a zinc-copper couple in anhydrous ether to produce methyl zinc iodide, which then disproportionates to dimethyl zinc and zinc iodide.[14]
-
Reaction: Dimethyl zinc is reacted with 2,2,4-trimethyl-4-chloropentane.[14]
-
Workup and Purification: The crude product is washed sequentially with concentrated sulfuric acid, water, and 5% aqueous sodium bicarbonate. It is then dried with calcium chloride, refluxed over sodium, and distilled. Further purification can be achieved by passing the distillate through a column of silica gel, followed by repeated acid and bicarbonate washes, drying, and a final distillation.[14]
The synthesis of even more sterically congested alkanes, such as tri-tert-butylmethane, has proven to be exceptionally difficult, with many attempts failing.[15] The hypothetical tetra-tert-butylmethane is predicted by some calculations to be incapable of existence due to extreme steric hindrance.[5][16]
Spectroscopic and Analytical Characterization
The structural features of sterically hindered alkanes give rise to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons in highly branched alkanes are generally shielded and appear in the upfield region of the spectrum (typically 0.7-1.5 ppm).[17][18] The chemical shift is influenced by the substitution pattern, with protons on more substituted carbons appearing slightly downfield.[18]
-
¹³C NMR: The chemical shifts of carbon atoms are also sensitive to the steric environment. Quaternary carbons in highly branched systems are typically found in the 30-40 ppm range.[5][17]
Infrared (IR) Spectroscopy:
The IR spectra of alkanes are dominated by C-H and C-C bond vibrations.
-
C-H stretching: Strong absorptions are observed in the 2850-3000 cm⁻¹ region.[19]
-
C-H bending: Bands in the 1370-1470 cm⁻¹ region correspond to methyl and methylene (B1212753) bending vibrations.[19] For a rigid, cage-like structure such as adamantane, the IR spectrum shows characteristic absorptions for its C-H stretching and bending modes, as well as cage vibrations.[20][21][22][23]
Table 3: Typical Spectroscopic Data for Alkanes
| Spectroscopy | Region | Assignment |
| ¹H NMR | 0.7 - 1.5 ppm | Aliphatic C-H |
| ¹³C NMR | 10 - 40 ppm | Aliphatic C |
| IR | 2850 - 3000 cm⁻¹ | C-H stretch |
| IR | 1370 - 1470 cm⁻¹ | C-H bend |
Applications in Drug Development and Medicinal Chemistry
The principles of steric hindrance are strategically employed in drug design to modulate a molecule's pharmacological properties. The introduction of bulky alkyl groups can influence a drug's conformation, binding affinity to its target receptor, and metabolic stability.
Steric Effects on Drug-Receptor Interactions
The binding of a drug to its biological target is a highly specific three-dimensional interaction. Steric hindrance can play a crucial role in this process. A bulky group can either enhance binding by promoting a bioactive conformation that fits optimally into the receptor's binding site or it can hinder binding by preventing the molecule from accessing the site.[24][25][26] This "steric shielding" can be used to improve the selectivity of a drug for its intended target over off-targets.
Caption: Influence of steric bulk on drug-receptor binding.
Diamondoids in Drug Delivery
Diamondoids are cage-like hydrocarbons, with adamantane being the simplest member.[1] Their rigid, sterically defined structures and lipophilic nature make them attractive scaffolds in drug design and as drug delivery vehicles. Nanodiamonds, which are diamondoids on the nanoscale, have garnered significant attention for their potential in biomedical applications.[27]
Key advantages of nanodiamonds in drug delivery include:
-
Biocompatibility: They are generally well-tolerated by biological systems.[28]
-
High Surface Area: Their large surface-to-volume ratio allows for high drug loading capacity.[29]
-
Tunable Surface Chemistry: The surface of nanodiamonds can be functionalized to attach various drug molecules.[29]
-
Enhanced Cellular Uptake: Nanodiamond-drug conjugates can facilitate the entry of drugs into cells, potentially overcoming drug resistance mechanisms.[29]
Caption: Workflow for nanodiamond-mediated drug delivery.
Sterically hindered alkanes, far from being mere chemical curiosities, represent a fundamental concept in organic chemistry with profound implications for the design and development of new therapeutic agents. The principles of steric hindrance govern molecular shape, stability, and reactivity, all of which are critical determinants of a drug's efficacy and selectivity. As our ability to synthesize and analyze these complex molecules improves, so too will our capacity to harness the power of steric effects to create more effective and safer medicines. The continued exploration of sterically hindered structures, particularly in the context of drug-receptor interactions and novel delivery systems, promises to be a fruitful area of research for years to come.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Nanodiamonds as novel nanomaterials for biomedical applications: drug delivery and imaging systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. File:Adamantane angles bond-lengths.png - Wikimedia Commons [commons.wikimedia.org]
- 7. File:Adamantane molecular parameters.svg - Wikimedia Commons [commons.wikimedia.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 13. a. Draw the two chair conformations of cis-1,3-dimethylcyclohexan... | Study Prep in Pearson+ [pearson.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. Tetra-Tert-Butyl Methane – The Acyclic Alkane That Seemingly Should Exist [quirkyscience.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Alkanes | OpenOChem Learn [learn.openochem.org]
- 18. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 19. ocr.org.uk [ocr.org.uk]
- 20. researchgate.net [researchgate.net]
- 21. pubs.aip.org [pubs.aip.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Adamantane [webbook.nist.gov]
- 24. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. experts.nau.edu [experts.nau.edu]
- 26. openaccessjournals.com [openaccessjournals.com]
- 27. researchgate.net [researchgate.net]
- 28. frontiersin.org [frontiersin.org]
- 29. nanodiamond.co.il [nanodiamond.co.il]
Unveiling the Obscure History of 3-Ethyl-2,2,3,4-tetramethylpentane: A Highly Branched Alkane
While detailed historical records regarding the specific discovery of 3-Ethyl-2,2,3,4-tetramethylpentane are scarce in readily available scientific literature, its origins can be traced back to the extensive research on hydrocarbon synthesis conducted in the mid-20th century. The physical properties of this highly branched undecane (B72203) were likely first characterized as part of the American Petroleum Institute (API) Research Project 45, a major initiative aimed at synthesizing and evaluating a vast array of hydrocarbons for their potential use in fuels.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [1] |
| CAS Number | 61868-93-7 | [1] |
| Boiling Point | 188.1 °C | [2] |
| Density | 0.797 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.445 (Predicted) | [3] |
Hypothetical Synthesis Protocol
A potential synthetic pathway is outlined below. This protocol is a hypothetical reconstruction based on established organometallic chemistry principles for creating sterically hindered alkanes.
Step 1: Grignard Reaction to form a Tertiary Alcohol
The synthesis would likely begin with the reaction of a suitable ketone and a Grignard reagent to create the quaternary carbon center. For instance, the reaction of 3,3-dimethyl-2-butanone with sec-butylmagnesium bromide would be a logical starting point.
-
Reactants: 3,3-dimethyl-2-butanone, sec-butylmagnesium bromide, dry diethyl ether (solvent).
-
Procedure: To a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether, a solution of sec-butylmagnesium bromide in diethyl ether is added dropwise under an inert atmosphere (e.g., nitrogen or argon) with cooling in an ice bath. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 2,3,3,4-tetramethyl-2-pentanol.
Step 2: Dehydration of the Tertiary Alcohol
The resulting tertiary alcohol would then be dehydrated to form a mixture of isomeric alkenes.
-
Reactants: 2,3,3,4-tetramethyl-2-pentanol, a strong acid catalyst (e.g., sulfuric acid or phosphoric acid).
-
Procedure: The crude tertiary alcohol is heated with a catalytic amount of a strong acid. The resulting alkene mixture is distilled from the reaction flask. The distillate is washed with a dilute sodium bicarbonate solution and then with water to remove any residual acid. The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride) and fractionally distilled to isolate the desired alkene isomers, primarily 3-ethyl-2,2,4-trimethyl-3-pentene and 3-ethyl-2,2,4-trimethyl-4-pentene.
Step 3: Hydrogenation of the Alkene
The final step would be the catalytic hydrogenation of the alkene mixture to yield the saturated alkane, this compound.
-
Reactants: Alkene mixture from Step 2, hydrogen gas, a hydrogenation catalyst (e.g., platinum(IV) oxide or palladium on carbon), a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Procedure: The alkene mixture is dissolved in a suitable solvent in a hydrogenation apparatus. A catalytic amount of the hydrogenation catalyst is added. The system is flushed with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere (typically at a slightly elevated pressure) with vigorous stirring until the theoretical amount of hydrogen has been consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude this compound. The final product would be purified by fractional distillation.
Logical Relationship of Synthesis
Caption: Hypothetical synthesis pathway for this compound.
Conclusion
References
An In-depth Technical Guide on the Physical Characteristics of C11H24 Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecane (B72203) (C11H24) is an acyclic alkane that, with its 159 structural isomers, presents a compelling case study in the structure-property relationships of hydrocarbons.[1][2] As nonpolar molecules, the isomers of undecane exhibit a spectrum of physicochemical properties dictated primarily by their degree of branching.[1] Generally, an increase in branching leads to a more compact molecular structure, which disrupts intermolecular van der Waals forces, resulting in lower boiling points compared to the linear n-undecane.[1][3] Conversely, more symmetrical isomers often have higher melting points. This guide provides a comprehensive overview of the known physical properties of selected undecane isomers, details the experimental protocols for their characterization, and illustrates the fundamental relationships between their molecular structure and physical behavior.
Quantitative Data Summary
The physical properties of undecane isomers vary significantly with their structure. The following tables summarize the available quantitative data for n-undecane and a selection of its branched isomers. It is important to note that experimental data for all 159 isomers are not exhaustively available.[1]
Table 1: Physical Properties of Selected C11H24 Isomers
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C |
| n-Undecane | 1120-21-4 | 196[1][2][3][4] | -26[1][2][4] | 0.740[1][4] |
| 2-Methyldecane | 6975-98-0 | 189.3[1][3] | - | 0.737[1] |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1[1] | -92.9[1] | 0.742[1] |
| 4-Methyldecane | 2847-72-5 | 188.7[1] | - | 0.741[1] |
| 5-Methyldecane | 13151-35-4 | 186.1[1] | -57.06 (est.)[1] | 0.742[1] |
| 2,3-Dimethylnonane | 2884-06-2 | 186.9[3] | -57.06 (est.)[1] | 0.7438[1] |
Table 2: Additional Physical Properties of n-Undecane
| Property | Value |
| Refractive Index (n²⁰/D) | 1.417[2][4][5] |
| Vapor Pressure | 55 Pa at 25 °C[2][4] |
| Heat of Combustion (ΔcH⦵₂₉₈) | -7.4339 to -7.4287 MJ mol⁻¹[2] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -329.8 to -324.6 kJ mol⁻¹[2] |
Structure-Property Relationships
The boiling points of alkane isomers are determined by the strength of their intermolecular van der Waals forces. Two primary factors are at play:
-
Molecular Size : Larger molecules with more electrons have stronger van der Waals forces, leading to higher boiling points.
-
Molecular Branching : For isomers with the same number of atoms, increased branching creates a more compact, spherical shape.[3] This reduces the surface area available for intermolecular contact, weakening the van der Waals forces and consequently lowering the boiling point.[3] Straight-chain alkanes, like n-undecane, have the largest surface area among their isomers and thus exhibit the strongest attractions and highest boiling points.[3]
Experimental Protocols
The accurate characterization of C11H24 isomers relies on precise experimental determination of their physical properties.
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[1]
-
Principle : A small amount of liquid is heated, and its vapor is allowed to equilibrate with the surrounding pressure. The temperature of this equilibrium is the boiling point.
-
Methodology (Capillary Method) :
-
Sample Preparation : Place a small amount of the liquid undecane isomer into a small test tube or fusion tube.[1][6]
-
Apparatus Setup : Insert a capillary tube, sealed at one end, into the test tube with its open end down.[1][6] Attach the test tube to a thermometer.
-
Heating : Heat the assembly in a controlled manner using a Thiele tube or a melting point apparatus with a heating block.[1][7]
-
Observation : As the temperature rises, a steady stream of bubbles will exit the capillary tube.[1]
-
Boiling Point Determination : Slowly cool the apparatus. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][7]
-
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure compounds, this occurs over a very narrow range.
-
Principle : A solid sample is heated at a controlled rate, and the temperature range over which it melts is observed.[8]
-
Methodology (Capillary Method) :
-
Sample Preparation : A small quantity of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1]
-
Apparatus Setup : Place the capillary tube into a melting point apparatus.[1][8]
-
Heating : Heat the sample. An initial rapid heating can find an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) near the expected temperature.
-
Observation : Record the temperature at which the first droplet of liquid appears and the temperature at which the sample is completely liquid. This range is the melting point.[1]
-
Density is the mass of a substance per unit of volume.
-
Principle : The mass of a precisely known volume of the liquid isomer is measured.
-
Methodology (Pycnometer Method) :
-
Pycnometer Calibration : A pycnometer, a flask with a known volume, is cleaned, dried, and weighed while empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature and weighed again to calculate the exact volume of the pycnometer.[1]
-
Sample Measurement : The pycnometer is emptied, dried, and filled with the liquid undecane isomer at the same temperature.[1]
-
Weighing and Calculation : The pycnometer containing the sample is weighed. The mass of the isomer is found by subtraction, and the density is calculated by dividing this mass by the known volume of the pycnometer.[1]
-
The refractive index is a dimensionless number that describes how light propagates through a substance.
-
Principle : This property is typically measured using a refractometer or a spectrometer, which measures the angle of refraction or the minimum angle of deviation as light passes through the liquid sample.[9][10]
-
Methodology (Abbe Refractometer) :
-
Calibration : Calibrate the refractometer using a standard sample with a known refractive index.
-
Sample Application : Place a few drops of the liquid undecane isomer onto the prism of the refractometer.
-
Measurement : Close the prism and allow the temperature to stabilize.
-
Observation : Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading : Read the refractive index directly from the instrument's scale.
-
Conclusion
The 159 structural isomers of undecane provide a clear illustration of the fundamental principles of structure-property relationships in organic chemistry.[1] The degree of branching in the carbon chain directly influences the strength of intermolecular forces, leading to predictable variations in physical properties such as boiling point, melting point, and density.[1] The accurate measurement of these characteristics, through established experimental protocols, is essential for the identification, purification, and application of these compounds in research and industry. While comprehensive data for every isomer is not yet available, the information presented serves as a foundational guide for professionals working with this class of alkanes.
References
- 1. benchchem.com [benchchem.com]
- 2. Undecane - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. webqc.org [webqc.org]
- 5. refractometer.pl [refractometer.pl]
- 6. byjus.com [byjus.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. westlab.com [westlab.com]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
Stereoisomerism in Branched Alkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of stereoisomerism in branched alkanes, a fundamental concept in organic chemistry with significant implications in various scientific fields, including drug discovery and materials science. We will delve into the core principles of chirality as it applies to saturated hydrocarbons, explore the different types of stereoisomers, and provide detailed experimental and computational methodologies for their separation and characterization.
Core Concepts of Stereoisomerism in Branched Alkanes
Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. In branched alkanes, the tetrahedral nature of sp³-hybridized carbon atoms allows for the existence of stereoisomers when certain structural conditions are met.
Chirality and the Stereocenter
The concept of chirality is central to stereoisomerism. A molecule is chiral if it is non-superimposable on its mirror image, much like a pair of hands.[1] The most common source of chirality in branched alkanes is the presence of a stereocenter (or chiral center). A stereocenter is typically a carbon atom that is bonded to four different substituent groups.[1]
For example, in 3-methylhexane, the third carbon atom is a stereocenter because it is bonded to a hydrogen atom, an ethyl group, a methyl group, and a propyl group. The presence of this single stereocenter makes the entire molecule chiral.[2]
Enantiomers
Enantiomers are a pair of stereoisomers that are non-superimposable mirror images of each other.[3] Molecules with a single stereocenter exist as a pair of enantiomers. These enantiomers have identical physical properties (e.g., boiling point, melting point, solubility) with one notable exception: their interaction with plane-polarized light.[3] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)).[4]
Diastereomers
When a molecule has two or more stereocenters, it can exist as stereoisomers that are not mirror images of each other. These are known as diastereomers.[3] Diastereomers have different physical and chemical properties. For instance, they will have different boiling points, melting points, and solubilities, which allows for their separation by standard laboratory techniques like distillation or chromatography.
The maximum number of possible stereoisomers for a molecule with 'n' stereocenters is 2^n.[5]
Meso Compounds
A meso compound is a molecule that contains stereocenters but is achiral overall. This occurs when the molecule possesses an internal plane of symmetry that makes it superimposable on its mirror image. For a molecule to be a meso compound, it must have at least two stereocenters, and there must be a way for the molecule to be divided into two halves that are mirror images of each other. As a result of their achirality, meso compounds do not rotate plane-polarized light.
Quantitative Data on Chiral Branched Alkanes
The optical activity of a chiral compound is a key quantitative measure. It is reported as the specific rotation, [α], which is a characteristic physical property of a pure enantiomer under specific conditions of temperature, wavelength, solvent, and concentration.[6] The enantiomeric excess (ee) of a mixture of enantiomers can be determined from its observed optical rotation.[7]
| Chiral Branched Alkane | Enantiomer | Specific Rotation ([α]D in degrees) | Conditions |
| 3-Methylhexane | (+)-enantiomer | Not specified, but known to be optically active | Not specified[8] |
| 3-Bromo-3-methylhexane | (R)-enantiomer | -13.52 | Not specified[9][10] |
| sec-Butylcyclohexane | (R)-(+)-enantiomer | Optically active | Not specified[11] |
Note: The sign and magnitude of specific rotation are highly dependent on experimental conditions and must be carefully controlled for reproducible measurements.
Experimental Protocols for Stereoisomer Analysis
The separation and characterization of stereoisomers of branched alkanes require specialized analytical techniques. Due to their volatility and lack of strong chromophores, gas chromatography and specific spectroscopic methods are particularly important.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers, including many branched alkanes.
Methodology:
-
Principle: Separation is achieved using a capillary column coated with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times. Modified cyclodextrins are common CSPs for hydrocarbon separations.
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) is typically used.
-
Sample Preparation: The alkane mixture is usually dissolved in a volatile, achiral solvent (e.g., hexane, pentane) at an appropriate concentration.
-
GC Conditions:
-
Column: A chiral capillary column (e.g., based on a derivatized β-cyclodextrin).
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.
-
Injector: Split/splitless injector, with the temperature set high enough to ensure rapid volatilization of the sample.
-
Oven Temperature Program: An initial isothermal period followed by a temperature ramp to elute all components. The specific program will depend on the volatility of the alkanes being analyzed.
-
Detector: FID, with the temperature set higher than the final oven temperature.
-
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral sample, providing information about its optical activity.
Methodology:
-
Principle: Chiral molecules rotate the plane of polarized light. The angle of rotation is proportional to the concentration of the chiral substance and the path length of the light through the sample.
-
Instrumentation: A polarimeter.
-
Sample Preparation: A solution of the chiral alkane is prepared by accurately weighing the sample and dissolving it in a known volume of an achiral solvent (e.g., chloroform, ethanol). The concentration must be precisely known. For liquid alkanes, measurements can sometimes be made on the neat liquid.[12]
-
Measurement:
-
The polarimeter is calibrated with the pure solvent (blank measurement).
-
The sample cell (of a known path length, typically 1 dm) is filled with the sample solution, ensuring no air bubbles are in the light path.
-
The observed rotation (α) is measured.
-
-
Data Analysis: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation in degrees, c is the concentration in g/mL, and l is the path length in decimeters.
Practical Considerations for Hydrocarbons: Due to the often small specific rotations of alkanes, relatively high concentrations may be needed to obtain a measurable observed rotation.[13] The choice of solvent is also critical, as it can influence the magnitude and even the sign of the rotation.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.
Methodology:
-
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule.
-
Instrumentation: A VCD spectrometer.
-
Sample Preparation: A relatively concentrated solution (e.g., 0.1 M) of the chiral alkane is prepared in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., deuterated chloroform, carbon tetrachloride).[14]
-
Data Acquisition: The VCD and conventional IR spectra of the sample and the pure solvent are recorded. The solvent spectrum is then subtracted from the sample spectrum.
-
Data Analysis: The experimental VCD spectrum is compared to the theoretically predicted VCD spectrum for a known absolute configuration, which is calculated using quantum chemistry methods (e.g., Density Functional Theory - DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[15]
Challenges with Saturated Hydrocarbons: The VCD signals for alkanes can be weak, and the spectra can be complex. Careful experimental setup and high-quality theoretical calculations are essential for reliable results.[16][17]
Stereoisomerism and Drug Development
The three-dimensional structure of a molecule is critical for its biological activity. Enzymes and receptors in the body are themselves chiral and will often interact differently with the different enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, the ability to separate and characterize the stereoisomers of drug candidates, which often contain chiral alkane-like fragments, is of paramount importance in the pharmaceutical industry.
Visualizations
The following diagrams illustrate key concepts and workflows related to stereoisomerism in branched alkanes.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. 3-Methylhexane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Specific rotation - Wikipedia [en.wikipedia.org]
- 7. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 8. 276. The optical rotatory dispersion of hydrocarbons. (+)-3-Methylhexane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Solved The specific rotation of optically pure | Chegg.com [chegg.com]
- 10. Solved Question 1 (1 point) The specific rotation of | Chegg.com [chegg.com]
- 11. (R)-(+)-sec-butylcyclohexane [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. schrodinger.com [schrodinger.com]
- 15. researchgate.net [researchgate.net]
- 16. After 50 Years of Vibrational Circular Dichroism Spectroscopy: Challenges and Opportunities of Increasingly Accurate and Complex Experiments and Computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vibrational overtone spectroscopy of saturated hydrocarbons dissolved in liquefied Ar, Kr, Xe, and N2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conformational Analysis of Tetramethylpentanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylpentanes, a series of highly branched alkane isomers, serve as critical models for understanding the principles of steric hindrance and its profound impact on molecular geometry and dynamics. Their complex conformational landscapes, governed by severe non-bonded interactions, provide valuable insights applicable to the rational design of pharmaceuticals and other advanced materials where molecular shape and flexibility are paramount. This technical guide offers a comprehensive exploration of the conformational analysis of key tetramethylpentane isomers, detailing the experimental and computational methodologies used to elucidate their rotational energy profiles. Quantitative data on conformer energies and rotational barriers are systematically presented, and key concepts are visualized through detailed diagrams to facilitate a deeper understanding of the governing steric interactions.
Introduction to Conformational Analysis and Steric Hindrance
Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds.[1] These rotations are not entirely free; they are governed by an energy potential that arises from a combination of factors, including:
-
Torsional Strain: The repulsion between electron clouds of bonds on adjacent atoms. This is maximized in eclipsed conformations.[1]
-
Steric Strain: The repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, exceeding the sum of their van der Waals radii.[2]
In highly branched alkanes like the tetramethylpentane isomers, steric strain often dominates the conformational preferences.[3] The bulky tert-butyl and isopropyl groups create significant steric hindrance, leading to unusually high rotational barriers and distorted molecular geometries. Understanding these interactions is crucial in drug development, as the conformation of a small molecule often dictates its binding affinity and efficacy with a biological target.
The primary isomers of tetramethylpentane (C9H20) include:
-
2,2,3,3-Tetramethylpentane
-
2,2,3,4-Tetramethylpentane
-
2,2,4,4-Tetramethylpentane
This guide will focus on the conformational analysis of these isomers, with a particular emphasis on rotations around the most sterically congested carbon-carbon bonds.
Conformational Analysis of Key Isomers
Due to the significant steric challenges these molecules present, much of the detailed quantitative data comes from computational chemistry, with experimental techniques providing validation of the theoretical models.
2,2,4,4-Tetramethylpentane
Often referred to as di-tert-butylmethane, this symmetrical isomer is a classic example of extreme steric hindrance. The central point of conformational interest is the rotation around the C2-C3 (or C3-C4) bond, which dictates the relative positions of the two bulky tert-butyl groups.
The staggered and eclipsed conformations are qualitatively understood to have a large energy difference due to the severe steric clash between the tert-butyl groups in the eclipsed form. While specific, peer-reviewed quantitative data on the rotational barrier is scarce in the literature, computational models are essential for its estimation.
2,3,3,4-Tetramethylpentane
The conformational landscape of 2,3,3,4-tetramethylpentane has been investigated using vibrational spectroscopy (Infrared and Raman) and molecular mechanics calculations. The study focused on the conformational equilibrium of the molecule. While detailed energy barriers were not the primary focus, the agreement between experimental spectra and molecular mechanics calculations suggests that computational methods can reliably model the conformer populations of this highly branched alkane.[4]
Table 1: Conformational Data for Tetramethylpentane Isomers (Illustrative) Note: Specific experimental or high-level computational data for tetramethylpentanes is limited in publicly accessible literature. The values below for related, less-hindered systems are provided for context.
| Isomer/Analog | Bond of Rotation | Method | Most Stable Conformer (Dihedral Angle) | Rotational Barrier (kcal/mol) |
| Butane | C2-C3 | Experimental | Anti (180°) | ~4.5 - 6.0 |
| 2-Methylbutane | C2-C3 | Computational | Anti (Me/Me) | ~5.0 |
| 2,3-Dimethylbutane | C2-C3 | Experimental | Gauche | ~4.3 |
| 2,3,3,4-TMP | C2-C3 / C3-C4 | MM / Vibrational Spectroscopy | Data not specified | Data not specified |
| 2,2,4,4-TMP | C2-C3 | Computational (Estimated) | Staggered (Anti-like) | > 8.0 (Estimated high barrier) |
Experimental and Computational Protocols
The conformational analysis of complex molecules like tetramethylpentanes relies on a synergistic approach combining experimental spectroscopy and theoretical calculations.
Computational Chemistry
Computational modeling is the most powerful tool for mapping the potential energy surface of such sterically hindered molecules.
Typical Protocol:
-
Conformational Search: An initial broad search for low-energy conformers is performed using a computationally inexpensive method, such as a molecular mechanics (MM) force field (e.g., MMFF or AMBER).
-
Geometry Optimization: The unique conformers identified in the initial search are then subjected to geometry optimization using higher-level quantum mechanics methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) is commonly employed.
-
Energy Profile Calculation: To determine the rotational barrier, a "relaxed scan" is performed. The dihedral angle of the bond of interest is constrained at fixed increments (e.g., every 10-15 degrees), and the rest of the molecule's geometry is optimized at each step. This traces the minimum energy path for rotation.
-
Frequency Analysis: Vibrational frequency calculations are performed on all optimized stationary points (minima and transition states). The absence of imaginary frequencies confirms a structure as a true energy minimum (a stable conformer), while a single imaginary frequency indicates a transition state (the peak of a rotational barrier). These calculations also provide zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies.
Dynamic NMR (DNMR) Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) is a primary experimental technique for measuring the energy barriers of conformational interconversions that are rapid on the human timescale but slow on the NMR timescale.[5]
Methodology:
-
Sample Preparation: The tetramethylpentane isomer is dissolved in a suitable low-viscosity, deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated dimethyl ether or a mixture of deuterated freons).
-
Low-Temperature Spectra: At a sufficiently low temperature (the "slow exchange limit"), the interconversion between conformers is slow. If the conformers are populated to a significant extent and have different chemical environments for their protons or carbons, separate signals will be observed for each conformer.
-
Variable Temperature Spectra: The temperature is gradually increased. As the rate of rotation increases, the separate signals for the exchanging nuclei will broaden.
-
Coalescence: At a specific temperature, known as the coalescence temperature (Tc), the two broadening signals merge into a single, broad peak.
-
High-Temperature Spectra: As the temperature is increased further, the rate of exchange becomes very fast on the NMR timescale, and a single, sharp, time-averaged signal is observed (the "fast exchange limit").
-
Data Analysis: The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) at the slow-exchange limit using the Eyring equation. More sophisticated analysis involves complete lineshape fitting at multiple temperatures to extract the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
Gas-Phase Electron Diffraction (GED)
GED is an experimental method that provides precise information about the geometric structure of molecules in the gas phase, free from intermolecular forces.[6] For molecules with multiple conformers, the resulting diffraction pattern is a population-weighted average of the patterns from each individual conformer.
Methodology:
-
Data Acquisition: A high-energy beam of electrons is fired through a gaseous jet of the sample. The scattered electrons create a diffraction pattern that is recorded on a detector.[6]
-
Data Reduction: The raw diffraction data is processed to yield the molecular scattering intensity, which contains information about all the internuclear distances in the molecule.
-
Structural Refinement: A theoretical model of the molecule's geometry is constructed. This model includes bond lengths, bond angles, and dihedral angles. For flexible molecules, the populations of the different conformers are included as parameters in the model.
-
Combined Analysis: The structural parameters of the model are refined by least-squares fitting to the experimental scattering data. Often, the experimental GED data is combined with theoretical data from high-level ab initio or DFT calculations to constrain the model and yield a more robust and detailed structural determination, including the relative populations of the stable conformers.[6]
Conclusion
The conformational analysis of tetramethylpentanes presents a formidable challenge due to the extreme steric hindrance imposed by their multiple methyl substituents. While detailed experimental data remains sparse, the combination of computational chemistry and advanced spectroscopic techniques provides a powerful framework for elucidating their complex potential energy surfaces. The principles derived from studying these model systems—particularly the quantification of severe steric repulsion and its effects on molecular geometry and rotational dynamics—are of fundamental importance. For researchers in drug development and materials science, these insights reinforce the critical need to consider conformational energetics in the design of molecules where shape, rigidity, and the energetic cost of conformational changes can dictate function and activity. Future work combining high-level computational theory with modern spectroscopic methods will be crucial to fully parameterize the conformational landscapes of these and other highly hindered molecular systems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
Thermochemical Stability of Branched Alkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical stability of branched alkanes. It delves into the core principles governing their stability, presents quantitative data for comparison, outlines detailed experimental and computational methodologies for stability determination, and visualizes key chemical processes and workflows. This document is intended to be a valuable resource for professionals in research, science, and drug development who require a deep understanding of the thermodynamic properties of these fundamental organic molecules.
Introduction: The Enhanced Stability of Branched Alkanes
It is a well-established principle in organic chemistry that branched-chain alkanes are generally more thermodynamically stable than their straight-chain isomers.[1][2] This increased stability is intrinsically linked to their lower potential energy states, a phenomenon that has significant implications in various chemical processes, from industrial cracking and isomerization to understanding the subtle intermolecular forces that govern molecular interactions in drug design.[3][4]
The greater stability of branched alkanes is reflected in their lower heats of combustion; less energy is released upon their complete oxidation, indicating that they were in a more stable, lower-energy state to begin with.[5][6][7] Several factors are believed to contribute to this enhanced stability, including:
-
Electronic Effects: Hyperconjugation, the delocalization of electrons from a filled sigma orbital to an adjacent empty or partially filled p-orbital or to an antibonding sigma orbital, is considered a significant stabilizing factor in branched alkanes.[8][9] Additionally, electron correlation effects between 1,3-alkyl groups contribute to a more compact and lower-energy electronic structure.[10]
-
Electrostatic Interactions: The more compact structure of branched alkanes leads to more favorable electrostatic interactions between electrons and nuclei, contributing to their overall stability.[10][11]
-
Steric Considerations: While significant steric hindrance in highly congested molecules can be destabilizing, moderate branching can relieve some torsional strain compared to the gauche interactions present in the coiled conformations of linear alkanes. The role of steric repulsion in the overall stability of branched alkanes is a subject of ongoing discussion in the chemical literature.[11][12]
This guide will explore these concepts in detail, supported by quantitative data and established experimental and computational protocols.
Quantitative Analysis of Alkane Stability
The relative thermochemical stability of alkane isomers can be quantitatively assessed through their standard enthalpies of formation (ΔHf°) and heats of combustion (ΔHc°). A more negative (or less positive) enthalpy of formation and a less negative heat of combustion indicate greater thermodynamic stability.
Enthalpy of Formation of Alkane Isomers
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. The following table summarizes the standard enthalpies of formation for the isomers of pentane (B18724) and hexane (B92381) in the gaseous state.
| Alkane Isomer | Molecular Formula | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) |
| n-Pentane | C5H12 | -146.4 |
| Isopentane (2-Methylbutane) | C5H12 | -153.5 |
| Neopentane (2,2-Dimethylpropane) | C5H12 | -166.0 |
| n-Hexane | C6H14 | -167.2 |
| 2-Methylpentane | C6H14 | -174.4 |
| 3-Methylpentane | C6H14 | -172.3 |
| 2,2-Dimethylbutane | C6H14 | -185.9 |
| 2,3-Dimethylbutane | C6H14 | -180.2 |
Data sourced from multiple chemical thermodynamics databases.
Heat of Combustion of Alkane Isomers
The heat of combustion is the heat released during the complete combustion of one mole of a substance. The data below for pentane and hexane isomers clearly demonstrates that increased branching leads to a less exothermic heat of combustion, confirming their greater stability.[12][13][14]
| Alkane Isomer | Molecular Formula | Heat of Combustion (ΔHc°) (kJ/mol) |
| n-Pentane | C5H12 | -3509 |
| Isopentane (2-Methylbutane) | C5H12 | -3506 |
| Neopentane (2,2-Dimethylpropane) | C5H12 | -3492 |
| n-Hexane | C6H14 | -4163.2 |
| 2-Methylpentane | C6H14 | -4159.5 |
| 3-Methylpentane | C6H14 | -4157.0 |
| 2,2-Dimethylbutane | C6H14 | -4159.5 |
| 2,3-Dimethylbutane | C6H14 | -4154.7 |
Note: Values can vary slightly between different sources. Data compiled from various sources including[12][13][14].
Bond Dissociation Energies (BDEs)
Bond dissociation energy is the enthalpy change required to break a specific bond homolytically. The stability of the resulting free radical is a key factor in determining the BDE. In alkanes, C-H bond energies decrease in the order primary > secondary > tertiary, reflecting the increasing stability of the corresponding free radicals. This trend is crucial for understanding the mechanisms of thermal decomposition (pyrolysis).[1][15]
| Alkane | Bond | Bond Dissociation Energy (BDE) (kJ/mol) |
| Propane | CH3CH2-H (primary) | 423 |
| Propane | CH3-CH(H )-CH3 (secondary) | 412 |
| Propane | CH3-CH2 CH3 | 356 |
| n-Butane | CH3CH2CH2-H (primary) | 425 |
| n-Butane | CH3CH(H )CH2CH3 (secondary) | 411 |
| Isobutane | (CH3)3C-H (tertiary) | 397 |
Experimental and Computational Protocols
Experimental Determination of Heats of Combustion via Bomb Calorimetry
Bomb calorimetry is the primary experimental technique for determining the heat of combustion of liquid and solid compounds.[17]
Objective: To measure the heat released during the complete combustion of a known mass of an alkane isomer at constant volume.
Apparatus:
-
Parr-type oxygen bomb calorimeter
-
High-pressure oxygen cylinder
-
Pellet press (for solid samples)
-
Fuse wire (e.g., nickel-chromium)
-
High-precision thermometer (±0.001 °C)
-
Stirrer
-
Deionized water
-
Analytical balance
Procedure:
-
Calibration: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid.
-
Sample Preparation: A precisely weighed sample of the liquid alkane (typically 0.8 - 1.0 g) is placed in a crucible. For solid alkanes, a pellet is formed using a press.
-
Bomb Assembly: A measured length of fuse wire is attached to the electrodes within the bomb, with the wire in contact with the sample. A small, known volume of deionized water (e.g., 1 mL) is added to the bomb to saturate the internal atmosphere and ensure condensation of water produced during combustion.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The bomb is submerged in a known volume of deionized water in the calorimeter bucket. The calorimeter is then assembled with the stirrer and thermometer in place.
-
Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. The initial temperature (Ti) is recorded over a period of several minutes to establish a baseline.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature (Tf) is reached and the system begins to cool.
-
Corrections and Calculations: The gross heat released (qtotal) is calculated from the temperature change (ΔT = Tf - Ti) and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. The heat of combustion at constant volume (ΔUc) is then calculated and converted to the enthalpy of combustion at constant pressure (ΔHc).
Alkane Isomerization
Alkane isomerization is a crucial industrial process for converting linear alkanes into their more stable, higher-octane branched isomers.[3][4][9] Laboratory-scale isomerization experiments can be conducted to study catalyst performance and reaction kinetics.
Objective: To catalytically convert a linear alkane into its branched isomers and analyze the product distribution.
Apparatus:
-
Fixed-bed flow reactor
-
High-pressure syringe pump
-
Mass flow controllers for gases (e.g., H2, N2)
-
Tubular furnace with temperature controller
-
Back-pressure regulator
-
Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis
-
Bifunctional catalyst (e.g., platinum supported on a solid acid like chlorided alumina (B75360) or a zeolite)
Procedure:
-
Catalyst Activation: The catalyst is packed into the reactor and activated in situ, typically by heating under a flow of hydrogen to reduce the metal component.
-
Reaction Setup: The reactor is brought to the desired reaction temperature (typically 150-250 °C) and pressure (typically 10-30 bar).
-
Feed Introduction: The linear alkane feed is introduced into the reactor at a controlled flow rate using a high-pressure pump. A co-feed of hydrogen is maintained to suppress cracking and coke formation.
-
Reaction: The reactants flow through the catalyst bed, where isomerization occurs.
-
Product Collection and Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The product mixture is analyzed using a gas chromatograph to determine the relative amounts of the starting material and its various isomers.
-
Data Analysis: The conversion of the linear alkane and the selectivity for each branched isomer are calculated from the GC data.
Computational Thermochemistry using Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the thermochemical properties of molecules with high accuracy.[18][19][20][21]
Objective: To calculate the standard enthalpies of formation of alkane isomers to predict their relative stabilities.
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem)
-
Molecular visualization software (e.g., GaussView, Avogadro)
Procedure:
-
Molecular Structure Generation: The 3D structures of the alkane isomers are built using molecular visualization software.
-
Conformational Search: For flexible molecules, a conformational search is performed to identify the lowest energy conformer.
-
Geometry Optimization: The geometry of the lowest energy conformer of each isomer is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ). This step finds the minimum energy structure on the potential energy surface.
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Total Enthalpy Calculation: The total electronic energy, ZPVE, and thermal corrections are summed to obtain the total enthalpy of each isomer at a standard temperature (e.g., 298.15 K).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is calculated using an isodesmic or atomization reaction scheme. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which leads to a cancellation of errors in the DFT calculations. For example, for isobutane: CH3CH(CH3)2 + CH4 → 3 CH3CH3 ΔHrxn = [3 * H(ethane)] - [H(isobutane) + H(methane)] ΔHf°(isobutane) = [3 * ΔHf°(ethane)] - [ΔHf°(methane)] - ΔHrxn The enthalpies (H) of the species in the reaction are calculated using DFT, and the experimental standard enthalpies of formation of the reference compounds (methane and ethane) are used to determine the enthalpy of formation of the target molecule (isobutane).
Visualizations of Key Concepts and Processes
Logical Relationship: Branching and Thermochemical Stability
References
- 1. Butane (C4H10) [jjstech.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. shodor.org [shodor.org]
- 4. researchgate.net [researchgate.net]
- 5. srd.nist.gov [srd.nist.gov]
- 6. collegedunia.com [collegedunia.com]
- 7. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. youtube.com [youtube.com]
- 10. Activation of Propane C-H and C-C Bonds by Gas-Phase Pt Atom: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]
- 13. quora.com [quora.com]
- 14. m.youtube.com [m.youtube.com]
- 15. LON-CAPA Sn2 [s8.lite.msu.edu]
- 16. Solved 8. Explain why the bond dissociation energy (BDE) for | Chegg.com [chegg.com]
- 17. homepages.gac.edu [homepages.gac.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Ethyl-2,2,3,4-tetramethylpentane via Grignard Reaction
Introduction
The synthesis of highly branched alkanes is of significant interest in various fields, including materials science and as fuel additives. 3-Ethyl-2,2,3,4-tetramethylpentane is a C11 hydrocarbon with a complex branching structure. The Grignard reaction provides a robust and versatile method for the construction of carbon-carbon bonds, making it a suitable approach for the synthesis of such intricate molecules.[1][2][3] This protocol outlines a three-step synthesis route starting with the Grignard reaction to form a tertiary alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the target alkane.
Reaction Scheme
The overall synthetic pathway is depicted below:
Step 1: Grignard Reaction
-
Reactants: sec-Butylmagnesium chloride and 3,3-dimethyl-2-butanone (pinacolone)
-
Product: 3-Ethyl-2,2,3,4-tetramethylpentan-3-ol
Step 2: Dehydration
-
Reactant: 3-Ethyl-2,2,3,4-tetramethylpentan-3-ol
-
Product: A mixture of isomeric alkenes (e.g., 3-ethyl-2,2,4-trimethyl-3-pentene and 3-ethyl-2,2,4-trimethyl-4-pentene)
Step 3: Hydrogenation
-
Reactant: Alkene mixture
-
Product: this compound
Data Presentation
Table 1: Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| sec-Butyl chloride | C4H9Cl | 92.57 | 0.873 | 68 |
| Magnesium Turnings | Mg | 24.31 | 1.74 | - |
| Diethyl Ether (anhydrous) | (C2H5)2O | 74.12 | 0.713 | 34.6 |
| 3,3-Dimethyl-2-butanone | C6H12O | 100.16 | 0.801 | 106 |
| Sulfuric Acid | H2SO4 | 98.08 | 1.84 | 337 |
| Palladium on Carbon (10%) | Pd/C | - | - | - |
| Ethanol (B145695) | C2H5OH | 46.07 | 0.789 | 78.37 |
Table 2: Expected Yields and Product Characterization
| Step | Product | Expected Yield (%) | Purity (%) | Key Spectroscopic Data |
| 1 | 3-Ethyl-2,2,3,4-tetramethylpentan-3-ol | 75-85 | >95 | ¹H NMR (CDCl₃, δ): 0.8-1.2 (m, 24H), 1.3-1.6 (m, 2H), 1.75 (s, 1H, -OH). IR (neat, cm⁻¹): 3400-3500 (br, O-H), 2850-2990 (s, C-H). |
| 2 | Alkene Mixture | 80-90 | >98 | ¹H NMR (CDCl₃, δ): 4.8-5.5 (m, olefinic protons). IR (neat, cm⁻¹): 1640-1680 (w, C=C). |
| 3 | This compound | 90-98 | >99 | ¹H NMR (CDCl₃, δ): 0.8-1.1 (m, 24H), 1.2-1.5 (m, 2H). ¹³C NMR (CDCl₃, δ): 10-45. MS (EI): m/z (%) 156 (M⁺), 141, 113, 99, 85, 71, 57, 43. |
Experimental Protocols
Step 1: Synthesis of 3-Ethyl-2,2,3,4-tetramethylpentan-3-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
sec-Butyl chloride
-
Anhydrous diethyl ether
-
3,3-Dimethyl-2-butanone (pinacolone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under an inert atmosphere (e.g., argon or nitrogen).[4][5]
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve sec-butyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the sec-butyl chloride solution to the magnesium. The reaction may need initiation by gentle warming or the addition of a small crystal of iodine.[6]
-
Once the reaction starts (indicated by bubbling), add the remaining sec-butyl chloride solution dropwise to maintain a gentle reflux.[6]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice-water bath to 0°C.[4]
-
Dissolve 3,3-dimethyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5]
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
-
Purification:
-
Purify the resulting tertiary alcohol by distillation or flash column chromatography.
-
Step 2: Dehydration of 3-Ethyl-2,2,3,4-tetramethylpentan-3-ol
Materials:
-
3-Ethyl-2,2,3,4-tetramethylpentan-3-ol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distillation apparatus
Procedure:
-
Place the tertiary alcohol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to induce dehydration, and distill the resulting alkene mixture.
-
Wash the distillate with NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and distill to obtain the purified alkene mixture.
Step 3: Hydrogenation of the Alkene Mixture
Materials:
-
Alkene mixture
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas source (balloon or cylinder)
-
Stirring apparatus
Procedure:
-
Dissolve the alkene mixture in ethanol in a suitable reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Flush the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the final product, this compound.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
References
Application Note: Gas Chromatographic Analysis of 3-Ethyl-2,2,3,4-tetramethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 3-Ethyl-2,2,3,4-tetramethylpentane, a highly branched C11 alkane, using gas chromatography with flame ionization detection (GC-FID). The methodology outlined is suitable for the quantification and purity assessment of this compound in various organic matrices. Due to the structural complexity of branched alkanes, high-resolution capillary gas chromatography is the method of choice. This document details the necessary instrumentation, experimental parameters, and data analysis procedures to achieve reliable and reproducible results.
Introduction
This compound (C11H24) is a saturated branched-chain hydrocarbon. The analysis of such compounds is crucial in petrochemical industries, fuel analysis, and as reference standards in various chemical research and drug development applications. Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like alkanes. The separation of highly branched alkanes can be challenging due to the presence of numerous structurally similar isomers that may have close boiling points. Therefore, a high-resolution capillary GC column and optimized temperature programming are essential for achieving adequate separation. This protocol is based on the principles of Detailed Hydrocarbon Analysis (DHA), which is a standard methodology for the characterization of complex hydrocarbon mixtures.[1][2]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis. The following protocol is recommended for preparing samples containing this compound.
-
Solvent Selection: Dissolve the sample in a high-purity, volatile, non-polar solvent such as n-hexane, pentane, or isooctane.[3]
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Dilution: If the concentration of the analyte in the sample is unknown, a preliminary analysis may be necessary. Dilute the sample to ensure the analyte concentration falls within the established calibration range.
-
Filtration: If the sample contains particulate matter, filter it through a 0.45 µm syringe filter to prevent clogging of the GC inlet and column.[3]
Gas Chromatography (GC) Conditions
The following GC parameters are recommended as a starting point. Optimization may be required depending on the specific instrument and analytical goals.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Injector | Split/Splitless Inlet |
| Injection Mode | Split (100:1 ratio) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | Non-polar capillary column (e.g., 100% Dimethylpolysiloxane or 5% Phenyl/95% Dimethylpolysiloxane)[4] |
| Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness[4] |
| Oven Temperature Program | |
| Initial Temperature | 40 °C, hold for 5 minutes |
| Ramp Rate | 5 °C/min to 200 °C |
| Final Temperature | Hold at 200 °C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Data Presentation
Quantitative data should be summarized in clearly structured tables. Below is an example of a data table for a calibration curve and a results summary for a sample analysis.
Table 1: Calibration Data for this compound
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
Table 2: Quantitative Analysis of a Sample
| Sample ID | Retention Time (min) | Peak Area (Arbitrary Units) | Calculated Concentration (µg/mL) |
| Sample A | [Insert Data] | [Insert Data] | [Insert Data] |
| Sample B | [Insert Data] | [Insert Data] | [Insert Data] |
Note: Retention times are illustrative and will vary based on the specific GC system and conditions.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the GC analysis of this compound.
GC Column Selection Logic
The choice of the GC column is a critical step for the successful separation of branched alkanes. The following diagram outlines the decision-making process for selecting an appropriate column.
References
Application Note: Complete NMR Spectroscopic Characterization of 3-Ethyl-2,2,3,4-tetramethylpentane
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive protocol for the characterization of the highly branched alkane, 3-ethyl-2,2,3,4-tetramethylpentane, using a suite of 1D and 2D NMR experiments. We present predicted ¹H and ¹³C NMR data, detailed experimental procedures, and visual guides for experimental workflow and spectral interpretation.
Predicted NMR Data
The structure of this compound, with systematic numbering for NMR assignment, is shown below. Due to the molecule's complexity and the presence of multiple quaternary centers, a combination of NMR techniques is required for full assignment. Protons on aliphatic groups typically appear in the highly shielded region of the ¹H NMR spectrum, generally between 0.7 and 1.5 ppm[1]. The chemical shifts for carbons in similar alkane environments are expected to be in the 10-50 ppm range[2].
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Assignment | Integration | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) |
| H-a | -CH(CH ₃)₂ | 6H | ~ 0.85 | Doublet (d) | ~ 6.8 Hz |
| H-b | -CH₂CH ₃ | 3H | ~ 0.88 | Triplet (t) | ~ 7.5 Hz |
| H-c | C(CH ₃)₂ | 6H | ~ 0.95 | Singlet (s) | - |
| H-d | C(CH ₃) | 3H | ~ 1.05 | Singlet (s) | - |
| H-e | -CH ₂CH₃ | 2H | ~ 1.40 | Quartet (q) | ~ 7.5 Hz |
| H-f | -CH (CH₃)₂ | 1H | ~ 1.75 | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Carbon Label | Assignment | Predicted δ (ppm) | DEPT-135 Signal |
| C1 | -CH₂C H₃ | ~ 8 | Positive |
| C2 | -CH(C H₃)₂ | ~ 20 | Positive |
| C3 | C(C H₃)₂ | ~ 25 | Positive |
| C4 | C(C H₃) | ~ 28 | Positive |
| C5 | -C H₂CH₃ | ~ 30 | Negative |
| C6 | C (CH₃)₂ | ~ 35 | No Signal |
| C7 | -C H(CH₃)₂ | ~ 40 | Positive |
| C8 | C (CH₃) | ~ 45 | No Signal |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for non-polar organic compounds[3][4].
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shift to 0.0 ppm[3][4].
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
1D ¹H NMR:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: ~4.0 s
-
Spectral Width: 20 ppm
1D ¹³C{¹H} NMR (Proton Decoupled):
-
Pulse Sequence: zgpg30 (power-gated decoupling)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: ~1.0 s
-
Spectral Width: 240 ppm
DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT) is used to differentiate between CH, CH₂, and CH₃ groups.[5][6] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons do not produce a signal.[7][8][9]
-
Pulse Sequence: dept135
-
Number of Scans: 256
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width: 240 ppm
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[10]
-
Pulse Sequence: cosygpqf
-
Number of Scans: 2 per increment
-
Relaxation Delay (d1): 2.0 s
-
F2/F1 Spectral Width: 12 ppm
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[11]
-
Pulse Sequence: hsqcedetgpsisp2.3
-
Number of Scans: 4 per increment
-
Relaxation Delay (d1): 1.5 s
-
F2 (¹H) Spectral Width: 12 ppm
-
F1 (¹³C) Spectral Width: 160 ppm
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting molecular fragments and identifying quaternary carbons.[11][12]
-
Pulse Sequence: hmbcgplpndqf
-
Number of Scans: 8 per increment
-
Relaxation Delay (d1): 2.0 s
-
F2 (¹H) Spectral Width: 12 ppm
-
F1 (¹³C) Spectral Width: 220 ppm
Visualizations
Experimental Workflow
References
- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. C7H16 C-13 nmr spectrum of 3-ethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-ethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C7H16 3-ethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-ethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. omicsonline.org [omicsonline.org]
Application Note: Elucidating the Structure of Branched Alkanes by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry is a powerful analytical technique for the structural elucidation of unknown compounds. In the analysis of hydrocarbons, particularly alkanes, mass spectrometry provides invaluable information about their molecular weight and branching patterns. Branched alkanes, prevalent in various chemical and biological systems, exhibit distinct fragmentation behaviors under electron ionization (EI) that differentiate them from their linear counterparts. Understanding these fragmentation pathways is crucial for accurate compound identification in fields ranging from geochemistry to drug metabolism studies.
This application note details the characteristic fragmentation patterns of branched alkanes in mass spectrometry, provides a protocol for their analysis, and presents quantitative data to aid in spectral interpretation.
Fragmentation Principles of Branched Alkanes
Under electron ionization, alkane molecules are ionized to form a molecular ion (M+•), which is often unstable and undergoes fragmentation. The fragmentation of branched alkanes is primarily governed by the stability of the resulting carbocations.[1][2]
Key Fragmentation Rules:
-
Preferential Cleavage at Branching Points: The most significant fragmentation pathway for branched alkanes is the cleavage of the C-C bond at the branching point.[3][4] This is because such cleavage leads to the formation of more stable secondary (2°) or tertiary (3°) carbocations.[1][2][3]
-
Stability of Carbocations: The stability of carbocations follows the order: tertiary > secondary > primary.[5] Consequently, fragmentation pathways that produce more substituted carbocations are highly favored.[6]
-
Loss of the Largest Alkyl Group: At a branching point, the bond to the largest alkyl substituent is preferentially cleaved.[4][5] This is because it allows for the formation of a more stable radical.[4]
-
Molecular Ion Peak Intensity: The molecular ion peak (M+•) in the mass spectra of branched alkanes is typically weak and often absent, especially in highly branched structures.[1][3][5] This is in stark contrast to linear alkanes, which generally show a discernible molecular ion peak.[7] The higher stability of the carbocations formed from branched alkanes drives the fragmentation to such an extent that very few molecular ions remain intact.[1]
-
Characteristic Fragment Ions: The mass spectra of branched alkanes are characterized by prominent peaks corresponding to the stable carbocations formed by cleavage at the branch points. These fragment ions belong to the CnH2n+1 series.[5]
Visualizing Fragmentation Pathways
The following diagrams illustrate the fundamental principles of branched alkane fragmentation.
References
Application Notes and Protocols for 3-Ethyl-2,2,3,4-tetramethylpentane as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the proposed use of 3-Ethyl-2,2,3,4-tetramethylpentane as a reference standard in analytical chemistry. Due to a lack of specific documented applications for this compound in publicly available literature, this guide leverages its inherent physicochemical properties and the established roles of similar highly branched alkanes to outline its potential uses, particularly in gas chromatography (GC) and related techniques. The protocols provided are generalized based on standard analytical methodologies where such a compound would be of value.
Introduction to this compound
This compound is a highly branched, saturated acyclic hydrocarbon with the molecular formula C₁₁H₂₄. Its structure imparts properties such as high thermal and chemical stability, and a distinct elution profile in gas chromatography, making it a suitable candidate for a reference standard. Reference standards are highly purified and well-characterized compounds used for qualitative identification and quantitative analysis.
Potential Applications:
-
Internal Standard in Gas Chromatography (GC): Its chemical inertness and likely different retention time from many analytes of interest make it a strong candidate for an internal standard, especially in the analysis of complex hydrocarbon mixtures like gasoline or in environmental sample analysis.
-
Retention Index Marker: In temperature-programmed gas chromatography, it can serve as a retention index marker to normalize retention times and aid in the identification of unknown compounds.
-
Calibrant for Mass Spectrometry (MS): While less common for this specific type of compound, its well-defined mass could potentially be used in the calibration of mass spectrometers in specific applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application as a reference standard.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | --INVALID-LINK-- |
| Molecular Weight | 156.31 g/mol | --INVALID-LINK-- |
| CAS Number | 61868-93-7 | --INVALID-LINK-- |
| Boiling Point | 188.1 °C (predicted) | --INVALID-LINK-- |
| Density | 0.797 g/cm³ (predicted) | --INVALID-LINK-- |
| Physical State | Liquid (at standard conditions) | Inferred from properties |
Experimental Protocols
The following are detailed protocols for the proposed use of this compound as a reference standard.
Preparation of Standard Solutions
Objective: To prepare accurate and stable stock and working standard solutions of this compound.
Materials:
-
This compound (high purity, >99%)
-
High-purity solvent (e.g., hexane, isooctane, or dichloromethane, GC grade or higher)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Micropipettes
Protocol:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat.
-
Transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Add a small amount of the chosen solvent to dissolve the compound completely.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution.
-
Store the stock solution in a tightly sealed amber vial at 4°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution using the same solvent.
-
For use as an internal standard, a single working solution at a concentration appropriate for the analytical method should be prepared.
-
Use as an Internal Standard in Gas Chromatography (GC-MS)
Objective: To use this compound as an internal standard for the quantification of analytes in a sample matrix.
Instrumentation and Conditions (Example for Hydrocarbon Analysis):
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[1]
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Split Ratio: 20:1
-
Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Protocol:
-
Sample Preparation:
-
To a known volume of the sample, add a precise volume of the this compound working standard solution to achieve a final concentration within the linear range of the instrument.
-
Vortex the sample to ensure thorough mixing.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards containing known concentrations of the target analytes.
-
Add the same constant concentration of the this compound internal standard to each calibration standard.
-
-
GC-MS Analysis:
-
Inject the calibration standards and the samples into the GC-MS system.
-
Acquire the data.
-
-
Data Analysis:
-
Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.
-
For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Perform a linear regression to generate a calibration curve.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
-
Characterization Data (Illustrative)
Predicted Mass Spectrum
Upon electron ionization (EI) in a mass spectrometer, this compound is expected to undergo fragmentation.
-
Molecular Ion (M+): A molecular ion peak at m/z 156 would be expected, although for highly branched alkanes, this peak may be of low intensity or absent.[2]
-
Fragmentation Pattern: The fragmentation of branched alkanes is characterized by cleavage at the branching points to form stable carbocations.[2] For this compound, significant fragmentation is expected to occur at the C3 and C4 positions due to the high degree of substitution. The loss of the largest alkyl fragment at a branch point is typically favored.[2] Common fragment ions for alkanes include clusters of peaks separated by 14 Da (CH₂).
Predicted ¹H and ¹³C NMR Spectra
-
¹H NMR: The proton NMR spectrum would show complex multiplets in the aliphatic region (typically 0.8-1.5 ppm). The high degree of branching and the presence of diastereotopic protons would lead to overlapping signals.
-
¹³C NMR: The carbon NMR spectrum would be more informative for structural confirmation. Due to the molecule's asymmetry, all 11 carbon atoms are chemically non-equivalent and should, in principle, give rise to 11 distinct signals. The chemical shifts would be in the typical range for sp³ hybridized carbons in alkanes.
Synthesis and Purification (General Procedure)
High-purity branched alkanes for use as reference standards are typically synthesized via multi-step organic reactions followed by rigorous purification.
Synthesis Strategy:
A plausible synthetic route could involve the Grignard reaction between a suitable secondary or tertiary alkyl magnesium halide and a ketone, followed by dehydration and hydrogenation of the resulting alkene.[3] The synthesis of high-purity, structurally complex alkanes often requires specialized techniques to control stereochemistry and minimize byproducts.[4]
Purification:
Purification of the final product to >99% purity is critical for its use as a reference standard. This is typically achieved by:
-
Fractional Distillation: To separate the target compound from solvents and byproducts with different boiling points.
-
Preparative Gas Chromatography (Prep-GC): For the isolation of highly pure fractions.
Purity Assessment:
The purity of the final product should be assessed using multiple analytical techniques, such as:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): To determine the area percentage purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify any impurities.
-
NMR Spectroscopy: To confirm the structure and detect any structural isomers or other impurities.
Conclusion
While direct experimental applications of this compound as a reference standard are not widely documented, its molecular structure and physicochemical properties make it a promising candidate for such a role, particularly as an internal standard in GC-based methods. The protocols and information provided here offer a foundation for researchers and scientists to explore its potential in their analytical workflows. It is recommended that any user first validates its performance for their specific application.
References
Application Notes and Protocols: Highly Branched Alkanes in Fuel Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role highly branched alkanes play in fuel science, particularly in enhancing the performance of gasoline. The following sections detail the properties, synthesis, and analysis of these compounds, offering structured data, experimental protocols, and visual workflows to aid in research and development.
The Significance of Branching in Alkanes for Fuel Performance
Highly branched alkanes are prized components in gasoline due to their superior anti-knock characteristics. In contrast, linear alkanes are more desirable for diesel fuel. This difference in performance is primarily attributed to their molecular structure, which dictates their combustion behavior under the conditions of spark-ignition and compression-ignition engines.
In spark-ignition engines, a fuel with a high octane (B31449) number is required to prevent premature detonation, a phenomenon known as knocking. Knocking can lead to engine damage and reduced efficiency. The compact, branched structure of alkanes like iso-octane (2,2,4-trimethylpentane) promotes a more controlled and slower combustion, resulting in a higher octane rating.[1][2] Linear alkanes, on the other hand, tend to auto-ignite more readily under pressure and heat, leading to lower octane numbers.[1][2]
Conversely, in compression-ignition diesel engines, rapid auto-ignition upon fuel injection is desirable for efficient combustion. The ease of ignition is measured by the cetane number . Linear alkanes, which readily auto-ignite, have high cetane numbers and are therefore excellent diesel fuels.[3][4] Highly branched alkanes exhibit a longer ignition delay and thus have lower cetane numbers.[3][4][5]
Data Presentation: Properties of Linear vs. Highly Branched Alkanes
The following tables summarize key quantitative data for a selection of linear and highly branched alkanes, highlighting their differences in properties relevant to fuel performance.
Table 1: Octane Ratings and Heat of Combustion for Gasoline Components
| Alkane | Structure | Research Octane Number (RON) | Motor Octane Number (MON) | Heat of Combustion (kJ/mol) |
| n-Butane | Linear | 94 | - | - |
| Isobutane (B21531) | Branched | 102 | - | - |
| n-Pentane | Linear | 62 | - | - |
| Isopentane (2-Methylbutane) | Branched | 92.3 | - | - |
| n-Hexane | Linear | 25 | - | - |
| Isohexane (2-Methylpentane) | Branched | 73.4 | - | - |
| n-Heptane | Linear | 0 | 0 | -5470 |
| Iso-octane (2,2,4-Trimethylpentane) | Highly Branched | 100 | 100 | -5458 |
| n-Octane | Linear | -20 | - | -5470 |
Data sourced from multiple references.[1][6][7]
Table 2: Cetane Numbers for Diesel Fuel Components
| Alkane | Structure | Cetane Number (CN) |
| n-Heptane | Linear | 56 |
| n-Decane | Linear | 77 |
| n-Dodecane | Linear | 87 |
| n-Hexadecane (Cetane) | Linear | 100 |
| Iso-octane (2,2,4-Trimethylpentane) | Highly Branched | ~20 |
| Heptamethylnonane | Highly Branched | 15 |
Data sourced from multiple references.[3][5]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of highly branched alkanes for fuel applications.
Synthesis of Highly Branched Alkanes
This protocol describes the laboratory-scale isomerization of a linear alkane (e.g., n-heptane) to produce a mixture of branched isomers, thereby increasing its octane number.
Objective: To convert n-heptane into its branched isomers using a solid acid catalyst.
Materials:
-
n-heptane (reagent grade)
-
Solid acid catalyst (e.g., Platinum-supported on ZSM-5 zeolite)
-
High-pressure fixed-bed reactor system with temperature and pressure controls
-
Gas chromatograph (GC) for product analysis
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Procedure:
-
Catalyst Preparation:
-
If preparing the catalyst in-house, impregnate the zeolite support with a solution of a platinum precursor (e.g., chloroplatinic acid).
-
Dry the impregnated support at 120°C overnight.
-
Calcine the catalyst in air at a high temperature (e.g., 500°C) for several hours to decompose the precursor and disperse the platinum.
-
Reduce the catalyst in a stream of hydrogen at an elevated temperature (e.g., 400°C) prior to the reaction.[8]
-
-
Reactor Setup:
-
Load a known amount of the prepared catalyst into the fixed-bed reactor.
-
Purge the reactor system with nitrogen to remove any air.
-
Introduce a continuous flow of hydrogen gas and pressurize the system to the desired reaction pressure (e.g., 1-3 MPa).[9]
-
-
Isomerization Reaction:
-
Product Collection and Analysis:
-
Cool the reactor outlet stream to condense the liquid products.
-
Collect the liquid product in a chilled trap.
-
Analyze the composition of the liquid product using a gas chromatograph to determine the conversion of n-heptane and the selectivity to different branched isomers.
-
Logical Relationship: Isomerization of n-Heptane
Caption: Isomerization of n-heptane to branched isomers.
This protocol outlines the synthesis of iso-octane (2,2,4-trimethylpentane) through the alkylation of isobutane with isobutylene (B52900), a common industrial process.
Objective: To synthesize iso-octane from isobutane and isobutylene.
Materials:
-
Isobutane (liquefied)
-
Isobutylene (liquefied)
-
Acid catalyst (e.g., sulfuric acid or a solid acid catalyst)
-
High-pressure stirred autoclave reactor
-
Cooling system for the reactor
-
Gas chromatograph (GC) for product analysis
-
Nitrogen gas (for purging)
Procedure:
-
Reactor Preparation:
-
Ensure the autoclave reactor is clean and dry.
-
Purge the reactor with nitrogen to remove air.
-
-
Reaction Setup:
-
Cool the reactor to the desired reaction temperature (e.g., 0-10°C for sulfuric acid).
-
Add the acid catalyst to the reactor.
-
Introduce a molar excess of isobutane into the reactor.
-
-
Alkylation Reaction:
-
Slowly feed isobutylene into the stirred reactor, maintaining the desired temperature and pressure.
-
The reaction is exothermic, so careful temperature control is crucial.
-
Allow the reaction to proceed for a specified time (e.g., 1-5 hours).[9]
-
-
Product Separation and Purification:
-
After the reaction is complete, stop the feed and stirring.
-
Allow the mixture to settle, and separate the hydrocarbon phase from the acid catalyst phase.
-
Neutralize any remaining acid in the hydrocarbon phase with a weak base wash (e.g., sodium bicarbonate solution), followed by a water wash.
-
Dry the hydrocarbon phase over a drying agent (e.g., anhydrous sodium sulfate).
-
Fractionally distill the hydrocarbon mixture to isolate the iso-octane product.
-
-
Product Analysis:
-
Analyze the purity of the iso-octane product using a gas chromatograph.
-
Fuel Property Analysis
The octane number of a spark-ignition fuel is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine according to ASTM D2699 (RON) and ASTM D2700 (MON).[12][13][14][15][16]
Objective: To determine the RON and MON of a fuel sample.
Apparatus:
-
Cooperative Fuel Research (CFR) engine with a variable compression ratio
-
Knock meter and sensor
-
Primary Reference Fuels (PRFs): iso-octane (RON/MON 100) and n-heptane (RON/MON 0)
-
Toluene Standardization Fuels (TSFs) for calibration
-
Fuel handling and delivery system
General Procedure:
-
Engine Calibration and Standardization:
-
Warm up the CFR engine to the specified operating conditions for either the RON or MON test.[2][17] Key differences in conditions are engine speed and intake air temperature.
-
Calibrate the knock meter using PRF blends.
-
Verify engine performance by testing a TSF blend with a known octane number.[2][17]
-
-
Sample Testing:
-
Run the engine on the fuel sample.
-
Adjust the compression ratio until a standard level of knock intensity is observed on the knock meter.
-
-
Bracketing:
-
Run the engine on two PRF blends, one with a slightly higher and one with a slightly lower octane number than the sample, bracketing the knock intensity of the sample.
-
-
Octane Number Calculation:
-
The octane number of the sample is calculated by interpolation between the octane numbers of the two bracketing PRF blends.
-
Experimental Workflow: Octane Number Determination
Caption: Workflow for determining RON or MON.
The cetane number of a diesel fuel is determined using a standardized single-cylinder, indirect injection diesel engine according to ASTM D613.[18][19][20][21]
Objective: To determine the cetane number of a diesel fuel sample.
Apparatus:
-
Standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine.
-
Ignition delay measurement system.
-
Primary Reference Fuels: n-cetane (hexadecane, CN = 100) and heptamethylnonane (HMN, CN = 15).[3][5]
-
Fuel handling and delivery system.
General Procedure:
-
Engine Setup and Warm-up:
-
Set up the engine according to the specifications in ASTM D613.
-
Warm up the engine to stable operating conditions.
-
-
Sample Testing:
-
Run the engine on the diesel fuel sample.
-
Adjust the compression ratio to achieve a specific ignition delay.
-
-
Bracketing:
-
Run the engine on two reference fuel blends of cetane and HMN that bracket the ignition delay of the sample at the same compression ratio.
-
-
Cetane Number Calculation:
-
The cetane number of the sample is calculated based on the composition of the reference fuel blend that gives the same ignition delay.
-
Conclusion
The molecular structure of alkanes is a primary determinant of their suitability as fuel components. Highly branched alkanes are essential for producing high-octane gasoline that resists knocking in spark-ignition engines. In contrast, linear alkanes are preferred for diesel fuels due to their high cetane numbers, which indicate rapid and efficient auto-ignition. The synthesis and analysis of these compounds, guided by standardized protocols, are fundamental to the ongoing development of high-performance and cleaner-burning fuels.
References
- 1. benchchem.com [benchchem.com]
- 2. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 3. Cetane number - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN107056571A - The preparation method of isooctane - Google Patents [patents.google.com]
- 10. journals.iau.ir [journals.iau.ir]
- 11. researchgate.net [researchgate.net]
- 12. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 13. matestlabs.com [matestlabs.com]
- 14. matestlabs.com [matestlabs.com]
- 15. ASTM D2700 - eralytics [eralytics.com]
- 16. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
- 17. ASTM D2699 RON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 18. ASTM D613 - eralytics [eralytics.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. matestlabs.com [matestlabs.com]
- 21. store.astm.org [store.astm.org]
3-Ethyl-2,2,3,4-tetramethylpentane: Application Notes and Protocols for a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-Ethyl-2,2,3,4-tetramethylpentane is a highly branched alkane. Specific experimental data on its application as a solvent is limited in publicly available literature. The following application notes and protocols are based on the known physicochemical properties of this compound and the established applications of similar non-polar, branched alkanes. Optimization for specific applications is highly recommended.
Introduction
This compound is a saturated, highly branched aliphatic hydrocarbon. Its structure, characterized by a high degree of branching and the absence of a dipole moment, renders it a non-polar solvent. Non-polar solvents are essential in a variety of scientific and industrial applications, including organic synthesis, chromatography, extraction, and formulation of non-polar active pharmaceutical ingredients (APIs). This document provides an overview of the potential applications and generalized experimental protocols for the use of this compound in a laboratory setting.
Physicochemical Properties
The properties of this compound make it a suitable alternative to other non-polar solvents like hexane (B92381) or heptane, particularly in applications requiring a specific boiling point or viscosity.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₄ | [1] |
| Molecular Weight | 156.31 g/mol | [2] |
| Boiling Point | 188.1 °C | [1] |
| Density | 0.797 g/mL | [3] |
| Refractive Index | 1.445 | [3] |
| Dielectric Constant (ε) | ~2 (Estimated) | |
| Polarity Index (P') | ~0.1 (Estimated) | [2] |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in most non-polar organic solvents |
Potential Applications
Based on its non-polar nature and physical properties, this compound can be considered for the following applications:
-
Reaction Medium: As an inert solvent for organic reactions involving non-polar reagents, intermediates, and catalysts. Its relatively high boiling point can be advantageous for reactions requiring elevated temperatures.
-
Extraction: For the liquid-liquid extraction of non-polar compounds (e.g., lipids, steroids, and other natural products) from aqueous solutions or solid matrices.
-
Chromatography: As a component of the mobile phase in normal-phase chromatography for the separation of non-polar and weakly polar compounds.
-
Formulation of Non-Polar Drugs: As a non-polar excipient in the formulation of poorly water-soluble drugs, particularly for topical or parenteral delivery systems where miscibility with lipid-based carriers is desired. Hydrocarbons can be effective in solubilizing non-polar active pharmaceutical ingredients.[4][5]
-
Cleaning and Degreasing: As a solvent for removing oils, greases, and other non-polar residues from laboratory glassware and equipment.
Experimental Protocols
The following are generalized protocols. Users should adapt these methods to their specific experimental needs and perform appropriate optimization.
Protocol 1: Use as a Reaction Solvent in Organic Synthesis
Objective: To serve as an inert medium for a hypothetical Grignard reaction, a common organometallic reaction sensitive to protic solvents.
Materials:
-
Magnesium turnings
-
Anhydrous this compound
-
Alkyl or aryl halide (e.g., Bromobenzene)
-
Electrophile (e.g., Benzophenone)
-
Anhydrous diethyl ether (for initiation, if necessary)
-
Round-bottom flask, condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Initiation: Place magnesium turnings in the flask and gently heat under vacuum, then cool under an inert atmosphere. Add a small volume of anhydrous this compound.
-
Grignard Formation: Dissolve the alkyl/aryl halide in anhydrous this compound and add it to the dropping funnel. Add a small portion to the magnesium turnings. If the reaction does not initiate, a crystal of iodine or a few drops of anhydrous diethyl ether may be added. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
Reaction with Electrophile: After the formation of the Grignard reagent is complete, cool the reaction mixture. Dissolve the electrophile in anhydrous this compound and add it dropwise from the dropping funnel.
-
Quenching and Work-up: After the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Liquid-Liquid Extraction of a Non-Polar Analyte
Objective: To extract a non-polar compound from an aqueous matrix.
Materials:
-
Aqueous solution containing the target non-polar compound
-
This compound (reagent grade)
-
Separatory funnel
-
Collection flask
Procedure:
-
Preparation: Pour the aqueous solution into a separatory funnel of appropriate size.
-
Addition of Solvent: Add a volume of this compound to the separatory funnel. A typical starting ratio is 1:1 (aqueous:organic), but this may be optimized.
-
Extraction: Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The less dense organic layer will be on top.
-
Collection: Carefully drain the lower aqueous layer. Then, drain the upper organic layer, containing the extracted compound, into a clean collection flask.
-
Repeat (Optional): For quantitative extraction, the aqueous layer can be returned to the separatory funnel and the extraction process repeated with fresh portions of this compound.
-
Further Processing: The combined organic extracts can then be dried, concentrated, and the analyte purified or analyzed as required.
Protocol 3: Normal-Phase Column Chromatography
Objective: To separate a mixture of two non-polar compounds with slightly different polarities.
Materials:
-
Glass chromatography column
-
Silica (B1680970) gel (for flash chromatography, 230-400 mesh)
-
This compound (HPLC grade)
-
A slightly more polar co-solvent (e.g., Diethyl ether or Ethyl acetate, HPLC grade)
-
Sample mixture dissolved in a minimal amount of a suitable solvent
-
Collection tubes or flasks
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in this compound.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and compact bed.
-
Sample Loading: Carefully load the sample mixture onto the top of the silica gel bed.
-
Elution: Begin eluting the column with 100% this compound. The least polar compound will elute first.
-
Gradient Elution (Optional): If the separation is not optimal, a shallow gradient of a more polar co-solvent can be introduced (e.g., starting with 100% this compound and gradually increasing to 1-5% diethyl ether in the mobile phase).
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions using an appropriate technique (e.g., Thin Layer Chromatography, Gas Chromatography) to determine the composition of each fraction and to pool the fractions containing the purified compounds.
Safety Precautions
As with all hydrocarbons, this compound should be handled with appropriate safety measures in a well-ventilated area, preferably within a fume hood.
-
Flammability: Alkanes are flammable.[6] Keep away from open flames, sparks, and other ignition sources.[6]
-
Inhalation: Vapors may cause dizziness or drowsiness. Avoid inhaling vapors.[7]
-
Skin and Eye Contact: May cause skin and eye irritation.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Always consult the Safety Data Sheet (SDS) for this specific compound before use.
Conclusion
This compound, as a highly branched alkane, presents itself as a viable non-polar solvent for a range of applications in research and development. Its physical properties suggest its utility in organic synthesis, extraction, and chromatography. The provided generalized protocols offer a foundational methodology for its use. It is imperative for researchers to conduct optimization studies to tailor these methods to their specific experimental requirements.
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polarity Index [macro.lsu.edu]
- 3. longdom.org [longdom.org]
- 4. usalab.com [usalab.com]
- 5. youtube.com [youtube.com]
- 6. tutorchase.com [tutorchase.com]
- 7. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Synthesis of C11 Alkanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of undecane (B72203) (C11H24), a straight-chain alkane. The synthesis of specific alkanes is crucial in various research and development areas, including their use as reference compounds, in the formulation of drug delivery systems, and as starting materials for more complex molecules. The following protocols outline two robust and distinct methods for the preparation of undecane: the Corey-House synthesis and a two-step approach involving alkyne alkylation followed by hydrogenation.
Method 1: Corey-House Synthesis
The Corey-House synthesis is a versatile method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of unsymmetrical alkanes like undecane with high yields and minimal side products.[1] The overall strategy involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[2][3] For the synthesis of n-undecane, we will react lithium dipentylcuprate with 1-iodohexane (B118524).
Experimental Protocol
Materials:
-
1-Bromopentane (B41390) (for Gilman reagent)
-
Lithium metal
-
Copper(I) iodide (CuI)
-
1-Iodohexane
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Step 1: Preparation of Pentyllithium
-
Under an inert atmosphere, place finely cut lithium metal (2.0 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add anhydrous diethyl ether to the flask.
-
Slowly add a solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether from the dropping funnel to the stirred suspension of lithium.
-
The reaction is exothermic and may require initial gentle warming to initiate. Once started, maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of pentyllithium.
Step 2: Preparation of Lithium Dipentylcuprate (Gilman Reagent)
-
In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 eq) in anhydrous THF.
-
Cool this suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared pentyllithium solution (2.0 eq) to the stirred CuI suspension.
-
Allow the mixture to warm slightly to form a clear, Gilman reagent solution.
Step 3: Coupling Reaction to form n-Undecane
-
Cool the Gilman reagent solution to 0 °C.
-
Slowly add 1-iodohexane (1.0 eq) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Step 4: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure n-undecane.
Logical Workflow for Corey-House Synthesis
Caption: Workflow for the synthesis of n-undecane via Corey-House coupling.
Method 2: Alkyne Alkylation and Hydrogenation
This two-step method provides excellent control for the synthesis of straight-chain alkanes. First, a terminal alkyne is deprotonated and alkylated to create the C11 carbon skeleton in the form of an internal alkyne. Subsequent hydrogenation of the triple bond yields the desired alkane. We will detail the synthesis of undec-5-yne from 1-hexyne (B1330390) and 1-bromopentane, followed by its hydrogenation.
Experimental Protocol
Part A: Synthesis of Undec-5-yne (Alkylation)
Materials:
-
1-Hexyne
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromopentane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 1-hexyne (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.0 eq) to the stirred solution.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes to ensure complete formation of the lithium acetylide.
-
Cool the reaction mixture back to -78 °C and add 1-bromopentane (1.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL), combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude undec-5-yne by distillation.
Part B: Hydrogenation of Undec-5-yne to n-Undecane
Materials:
-
Undec-5-yne (from Part A)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
In a round-bottom flask, dissolve undec-5-yne (1.0 eq) in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-8 hours).
-
Once complete, carefully vent the excess hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with ethanol.
-
Remove the ethanol by rotary evaporation to yield pure n-undecane.
Experimental Workflow for Alkyne Alkylation and Hydrogenation
Caption: Two-part workflow for n-undecane synthesis via alkyne chemistry.
Data Summary
The following table summarizes typical quantitative data for the synthesis of n-undecane using the described protocols.
| Parameter | Corey-House Synthesis | Alkyne Alkylation & Hydrogenation |
| Starting Materials | 1-Bromopentane, 1-Iodohexane | 1-Hexyne, 1-Bromopentane |
| Overall Yield | 75-85% | 80-90% |
| Purity (by GC) | >98% | >99% |
| Reaction Time | 14-18 hours | 18-26 hours (total) |
| Key Advantages | Good for unsymmetrical alkanes | High purity, versatile |
| Key Disadvantages | Requires organometallic reagents | Two distinct reaction steps |
References
Application Note: High-Temperature Gas Chromatography for the Analysis of High-Molecular-Weight Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-temperature gas chromatography (HTGC) is an essential analytical technique for the characterization of compounds with low volatility, particularly high-molecular-weight (HMW) n-alkanes (typically >C40).[1] These long-chain hydrocarbons are of significant interest in various fields, including the petrochemical industry for the analysis of waxes and heavy petroleum fractions, in environmental science for monitoring persistent organic pollutants, and in drug development for the characterization of certain lipid-based formulations and excipients.[1][2] Conventional gas chromatography systems are often inadequate for these analyses due to the high boiling points of HMW alkanes, which can range from 500 to 800°C.[1] HTGC utilizes specialized instrumentation and columns capable of withstanding temperatures exceeding 400°C, enabling the successful elution and separation of these challenging analytes.[1][2]
This application note provides a comprehensive overview and detailed protocol for the analysis of HMW alkanes using HTGC with Flame Ionization Detection (FID).
Principle of High-Temperature Gas Chromatography
HTGC operates on the same fundamental principles as conventional gas chromatography. A sample is vaporized and injected into the head of a chromatographic column. The elution of the analytes through the column is facilitated by the flow of an inert carrier gas. The separation of components is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls. In the case of HMW alkanes, a non-polar stationary phase is typically employed, leading to a separation primarily based on the boiling points of the analytes.[2] Consequently, alkanes elute in order of increasing carbon number and boiling point.
Experimental Workflow
The general workflow for the HTGC analysis of high molecular weight alkanes is depicted below.
Caption: A logical workflow for the analysis of high molecular weight alkanes using HTGC.
Experimental Protocols
Reagents and Materials
-
Solvents: Toluene or cyclohexane (B81311) (High-purity, GC grade)
-
Standards: A certified reference standard mixture of n-alkanes (e.g., C20-C100).
-
Internal Standard (optional): A high molecular weight, non-interfering compound (e.g., a deuterated alkane).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
Sample Preparation
The primary challenge in preparing samples containing HMW alkanes is ensuring their complete dissolution.
-
Accurately weigh approximately 10-20 mg of the wax or heavy oil sample into a 10 mL volumetric flask.
-
Add a high-boiling point, non-polar solvent such as toluene or cyclohexane to the flask.[3]
-
Gently heat and sonicate the mixture until the sample is completely dissolved.
-
If an internal standard is to be used for quantification, add a known amount to the dissolved sample.
-
Allow the solution to cool to room temperature and dilute to the final volume with the chosen solvent.
-
If the solution contains particulate matter, filter it through a 0.45 µm PTFE syringe filter into a clean sample vial.
Instrumentation and Analytical Conditions
-
Gas Chromatograph: A system equipped with a high-temperature oven, a cool on-column or programmable temperature vaporizer (PTV) inlet, and a flame ionization detector (FID).
-
Column: A high-temperature capillary column is crucial. Metal columns or specialty-treated fused silica (B1680970) columns are recommended as they can withstand the required high temperatures with minimal bleed.[4] A common choice is a 100% dimethylpolysiloxane or 5% phenyl-substituted polysiloxane stationary phase.[2]
-
Carrier Gas: Helium or Hydrogen.
Table 1: HTGC-FID Instrumental Parameters
| Parameter | Recommended Setting |
| Injector | Cool On-Column or PTV |
| Injector Temperature | Track oven temperature |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 50°C, hold for 1 minute |
| Ramp 1 | 15°C/minute to 430°C |
| Final Hold | Hold at 430°C for 10-15 minutes |
| Detector (FID) | |
| Temperature | 450°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 450 mL/min |
| Makeup Gas (Nitrogen) | 30 mL/min |
| Column | |
| Type | High-temperature, non-polar |
| Dimensions | 15-30 m length, 0.25-0.32 mm I.D., 0.1-0.25 µm film thickness |
| Carrier Gas Flow | Constant flow, 1-2 mL/min |
Data Presentation
The following table presents typical retention times for a range of high molecular weight n-alkanes obtained under the conditions described above. Note that these values are approximate and may vary depending on the specific instrument and column used.
Table 2: Approximate Retention Times of High Molecular Weight n-Alkanes
| n-Alkane | Carbon Number | Approximate Retention Time (minutes) |
| Tetracontane | C40 | 35.5 |
| Tetratetracontane | C44 | 40.2 |
| Pentacontane | C50 | 46.8 |
| Hexacontane | C60 | 56.3 |
| Heptacontane | C70 | 65.1 |
| Octacontane | C80 | 73.2 |
| Nonacontane | C90 | 80.7 |
| Hectane | C100 | 87.6 |
Troubleshooting
Table 3: Common Issues and Solutions in HTGC of HMW Alkanes
| Issue | Potential Cause | Recommended Solution |
| Peak Broadening or Tailing | Incomplete sample dissolution, active sites in the GC system, column overloading. | Ensure complete sample dissolution, use deactivated liners and ferrules, consider diluting the sample. |
| Rising Baseline at High Temperatures | Column bleed. | Use a high-temperature, low-bleed column; ensure the system is leak-free. |
| Poor Resolution of High Carbon Numbers | Inappropriate temperature program or column. | Optimize the temperature ramp rate (slower ramps improve resolution), use a longer column with a smaller internal diameter. |
| No Peaks or Very Small Peaks | Sample discrimination in the inlet, condensation in the transfer line. | Use a cool on-column or PTV injector, ensure the detector and any transfer lines are at a sufficiently high temperature. |
Conclusion
High-temperature gas chromatography is a powerful and indispensable technique for the analysis of high molecular weight alkanes. By utilizing appropriate instrumentation, columns, and optimized analytical conditions, researchers can achieve excellent separation and quantification of these challenging compounds. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals working with waxes, heavy petroleum fractions, and other materials containing HMW alkanes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-2,2,3,4-tetramethylpentane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 3-Ethyl-2,2,3,4-tetramethylpentane, a highly branched and sterically hindered alkane. Due to its complex structure, its synthesis presents several challenges, primarily related to steric hindrance, potential side reactions, and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: Why is the yield of my Grignard-based synthesis of the tertiary alcohol precursor consistently low?
Answer: Low yields in the formation of the tertiary alcohol precursor to this compound via a Grignard reaction are common and can be attributed to several factors:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive with water and oxygen. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Magnesium Surface Passivation: The magnesium turnings used to generate the Grignard reagent can have a passivating layer of magnesium oxide on their surface, which prevents the reaction from initiating.[1] Pre-treatment of the magnesium with iodine or 1,2-dibromoethane (B42909) can help activate the surface.
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, leading to a homo-coupled byproduct. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings to keep its concentration low.[1]
-
Enolization: Due to the sterically hindered nature of the target molecule's precursors (e.g., a hindered ketone), the Grignard reagent may act as a base and deprotonate the ketone at the α-position, leading to the recovery of starting material after workup.[1][3] Using a less hindered Grignard reagent or switching to an organolithium reagent might suppress this pathway.[1]
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.[1][3]
-
Question 2: I'm observing unexpected byproducts in my GC-MS analysis. What are they likely to be?
Answer: Besides the side products from the Grignard reaction itself, the most probable unexpected byproducts arise from carbocation rearrangements during the subsequent dehydration and/or reduction steps.
-
Carbocation Rearrangements: When converting the tertiary alcohol precursor to the final alkane (often via dehydration to an alkene followed by hydrogenation), a carbocation intermediate is typically formed. This carbocation can rearrange to a more stable form through hydride or alkyl shifts before the final product is formed, leading to a mixture of isomeric alkanes.[4][5] For a complex structure like this compound, multiple rearrangements are possible, making the product mixture difficult to separate.
Question 3: What are the best methods for purifying the final this compound product?
Answer: The purification of highly branched alkanes from a mixture of isomers and starting materials can be challenging due to their similar boiling points and nonpolar nature.
-
Fractional Distillation: This is a primary method for separating alkanes with different boiling points.[6] However, its effectiveness is limited if the boiling points of the desired product and isomeric byproducts are very close. The boiling point of this compound is reported as 188.1°C.[7]
-
Preparative Gas Chromatography (Prep-GC): For high-purity samples on a small scale, Prep-GC is an excellent, albeit expensive and low-throughput, option.
-
Adsorption-Based Methods:
-
Molecular Sieves: Zeolitic molecular sieves with specific pore sizes (e.g., 5Å) can be used to selectively adsorb linear or less-branched alkanes, allowing the more highly branched isomers to be separated.[6][8]
-
Urea Adduction: This technique selectively crystallizes linear n-alkanes from a mixture, leaving branched and cyclic alkanes in the solution.[6] This would be useful for removing any unbranched side products.
-
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes to this compound?
A1: Direct synthesis information for this specific molecule is scarce in readily available literature. However, based on the synthesis of similarly structured, highly branched alkanes, the most plausible routes involve:
-
Grignard Reaction: The reaction of a suitable Grignard reagent (e.g., tert-butylmagnesium chloride) with a highly substituted ketone (e.g., 3,4,4-trimethylpentan-2-one) to form a tertiary alcohol. This is a common method for creating quaternary carbon centers.[2]
-
Dehydration and Hydrogenation: The resulting tertiary alcohol is then dehydrated to form an alkene (or a mixture of alkene isomers), followed by catalytic hydrogenation to yield the final alkane.[2]
Q2: Can I use a Wurtz reaction to synthesize this molecule?
A2: The Wurtz reaction, which involves the coupling of two alkyl halides with sodium metal, is generally not suitable for synthesizing unsymmetrical or sterically hindered alkanes like this compound.[9] The reaction would likely produce a difficult-to-separate mixture of products, and it is known to fail with tertiary alkyl halides.[9]
Q3: What analytical techniques are best for characterizing the product and byproducts?
A3: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating the components of the reaction mixture and identifying them based on their mass spectra and retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the exact structure of the final purified product and for identifying the structures of any major byproducts that can be isolated.
Quantitative Data Summary
The yield of reactions to produce highly branched alkanes is highly dependent on the specific substrates and reaction conditions. The following table provides representative data for key reaction types involved in such syntheses.
| Reaction Type | Substrates | Conditions | Reported Yield | Reference |
| Grignard Reagent Formation | Alkyl Halide + Mg | Anhydrous Ether/THF | Variable, often high | [1] |
| Grignard Addition to Ketone | Grignard + Hindered Ketone | Anhydrous Ether/THF, 0°C to RT | 40-70% (highly substrate dependent) | General Organic Chemistry |
| Dehydration of Tertiary Alcohol | Tertiary Alcohol | H₂SO₄ or H₃PO₄, heat | 60-90% (often a mixture of alkenes) | [2] |
| Catalytic Hydrogenation | Alkene + H₂ | Pd/C or PtO₂, H₂ pressure | >95% | [2] |
Note: Yields are illustrative and can vary significantly based on the steric hindrance of the reactants and the precise reaction conditions employed.
Exemplary Experimental Protocol: Grignard-based Synthesis of a Tertiary Alcohol Precursor
This protocol outlines a general procedure for the synthesis of a tertiary alcohol, which is a key intermediate for producing highly branched alkanes. Safety Precaution: Grignard reagents are highly reactive and flammable. All operations must be conducted in a fume hood under anhydrous conditions and an inert atmosphere.
-
Apparatus Setup: All glassware (three-neck round-bottom flask, dropping funnel, reflux condenser) must be oven-dried at >120°C overnight and assembled hot under a stream of dry nitrogen or argon.[1]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the alkyl halide (e.g., tert-butyl chloride, 1.2 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it doesn't start, gentle warming may be required.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve the ketone (e.g., 3,4,4-trimethylpentan-2-one, 1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the ketone solution dropwise to the stirred Grignard solution, maintaining the temperature at 0°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two to three times with diethyl ether.[1]
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[1]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude tertiary alcohol by flash column chromatography or distillation.
-
Visualizations
Caption: A decision tree for troubleshooting low product yield in Grignard reactions.
Caption: Desired vs. competing reaction pathways in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound [chemister.ru]
- 8. Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves [mdpi.com]
- 9. byjus.com [byjus.com]
Technical Support Center: Synthesis of 3-Ethyl-2,2,3,4-tetramethylpentane
Welcome to the technical support center for the synthesis of 3-Ethyl-2,2,3,4-tetramethylpentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective method for the synthesis of highly branched alkanes like this compound is through a Grignard reaction. This involves the coupling of a suitable Grignard reagent with an appropriate alkyl halide. For this specific target molecule, a plausible route is the reaction of sec-butylmagnesium bromide with 3-bromo-2,2,3-trimethylpentane.
Q2: What are the primary side reactions to be aware of during the Grignard synthesis of this compound?
The main side reactions of concern are Wurtz-type homocoupling of the Grignard reagent and the starting alkyl halide, and carbocation rearrangements.[1] Homocoupling leads to the formation of undesired alkanes (e.g., octane (B31449) and various isomers from the coupling of two sec-butyl groups). Carbocation rearrangements can occur, leading to a mixture of structural isomers that can be difficult to separate from the desired product.[2]
Q3: How can I minimize the formation of the Wurtz-type homocoupling byproduct?
To minimize homocoupling, it is crucial to control the reaction conditions. Slow, dropwise addition of the alkyl halide to the Grignard reagent solution at a low temperature helps to keep the concentration of the alkyl halide low, thus disfavoring the coupling side reaction.[3] Maintaining a gentle reflux during the reaction is also important, as overheating can promote this side reaction.[3]
Q4: My reaction is not initiating. What are the likely causes?
Failure of a Grignard reaction to initiate is a common issue. The primary culprits are typically the presence of moisture or an inactive magnesium surface.[3] Ensure all glassware is rigorously dried, and use anhydrous solvents. The magnesium turnings may have an oxide layer that prevents reaction; this can often be overcome by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[1]
Q5: I have a mixture of isomeric alkanes in my final product. What is the likely cause and how can I address it?
The presence of isomeric alkanes strongly suggests that carbocation rearrangements have occurred.[2] This can be a significant issue in the synthesis of highly branched alkanes. The stability of carbocation intermediates drives these rearrangements. To mitigate this, it is important to choose precursors and reaction conditions that favor the direct SN2-like coupling pathway over pathways involving free carbocations. Using less polar solvents and maintaining lower reaction temperatures can sometimes help. Careful purification of the final product, for instance by fractional distillation or preparative gas chromatography, may be necessary to isolate the desired isomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Target Product | - Presence of moisture or oxygen. - Incomplete reaction. - Significant side reactions (homocoupling, rearrangements). | - Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.[3] - Allow for sufficient reaction time. - Optimize reaction temperature and addition rate to minimize side reactions.[3] |
| Formation of High-Boiling Point Byproducts | - Wurtz-type homocoupling of the Grignard reagent and/or alkyl halide.[1] | - Add the alkyl halide slowly to the Grignard reagent. - Maintain a low reaction temperature initially. - Ensure a slight excess of the Grignard reagent. |
| Presence of Multiple Isomers in the Product Mixture | - Carbocation rearrangements of the intermediate.[2][4] | - Choose a synthetic route that avoids the formation of unstable carbocations. - Use less polar solvents to disfavor carbocation formation. - Employ purification techniques capable of separating isomers, such as fractional distillation or preparative GC. |
| Grignard Reaction Fails to Initiate | - Wet glassware or solvents. - Inactive magnesium surface (oxide layer). - Impure reagents. | - Rigorously dry all glassware and use anhydrous solvents.[3] - Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by crushing the turnings.[1][3] - Use freshly distilled alkyl halides.[3] |
Experimental Protocols
Proposed Synthesis of this compound via Grignard Reaction
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
sec-Butyl bromide
-
3-Bromo-2,2,3-trimethylpentane
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent (sec-butylmagnesium bromide):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of sec-butyl bromide in anhydrous diethyl ether.
-
Add a small amount of the sec-butyl bromide solution to the magnesium. Initiation should be observed by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 3-bromo-2,2,3-trimethylpentane in anhydrous diethyl ether to the dropping funnel.
-
Add the 3-bromo-2,2,3-trimethylpentane solution dropwise to the cooled Grignard solution with vigorous stirring.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[3]
-
-
Workup:
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[3]
-
Separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to separate the desired this compound from any unreacted starting materials and side products.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overview of desired reaction and major potential side reactions.
Caption: Troubleshooting flowchart for common synthesis problems.
References
Technical Support Center: Purification of 3-Ethyl-2,2,3,4-tetramethylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 3-Ethyl-2,2,3,4-tetramethylpentane from its isomeric impurities. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in a sample of this compound?
A1: The isomeric impurities present in a sample of this compound, a highly branched C11 alkane, largely depend on the synthetic method employed. Common synthesis routes for such complex alkanes include Grignard reactions and Wurtz coupling.[1][2]
-
Grignard Reactions: The synthesis of this compound may involve the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.[3] Side reactions are common, leading to a variety of isomeric byproducts. Wurtz-type coupling, where the Grignard reagent reacts with the starting alkyl halide, can also occur, resulting in homo-coupled alkanes.[1]
-
Wurtz Coupling: This method involves the reaction of two alkyl halides with sodium. If a mixture of alkyl halides is used to create an asymmetrical alkane, a mixture of products is often formed, which can be difficult to separate.[4]
-
Catalytic Reforming: While less common for specific isomer synthesis, catalytic reforming of linear undecane (B72203) can produce a complex mixture of its 159 possible isomers.[5][6]
Given these synthetic pathways, likely isomeric impurities will be other undecane (C11H24) isomers with varying degrees of branching.
Q2: What are the main challenges in separating this compound from its isomers?
A2: The primary challenge lies in the similar physicochemical properties of alkane isomers.[7] With the same molecular formula (C11H24), the boiling points and polarities of the various undecane isomers can be very close, making separation by conventional distillation or chromatography difficult. The high degree of branching in this compound further complicates separation, as it has a lower boiling point than many less-branched isomers.[8]
Q3: Which analytical technique is most suitable for identifying and quantifying isomeric impurities?
A3: High-resolution capillary gas chromatography coupled with mass spectrometry (GC-MS) is the most effective technique.[9][10] A non-polar capillary column is typically used, where isomers are separated primarily based on their boiling points and molecular shape.[10] More branched isomers generally have shorter retention times. Mass spectrometry provides fragmentation patterns that help in the structural elucidation of the co-eluting or closely eluting isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomeric peaks (co-elution) | 1. Inappropriate GC column. 2. Suboptimal oven temperature program. 3. Incorrect carrier gas flow rate. | 1. Use a long (e.g., 50-100 m) non-polar capillary column (e.g., 100% dimethylpolysiloxane).[11] 2. Optimize the temperature program. Start with a low initial temperature and use a slow ramp rate (e.g., 1-2 °C/min) to enhance separation. 3. Adjust the carrier gas flow rate to its optimal linear velocity for the chosen column. |
| Peak tailing | 1. Active sites in the injector liner or column. 2. Column contamination. | 1. Use a deactivated injector liner. If the problem persists, consider derivatizing the sample. 2. Bake out the column at its maximum recommended temperature. If tailing continues, the column may need to be replaced. |
| Ghost peaks (peaks appearing in blank runs) | Contamination in the injection port, syringe, or carrier gas. | 1. Clean the injection port and syringe thoroughly. 2. Use high-purity carrier gas and ensure gas lines are clean. |
| Irreproducible retention times | 1. Leaks in the GC system. 2. Fluctuations in oven temperature or carrier gas flow. | 1. Perform a leak check of the entire system, especially at the injector and detector fittings. 2. Ensure the GC oven is properly calibrated and the gas flow controllers are functioning correctly. |
Preparative Gas Chromatography (Prep-GC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of purified product | 1. Inefficient trapping of the eluting compound. 2. Sample degradation at high temperatures. 3. Leaks in the collection system. | 1. Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a cryo-cooler). 2. Use the lowest possible injector and detector temperatures that still allow for efficient volatilization and detection. 3. Check all connections in the collection line for leaks. |
| Contamination of collected fractions | 1. Carryover from previous injections. 2. Incomplete separation from adjacent peaks. | 1. Implement a thorough bake-out procedure between runs. 2. Optimize the preparative GC method for baseline separation of the target peak. Consider reducing the injection volume to improve resolution. |
Data Presentation
Physicochemical Properties of Selected Undecane Isomers
The separation of alkane isomers by gas chromatography is primarily dependent on their boiling points. Generally, for isomers with the same carbon number, a higher degree of branching leads to a lower boiling point.
| Isomer Name | CAS Number | Boiling Point (°C) |
| n-Undecane | 1120-21-4 | 196[6][12] |
| 2-Methyldecane | 6975-98-0 | 189.3 |
| 3-Methyldecane | 13151-34-3 | 189.1 |
| This compound | 61868-93-7 | 188.1 [13] |
| 2,3-Dimethylnonane | 17312-51-5 | 186.9 |
| 2,2-Dimethylnonane | 17302-28-2 | 186.0 |
Note: Data for some isomers may be limited. The boiling points are sourced from various chemical databases.
Experimental Protocols
Protocol 1: Analytical Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification
This protocol outlines a general method for the separation and identification of C11H24 isomers.
1. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., 100% dimethylpolysiloxane stationary phase) with dimensions of 50 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[11]
-
Carrier Gas: High-purity helium at a constant flow rate of 1.5 mL/min.
2. GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1 split ratio)
-
Injection Volume: 1.0 µL
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 5 minutes.
-
Ramp: Increase at 2 °C/min to 200 °C.
-
Hold: Maintain 200 °C for 10 minutes.
-
-
Detector Temperature (FID): 280 °C
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
3. Sample Preparation:
-
Dilute the C11H24 isomer mixture in high-purity hexane (B92381) to a concentration of approximately 100 ppm.
4. Data Analysis:
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST) and by analyzing their retention indices relative to a series of n-alkane standards. For a given carbon number, more branched isomers will generally have shorter retention times on a non-polar column.
Protocol 2: Preparative Gas Chromatography (Prep-GC) for Isomer Purification
This protocol provides a starting point for purifying this compound.
1. Instrumentation:
-
Preparative Gas Chromatograph with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a stream splitter.
-
Column: A packed or wide-bore capillary column with a non-polar stationary phase, chosen for high sample loading capacity.
-
Collection System: A cooled trap (e.g., U-tube immersed in liquid nitrogen) at the detector outlet.
2. Prep-GC Parameters:
-
Injector Temperature: 250 °C
-
Column Temperature: Isothermal or a slow temperature program optimized for the best separation of the target compound from its closest eluting impurity, as determined by analytical GC.
-
Detector Temperature: 260 °C
-
Carrier Gas: Helium or nitrogen at a flow rate optimized for the specific column.
3. Procedure:
-
Inject a small amount of the sample to determine the retention time of this compound.
-
Perform multiple injections of the crude mixture, collecting the fraction corresponding to the retention time of the target compound.
-
Combine the collected fractions.
-
Analyze the purity of the collected fraction using analytical GC-MS (Protocol 1).
-
Repeat the preparative cycle if further purification is required.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor GC separation of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Catalytic Reforming .pdf [slideshare.net]
- 6. Undecane - Wikipedia [en.wikipedia.org]
- 7. vurup.sk [vurup.sk]
- 8. Wurtz Reaction [organic-chemistry.org]
- 9. amt.copernicus.org [amt.copernicus.org]
- 10. benchchem.com [benchchem.com]
- 11. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]
- 12. nacchemical.com [nacchemical.com]
- 13. This compound [chemister.ru]
Technical Support Center: Synthesis of 3-Ethyl-2,2,3,4-tetramethylpentane
Welcome to the technical support center for the synthesis of 3-Ethyl-2,2,3,4-tetramethylpentane. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing a Grignard-based approach.
Q1: My Grignard reaction to synthesize the precursor alcohol (3-ethyl-2,2,4-trimethylpentan-3-ol) is not initiating. What are the common causes and solutions?
A1: Failure of Grignard reaction initiation is a frequent issue. The primary causes are typically the passivation of the magnesium surface and the presence of moisture.[1]
-
Magnesium Passivation: A layer of magnesium oxide on the magnesium turnings can prevent the reaction with the alkyl halide.
-
Solution: Gently crush the magnesium turnings in a dry flask under an inert atmosphere (e.g., nitrogen or argon) to expose a fresh surface. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be used to activate the magnesium surface.
-
-
Presence of Moisture: Grignard reagents are highly reactive towards protic solvents like water.[2]
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas before use. Use anhydrous solvents, and ensure the alkyl halide is free of water.
-
Q2: I am observing a significant amount of a dimeric alkane byproduct. How can I minimize this side reaction?
A2: The formation of a dimeric alkane byproduct is likely due to Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide.[1]
-
Cause: High concentration of the alkyl halide.
-
Solution: Minimize this side reaction by adding the alkyl halide solution dropwise to the suspension of magnesium turnings. This ensures a low concentration of the alkyl halide is maintained throughout the reaction, favoring the formation of the Grignard reagent over the coupling byproduct.[1]
Q3: My yield of the final product, this compound, is low after the reduction of the tertiary alcohol. What could be the issue?
A3: Low yields in the reduction of a sterically hindered tertiary alcohol to the corresponding alkane can be attributed to incomplete reaction or side reactions such as elimination.
-
Incomplete Reaction: The steric hindrance of the tertiary alcohol may slow down the reduction reaction.
-
Solution: Increase the reaction time and/or temperature. Consider using a more powerful reducing agent suitable for deoxygenation of tertiary alcohols.
-
-
Elimination Side Reaction: Acid-catalyzed dehydration of the tertiary alcohol to form an alkene is a common side reaction, especially at elevated temperatures.
-
Solution: Employ milder reduction conditions. A two-step process involving conversion of the alcohol to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) can be a more effective strategy for reducing sterically hindered alcohols and avoiding elimination.
-
Q4: After purification by fractional distillation, my product is still impure. How can I improve the purity?
A4: The presence of impurities after fractional distillation suggests that the boiling points of the impurities are very close to that of the desired product.
-
Cause: Co-distillation of isomeric byproducts or unreacted starting materials with similar volatilities.
-
Solution: For effective separation of components with close boiling points, a fractional distillation column with a higher number of theoretical plates is necessary.[3] Alternatively, preparative gas chromatography (GC) can be employed for high-purity separation of volatile compounds.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A1: A common and effective method for the synthesis of highly branched alkanes is the Grignard reaction.[4] For this compound, a plausible two-step synthesis is:
-
Step 1 (Grignard Reaction): Reaction of tert-butylmagnesium chloride with 3,4-dimethyl-2-pentanone (B3384585) to form the tertiary alcohol, 3-ethyl-2,2,4-trimethylpentan-3-ol (B14465199).
-
Step 2 (Reduction): Reduction of the tertiary alcohol to the desired alkane, this compound.
Q2: Which solvents are recommended for the Grignard reaction step?
A2: Ethereal solvents are essential for stabilizing the Grignard reagent.[1] Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most commonly used solvents. THF is often preferred for less reactive alkyl halides due to its better solvating properties.[1]
Q3: What are the expected major impurities in this synthesis?
A3: Potential impurities include:
-
Wurtz coupling product: Dimer of the alkyl group from the Grignard reagent (e.g., 2,2,3,3-tetramethylbutane (B1293380) if starting from tert-butyl halide).
-
Unreacted starting materials: Residual 3,4-dimethyl-2-pentanone.
-
Alkene byproduct: Formed from the dehydration of the tertiary alcohol during the reduction step.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be determined using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule and identify any impurities.
Data Presentation
The following table summarizes hypothetical yield data for the Grignard reaction step under various conditions to illustrate the impact of key parameters on the reaction outcome.
| Entry | Solvent | Temperature (°C) | Alkyl Halide Addition Time (min) | Yield of Alcohol (%) |
| 1 | Diethyl Ether | 35 (reflux) | 30 | 65 |
| 2 | Diethyl Ether | 35 (reflux) | 60 | 75 |
| 3 | THF | 25 | 30 | 70 |
| 4 | THF | 25 | 60 | 82 |
| 5 | THF | 0 | 60 | 78 |
Experimental Protocols
Protocol 1: Synthesis of 3-ethyl-2,2,4-trimethylpentan-3-ol via Grignard Reaction
-
Preparation: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small volume of a solution of tert-butyl chloride (1.0 equivalent) in anhydrous THF via the dropping funnel to cover the magnesium. If the reaction does not start, add a crystal of iodine.
-
Grignard Reagent Formation: Once the reaction initiates (indicated by bubbling and heat generation), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous THF dropwise with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol. The crude product can be purified by column chromatography or used directly in the next step.
Protocol 2: Reduction of 3-ethyl-2,2,4-trimethylpentan-3-ol
-
Tosyl Protection: Dissolve the crude alcohol from Protocol 1 in dichloromethane (B109758) and cool to 0 °C. Add tosyl chloride (1.1 equivalents) and pyridine (B92270) (1.2 equivalents). Stir at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reduction: Carefully add the crude tosylate to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous THF at 0 °C.
-
Quenching and Extraction: After stirring for 4 hours at room temperature, cautiously quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and wash with THF.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and remove the solvent by distillation. Purify the crude this compound by fractional distillation.[3]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Troubleshooting GC Separation of Nonane Isomers
Welcome to the technical support center for the gas chromatographic (GC) separation of nonane (B91170) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) concerning the separation of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the GC analysis of nonane isomers.
Q1: Why am I seeing poor resolution or co-elution of my nonane isomer peaks?
A: Poor resolution of nonane isomers is a common challenge due to their similar boiling points and chemical structures. Several factors can be optimized to improve separation:
-
Inadequate GC Column Selection: The choice of stationary phase is the most critical factor for achieving selectivity between isomers.[1] For non-polar analytes like nonane isomers, a non-polar stationary phase is generally recommended.[1][2][3] Separation is primarily governed by boiling points on these columns.[2][3]
-
Solution: Start with a non-polar column, such as one with a 100% dimethylpolysysiloxane (e.g., DB-1) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5) stationary phase.[1][2] For highly complex isomer mixtures, consider specialized columns like liquid crystal phases, which offer selectivity based on molecular shape.[1][4][5]
-
-
Suboptimal Column Dimensions: The length, internal diameter (I.D.), and film thickness of the column significantly impact its efficiency and resolving power.[1]
-
Incorrect Oven Temperature Program: A rapid temperature ramp or an isothermal run may not provide sufficient separation for closely eluting isomers.[1]
-
Improper Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening and reduced resolution.[2]
Q2: What is causing my nonane isomer peaks to exhibit tailing or fronting?
A: Asymmetrical peaks can indicate several issues, from active sites in the system to problems with the injection.
-
Active Sites in the System: Although nonanes are non-polar, active sites in the injector liner or at the head of the GC column can interact with analytes, causing peak tailing.[1][2]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to broadened and asymmetrical peaks (often fronting).[1][7]
-
Improper Injection Technique: A slow injection or an unsuitable injection mode can result in poor peak shapes.[1]
-
Solution: Ensure a fast and consistent injection. For splitless injections, optimize the purge activation time to prevent solvent tailing.[1]
-
Q3: My retention times are shifting between runs. What is the cause?
A: Inconsistent retention times can compromise peak identification and the reliability of your results.[1]
-
Inconsistent Oven Temperature: Poor temperature control or insufficient equilibration time at the initial temperature can lead to shifts in retention times.[1]
-
Solution: Ensure your GC oven is functioning correctly and allow adequate time for it to stabilize before each injection.[1]
-
-
Changes in Carrier Gas Flow Rate: If you are using a pressure-controlled system, temperature fluctuations in the oven will affect the viscosity of the carrier gas and, consequently, its flow rate.[1]
-
Solution: Operate your GC in a constant flow mode to maintain a consistent linear velocity.[1]
-
-
Leaks in the System: Leaks, particularly around the septum, injector, and detector fittings, can cause variations in flow and pressure, leading to retention time instability.[1][6]
Data Presentation
Table 1: Effect of GC Parameter Changes on Nonane Isomer Separation
| Parameter | Change | Expected Effect on Nonane Isomer Separation |
| GC Column | ||
| Stationary Phase | Switch from non-polar (e.g., DB-1) to a slightly more polar phase (e.g., DB-5) | May alter selectivity and elution order of some isomers.[1] |
| Column Length | Increase (e.g., from 30 m to 60 m) | Increases resolution but also increases analysis time.[1] |
| Internal Diameter | Decrease (e.g., from 0.32 mm to 0.25 mm) | Increases resolution.[1] |
| Film Thickness | Increase | Increases retention and may improve the resolution of early eluting isomers.[1] |
| Oven Temperature | ||
| Initial Temperature | Decrease | Improves separation of more volatile, earlier eluting isomers.[1] |
| Ramp Rate | Decrease (e.g., from 10°C/min to 2°C/min) | Generally improves the resolution of closely eluting isomers.[1] |
| Carrier Gas | ||
| Flow Rate | Optimize for column dimensions | Minimizes peak broadening and improves efficiency.[2] |
Experimental Protocols
Standard Protocol for GC Separation of Nonane Isomers
This method provides a starting point for the separation of nonane isomers. Optimization will likely be required based on the specific isomers of interest and the sample matrix.
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).[3]
-
GC Column: A 30 m x 0.25 mm I.D., 0.25 µm film thickness column with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5ms).[1][3]
-
Injector: Split/splitless inlet.[3]
-
Data System: Agilent OpenLab CDS or equivalent.[3]
-
-
Sample Preparation:
-
Prepare a standard solution of nonane isomers in a volatile, non-polar solvent like hexane (B92381) at a concentration of 50-100 ppm for each component.[3]
-
-
GC Parameters:
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.[2]
-
Inlet Temperature: 250°C.[8]
-
Injection Mode: Split, with a ratio of 100:1.[2][3] The split ratio may need to be optimized based on sample concentration.[2]
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp: 2°C/min to 150°C.[1]
-
Hold at 150°C for 2 minutes.
-
-
Detector (FID):
-
Mandatory Visualization
Caption: Troubleshooting workflow for GC separation issues.
Caption: Elution order of nonane isomers vs. boiling point.
References
Technical Support Center: Overcoming Steric Hindrance in Branched Alkane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with steric hindrance during the synthesis of branched alkanes.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a C(sp³)-C(sp³) bond is giving a low yield. What are the general strategies to overcome steric hindrance?
A1: Low yields in the synthesis of sterically hindered branched alkanes are a common challenge. Several strategies can be employed to improve reaction outcomes:
-
Choice of Coupling Reaction: Certain cross-coupling reactions are inherently better suited for sterically demanding substrates. For instance, Kumada and Negishi couplings are often effective for constructing congested C-C bonds.
-
Catalyst and Ligand Selection: The use of bulky, electron-rich ligands on the metal catalyst can significantly enhance reactivity. These ligands promote the formation of a more reactive, monoligated catalyst that can more easily undergo oxidative addition with hindered alkyl halides.
-
Reaction Conditions Optimization: Adjusting reaction parameters such as temperature, solvent, and concentration can have a profound impact. Higher temperatures can sometimes overcome the activation energy barrier, but care must be taken to avoid side reactions. The choice of an appropriate solvent is also critical; for example, THF is often preferred for Grignard reagent formation with less reactive halides.
-
Nature of the Organometallic Reagent: The reactivity of the organometallic partner is crucial. For example, organolithium reagents are generally more reactive than Grignard reagents and may be more effective in reactions with sterically hindered electrophiles.
Q2: I am using a Grignard reagent to synthesize a tertiary alcohol as a precursor to a branched alkane, but the reaction is not starting. What should I do?
A2: Initiation failure is a frequent issue in Grignard reactions, often due to the passivation of the magnesium surface with a layer of magnesium oxide.[1] Another critical factor is the presence of even trace amounts of moisture.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction run under an inert atmosphere (e.g., argon or nitrogen). The solvent must be anhydrous.
-
Activate the Magnesium: The magnesium surface can be activated by:
-
Gently crushing the magnesium turnings to expose a fresh surface.
-
Adding a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.[2]
-
Using a chemical activator such as 1,2-dibromoethane.
-
Q3: My Grignard reaction is producing a significant amount of Wurtz coupling byproduct. How can I minimize this?
A3: Wurtz-type coupling (R-R) occurs when the formed Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X).[3] This side reaction is more prevalent with sterically hindered substrates.
Minimization Strategies:
-
Slow Addition of Alkyl Halide: Adding the alkyl halide dropwise to the magnesium suspension keeps its concentration low, reducing the likelihood of reacting with the Grignard reagent.[3]
-
Control Reaction Temperature: Grignard reagent formation is exothermic. Maintaining a low and controlled temperature can suppress the rate of Wurtz coupling.[3]
-
Choice of Solvent: For certain substrates, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be less prone to promoting Wurtz coupling compared to THF.[3]
Q4: When should I consider using a different cross-coupling reaction instead of a Grignard-based approach?
A4: While Grignard reagents are powerful, they have limitations, especially with substrates containing sensitive functional groups due to their high basicity. Consider alternative cross-coupling reactions in the following scenarios:
-
Presence of Acidic Protons: If your substrate contains acidic functional groups (e.g., alcohols, amines, carboxylic acids), Grignard reagents will act as a base, leading to deprotonation rather than the desired C-C bond formation.
-
Highly Hindered Substrates: For extremely sterically congested systems, other methods like Negishi or Kumada coupling, which often employ more reactive and tailored catalysts, might provide better yields.
-
Functional Group Tolerance: Reactions like the Negishi coupling (using organozinc reagents) and Suzuki coupling (using organoboron reagents) generally offer better functional group tolerance compared to Grignard-based methods.
Troubleshooting Guides
Issue 1: Low Yield in Ni-catalyzed Kumada Coupling of a Tertiary Alkyl Halide
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Use a bulky, electron-rich N-heterocyclic carbene (NHC) ligand to promote the formation of a more reactive Ni(0) species.[4] |
| Catalyst Inactivity | Ensure the nickel precursor is appropriately hydrated. The extent of hydration of NiCl₂ can significantly impact the reaction yield.[4] |
| Side Reactions | Optimize the reaction temperature. Lowering the temperature (e.g., to -10 °C) can sometimes reduce side reactions like β-hydride elimination.[4] |
| Low Reactivity of Electrophile | If using an aryl triflate, be aware that they can be more sensitive to steric and electronic effects than aryl bromides. Consider switching to the corresponding bromide if possible. |
Issue 2: Poor Selectivity in Negishi Coupling with a Secondary Alkylzinc Reagent
| Possible Cause | Troubleshooting Step |
| β-Hydride Elimination | Employ a bulky biaryldialkylphosphine ligand, such as CPhos, which has been shown to suppress β-hydride elimination and favor the desired branched product.[5] |
| Isomerization of the Nucleophile | The presence of certain salt additives, like LiBF₄, can dramatically improve isomeric retention and yield for challenging substrates.[6] |
| Low Catalyst Activity | Ensure the palladium catalyst is effectively reduced to the active Pd(0) species. Using a pre-catalyst can sometimes be beneficial. |
Data Presentation
Table 1: Comparison of Catalyst Systems for Ni-catalyzed Kumada Coupling of t-BuMgCl with 4-bromoanisole
| Catalyst/Ligand | Temperature (°C) | Yield (%) | Retention:Isomerization Ratio | Reference |
| NiCl₂(IMes) | -10 | 90 | 40:1 | [4] |
| NiCl₂(IPr) | -10 | 85 | >30:1 | [4] |
| NiCl₂(SIPr) | -10 | 88 | >30:1 | [4] |
| Ni(acac)₂/IMes | 25 | 65 | 20:1 | [4] |
Table 2: Yields for Negishi Coupling of Secondary Alkylzinc Reagents with Aryl Halides using a Pd/CPhos Catalyst System
| Alkylzinc Reagent | Aryl Halide | Yield (%) | Branched:Linear Ratio | Reference |
| i-PrZnBr | 4-bromotoluene | 95 | >50:1 | [5] |
| i-PrZnBr | 4-chlorotoluene | 85 | >50:1 | [5] |
| c-HexylZnBr | 4-bromobenzonitrile | 92 | >50:1 | [5] |
| s-BuZnBr | 2-bromopyridine | 88 | >50:1 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Ni-catalyzed Kumada Coupling of a Tertiary Alkylmagnesium Halide with an Aryl Bromide
This protocol is adapted from the work of Biscoe and coworkers.[4]
Materials:
-
NiCl₂·(H₂O)₁.₅ (Nickel(II) chloride hydrate)
-
N-heterocyclic carbene (NHC) ligand (e.g., IMes)
-
Aryl bromide
-
Tertiary alkylmagnesium halide solution (e.g., t-BuMgCl in THF)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a nitrogen-filled glovebox, add NiCl₂·(H₂O)₁.₅ (5 mol %) and the NHC ligand (5 mol %) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the aryl bromide (1.0 equiv) and anhydrous THF to achieve a concentration of 0.5 M.
-
Cool the mixture to -10 °C.
-
Slowly add the tertiary alkylmagnesium halide solution (1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction at -10 °C and monitor its progress by GC-MS or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Corey-House Synthesis of a Branched Alkane
This protocol outlines the general steps for a Corey-House synthesis.[7]
Materials:
-
Alkyl halide (for Gilman reagent)
-
Lithium metal
-
Copper(I) iodide (CuI)
-
Second alkyl halide (coupling partner)
-
Anhydrous diethyl ether or THF
Procedure:
-
Formation of Alkyllithium: In a flame-dried flask under an inert atmosphere, add finely cut lithium metal to anhydrous diethyl ether. Add the first alkyl halide dropwise while stirring. The reaction is typically initiated by gentle warming.
-
Formation of Gilman Reagent: In a separate flask under an inert atmosphere, suspend CuI in anhydrous diethyl ether and cool to 0 °C. Slowly add two equivalents of the freshly prepared alkyllithium solution.
-
Coupling Reaction: To the freshly prepared Gilman reagent at 0 °C, add the second alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting branched alkane by distillation or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in branched alkane synthesis.
Caption: Experimental workflow for the synthesis of branched alkane precursors via Grignard reaction.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Corey–House synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Alkane Synthesis Without Rearrangement
Welcome to the technical support center for alkane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for preventing rearrangement reactions during alkane synthesis.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a straight-chain alkane but am getting a branched isomer as the major product. What is causing this?
A1: This is a classic case of a carbocation rearrangement. Reactions that proceed through a carbocation intermediate, such as the Friedel-Crafts alkylation, are prone to these rearrangements. Less stable carbocations (e.g., primary or secondary) will rearrange to more stable ones (e.g., secondary or tertiary) via a hydride or alkyl shift before the final product is formed. For example, attempting to synthesize n-propylbenzene via Friedel-Crafts alkylation of benzene (B151609) with 1-chloropropane (B146392) will predominantly yield isopropylbenzene.[1][2]
Q2: How can I prevent these carbocation rearrangements?
A2: The most reliable method is to use a reaction that either avoids a carbocation intermediate or involves a more stable intermediate that does not rearrange. Two highly effective strategies are:
-
Friedel-Crafts Acylation followed by Reduction: This two-step process first introduces an acyl group, which forms a resonance-stabilized acylium ion that does not undergo rearrangement. The resulting ketone is then reduced to the desired alkyl group.[1][3][4]
-
Corey-House Synthesis: This method utilizes a lithium dialkylcuprate (Gilman reagent) and is not prone to carbocation rearrangements, making it an excellent choice for synthesizing alkanes with a specific, non-rearranged carbon skeleton.[5][6][7][8]
Q3: I am using the Wurtz reaction to synthesize a symmetrical alkane, but the yield is very low. What are the common issues?
A3: The Wurtz reaction, while useful for coupling two identical alkyl halides, often suffers from low yields due to side reactions.[9][10][11] Common problems include:
-
Elimination Reactions: Especially with secondary and tertiary alkyl halides, elimination to form an alkene can be a significant side reaction.[9]
-
Mixture of Products: If two different alkyl halides are used, a mixture of three different alkanes is formed, which is often difficult to separate.[11]
-
Reaction Conditions: The reaction is sensitive to moisture, so anhydrous conditions are crucial for a good yield.[12]
Q4: When is the Corey-House synthesis a better choice than the Wurtz reaction?
A4: The Corey-House synthesis is generally superior to the Wurtz reaction for several reasons:[13][14]
-
Unsymmetrical Alkanes: It can be used to synthesize both symmetrical and unsymmetrical alkanes with high yields.[13][14]
-
Fewer Side Reactions: It is less prone to elimination and rearrangement side reactions.[8]
-
Versatility: It can be used with a wider variety of alkyl and aryl halides.[6][13]
Troubleshooting Guides
Issue 1: Unexpected Isomer Formation in Friedel-Crafts Alkylation
| Symptom | Possible Cause | Solution |
| Desired Product: n-Propylbenzene Observed Product: Isopropylbenzene | Carbocation rearrangement of the primary carbocation to a more stable secondary carbocation. | Use the Friedel-Crafts acylation-reduction sequence. First, react benzene with propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone (B1677668). Then, reduce the ketone to obtain n-propylbenzene.[1][3] |
| Desired Product: n-Butylbenzene Observed Product: sec-Butylbenzene | Hydride shift in the initially formed n-butyl carbocation to form the more stable sec-butyl carbocation. | Employ the Friedel-Crafts acylation with butanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction.[3] |
Issue 2: Low Yield in Alkane Synthesis
| Reaction | Symptom | Possible Cause | Solution |
| Wurtz Reaction | Low yield of the desired symmetrical alkane. | - Presence of moisture. - Formation of alkene by-products via elimination. - Use of tertiary alkyl halides.[9][15][16] | - Ensure all reagents and glassware are thoroughly dried. - Use primary or secondary alkyl halides. - Consider using a more reliable method like the Corey-House synthesis. |
| Corey-House Synthesis | Low yield of the coupled product. | - Impure organolithium reagent. - Decomposed Gilman reagent. - Incompatible functional groups on the alkyl halide.[5] | - Prepare the organolithium reagent from fresh lithium and pure alkyl halide. - Prepare the Gilman reagent at a low temperature and use it immediately. - Protect sensitive functional groups on the alkyl halide before the reaction. |
| Friedel-Crafts Acylation | Low yield of the acylated product. | - Deactivated aromatic ring (e.g., nitrobenzene). - Insufficient amount of Lewis acid catalyst. - Catalyst deactivation by moisture.[17] | - Use an activated or less deactivated aromatic ring. - Use at least a stoichiometric amount of the Lewis acid catalyst. - Ensure anhydrous conditions throughout the experiment.[17] |
Quantitative Data Summary
The following table provides a qualitative comparison of the expected yields for different alkane synthesis methods, highlighting the impact of potential rearrangement. Quantitative data for specific reactions can be highly dependent on the precise substrates and reaction conditions.
| Target Alkane | Synthesis Method | Expected Yield of Target Alkane | Expected Yield of Rearranged Product | Notes |
| n-Propylbenzene | Friedel-Crafts Alkylation with 1-chloropropane | Low | High | Significant rearrangement to the more stable isopropyl cation occurs.[1] |
| n-Propylbenzene | Friedel-Crafts Acylation with propanoyl chloride, followed by reduction | High | Negligible | The acylium ion intermediate is stable and does not rearrange.[1][3] |
| n-Butylbenzene | Corey-House Synthesis (e.g., ethylcuprate with 1-bromoethane) | High | Negligible | The reaction mechanism does not involve carbocation intermediates.[6][8] |
| Hexane | Wurtz Reaction with 1-bromopropane (B46711) | Moderate to Low | Low | Side reactions like elimination can lower the yield. Using two different alkyl halides leads to a mixture of products.[9][11] |
Experimental Protocols
Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Wolff-Kishner Reduction
Step 1: Friedel-Crafts Acylation of Benzene
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 eq) in dry dichloromethane (B109758) (CH₂Cl₂).
-
Addition of Acyl Chloride: Cool the flask in an ice bath. Slowly add propanoyl chloride (1.0 eq) dissolved in dry CH₂Cl₂ to the stirred suspension via the addition funnel.
-
Addition of Benzene: After the addition of propanoyl chloride is complete, add benzene (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure to obtain propiophenone.
Step 2: Wolff-Kishner Reduction of Propiophenone
-
Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, combine the propiophenone from Step 1, hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O, 4 eq), and diethylene glycol.
-
Reaction: Add potassium hydroxide (B78521) (KOH, 4 eq) pellets to the mixture.
-
Heating: Heat the mixture to reflux (around 180-200 °C) for 3-4 hours. Water and excess hydrazine will distill off.
-
Work-up: Cool the reaction mixture and add water. Extract the product with ether. Wash the ethereal layer with dilute HCl and then with water. Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation to obtain n-propylbenzene.[3][18][19]
Protocol 2: Synthesis of Pentane via Corey-House Synthesis
-
Preparation of Ethyllithium (B1215237): In a flame-dried flask under an inert atmosphere (argon or nitrogen), add freshly cut lithium wire (2.2 eq) to dry diethyl ether. Add 1-bromoethane (1.0 eq) dropwise to the stirred suspension. The reaction is exothermic and should be controlled with an ice bath. Stir until the lithium is consumed.
-
Formation of Gilman Reagent: In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (CuI, 0.5 eq) in dry diethyl ether at 0 °C. Slowly add the freshly prepared ethyllithium solution (2.0 eq) to the CuI suspension. The formation of lithium diethylcuprate ((CH₃CH₂)₂CuLi) is indicated by a color change.
-
Coupling Reaction: To the Gilman reagent at 0 °C, add 1-bromopropane (1.0 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional hour.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with pentane. Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate and carefully distill to isolate pentane.[6][7][13]
Visualizations
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 7. Corey-House_synthesis [chemeurope.com]
- 8. grokipedia.com [grokipedia.com]
- 9. byjus.com [byjus.com]
- 10. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 11. aakash.ac.in [aakash.ac.in]
- 12. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 13. byjus.com [byjus.com]
- 14. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 15. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimizing Fractional Distillation of Volatile Hydrocarbons
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the fractional distillation of volatile hydrocarbons. It provides answers to frequently asked questions, detailed troubleshooting guides for common operational issues, standardized experimental protocols, and key reference data to facilitate the optimization of separation processes.
Frequently Asked Questions (FAQs)
Q1: What is fractional distillation and when is it the preferred method of separation? A1: Fractional distillation is a laboratory and industrial technique used to separate a mixture of liquids into its individual components, or "fractions".[1] The process is based on the differences in the boiling points of the components.[1] It is the preferred method when the boiling points of the liquids in the mixture are close, typically differing by less than 25°C (45°F). For mixtures with boiling point differences greater than this, a simple distillation is often sufficient.
Q2: What is the function of a fractionating column and the packing material within it? A2: The fractionating column is a crucial piece of glassware or equipment placed between the boiling flask and the condenser.[2] It is filled with packing material (like Raschig rings, glass beads, or structured packing) which provides a large surface area.[2][3] This large surface area allows for many successive vaporization-condensation cycles, effectively performing multiple distillations at once.[2] Each cycle enriches the vapor in the more volatile component, leading to a much better separation than a single distillation.[2]
Q3: What are "theoretical plates" and "Height Equivalent to a Theoretical Plate" (HETP)? A3: A "theoretical plate" is a hypothetical zone or stage within the column where the liquid and vapor phases of the substance are in equilibrium. One theoretical plate is equivalent to one simple distillation cycle.[2] The more theoretical plates a column has, the more efficient the separation. The "Height Equivalent to a Theoretical Plate" (HETP) is the height of packing material required to achieve a separation equivalent to one theoretical plate.[4][5] A lower HETP value indicates a more efficient packing material.[6]
Q4: What is the reflux ratio and why is it a critical parameter? A4: The reflux ratio is the ratio of the amount of condensed vapor that is returned to the column (reflux) to the amount of condensed vapor that is collected as distillate.[7] This parameter is critical because it directly impacts separation efficiency. A higher reflux ratio generally leads to better separation and higher product purity because it increases the number of vaporization-condensation cycles.[8] However, it also increases the time and energy required for the distillation. Finding the optimal reflux ratio is key to balancing purity with operational efficiency.[8]
Q5: What is an azeotrope and how does it impact fractional distillation? A5: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[9] This occurs because the vapor produced by boiling the azeotropic mixture has the same composition as the liquid.[9] When an azeotrope is formed, the components cannot be separated by standard fractional distillation, and alternative methods like azeotropic distillation (using an entrainer) or pressure-swing distillation are required.
Troubleshooting Guide
This section addresses specific issues that may arise during fractional distillation experiments.
Q6: My separation is poor, and the collected distillate is impure. What should I do? A6: Poor separation is a common issue that can stem from several factors.
-
Check Your Column and Packing: Ensure the fractionating column is packed properly. A column that is too loosely packed will result in poor separation.[10] Also, verify that the packing material provides sufficient theoretical plates for your specific separation needs.
-
Increase the Reflux Ratio: A higher reflux ratio improves separation.[11] Try increasing the amount of condensate returned to the column.
-
Slow Down the Distillation Rate: Heating the mixture too quickly can prevent the establishment of a proper temperature gradient and reduce the number of equilibrium cycles.[12] Reduce the heat input to ensure a slow and steady distillation rate of about one drop per 20-30 seconds.[10]
-
Ensure Proper Insulation: The column should be well-insulated (e.g., with glass wool and aluminum foil) to maintain a consistent temperature gradient from bottom to top.[12]
Q7: The liquid is backing up in the fractionating column (flooding). How can I fix this? A7: Column flooding occurs when the upward flow of vapor is too high, preventing the downward flow of liquid condensate.[12][13] This leads to a backup of liquid in the column.
-
Reduce the Heating Rate: The most common cause of flooding is an excessive boil-up rate.[11] Immediately reduce the heat input to the distilling flask.[12]
-
Check for Obstructions: Ensure the column packing is not too dense, which can obstruct vapor flow.[10] Damaged or fouled internal components can also cause blockages.[11]
-
Decrease the Feed Rate: In a continuous distillation setup, reducing the rate at which the feed mixture is introduced can alleviate flooding.[11]
Q8: The temperature reading on my thermometer is unstable or dropping. What does this mean? A8: An unstable or dropping temperature usually indicates an interruption in the distillation of a pure component.
-
Completion of a Fraction: A sharp drop in temperature often signifies that the lower-boiling component has finished distilling.[2] More heat is now required to bring the next, higher-boiling component to a vapor.[10]
-
Inconsistent Heating: Fluctuations in the heat source can cause the boil-up rate to vary, leading to an unstable thermometer reading. Ensure your heating mantle or oil bath provides consistent and steady heat.
-
System Leaks (Vacuum Distillation): In vacuum distillation, an unstable vacuum due to leaks will cause the boiling points to fluctuate. Check that all joints and seals are secure and properly greased.[14]
Q9: My liquid is boiling unevenly and "bumping." How can I prevent this? A9: Bumping is the sudden, violent boiling of a liquid and can lead to poor separation and potential equipment damage. It occurs when a liquid becomes superheated because of a lack of nucleation sites for bubbles to form.[9]
-
Use Boiling Chips or a Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[9] These provide surfaces for smooth bubble formation. Note: Boiling chips cannot be reused and are not effective for vacuum distillation.[14] A stir bar is required for vacuum distillations.[14]
Q10: I am experiencing a lower-than-expected product yield. What are the common causes? A10: Low yield can be attributed to several factors throughout the distillation process.
-
System Leaks: Ensure all glassware joints are perfectly sealed. For vacuum distillations, proper greasing of joints is mandatory to prevent leaks.[14]
-
Inefficient Condensation: Check that the condenser is functioning correctly. Ensure a steady and sufficient flow of coolant (water should enter at the bottom and exit at the top).[2] For very low-boiling compounds, consider using a chilled coolant or placing the receiving flask in an ice bath.[2]
-
Column Holdup: A certain amount of liquid will remain on the surface of the packing material. Using a more efficient, low-holdup packing can minimize this loss.
-
Thermal Degradation: For heat-sensitive (thermolabile) compounds, the high temperatures of atmospheric distillation can cause decomposition. In these cases, performing the distillation under reduced pressure (vacuum distillation) is necessary to lower the boiling points.[15]
Data Presentation
Table 1: Boiling Points of Common Volatile Hydrocarbons at Standard Pressure (1 atm)
| Hydrocarbon | Chemical Formula | Boiling Point (°C) |
| Pentane | C₅H₁₂ | 36.1[16] |
| Hexane | C₆H₁₄ | 68.7[16] |
| Cyclohexane | C₆H₁₂ | 80.7[16] |
| Heptane | C₇H₁₆ | 98.4[16] |
| Octane | C₈H₁₈ | 125[17] |
| Benzene | C₆H₆ | 80.1[16] |
| Toluene | C₇H₈ | 110.6 |
| Ethylbenzene | C₈H₁₀ | 136[18] |
| m-Xylene | C₈H₁₀ | 139.1 |
| o-Xylene | C₈H₁₀ | 144.4 |
| p-Xylene | C₈H₁₀ | 138.4 |
Table 2: Comparison of Common Fractional Distillation Column Packings
| Packing Type | Material(s) | Typical HETP | Pressure Drop | Key Characteristics |
| Random Packing | ||||
| Raschig Rings | Ceramic, Metal, Plastic | High | Moderate | Simple, inexpensive, but less efficient than newer designs.[3] |
| Pall Rings | Metal, Plastic | Moderate | Low | Improved efficiency and lower pressure drop compared to Raschig rings.[5] |
| Berl Saddles | Ceramic | Moderate | Low | Offer good surface area and low resistance to flow.[4] |
| Structured Packing | ||||
| Wire Mesh | Metal (e.g., Stainless Steel) | Very Low | Very Low | High efficiency, ideal for vacuum distillation and difficult separations.[5] |
| Corrugated Metal Sheets | Metal, Plastic | Low | Very Low | High capacity and efficiency, suitable for a wide range of applications.[5][19] |
Experimental Protocols
Protocol 1: Standard Procedure for Packing a Distillation Column
-
Inspect Glassware and Packing: Before assembly, ensure the fractionating column and all other glassware are clean and dry. Inspect for any cracks or defects.[20] The packing material should be clean and free of contaminants.[21]
-
Secure the Column: Vertically clamp the fractionating column. If the column does not have a permanent support for the packing, insert a small, loose plug of copper or stainless steel mesh at the bottom to hold the packing in place.[21]
-
Add Random Packing (e.g., Raschig Rings, Glass Beads):
-
Gently pour the packing material into the column.[21] To avoid breaking the glassware, you can tilt the column and slide the packing in slowly.[22]
-
Fill the column to the desired height, typically about 1 inch below the condenser joint.[21]
-
Gently tap the column to ensure the packing settles uniformly and to eliminate large voids. Avoid compacting the packing too tightly, as this can lead to flooding.[10]
-
-
Install Structured Packing:
-
Structured packing comes in pre-formed sections.[20]
-
Carefully insert the first section, ensuring it is oriented correctly according to the manufacturer's instructions.
-
Install subsequent sections, rotating each one (typically by 90 degrees) relative to the one below it to minimize channeling.[20]
-
Ensure a snug fit against the column wall to prevent vapor bypass.[20]
-
-
Final Assembly: Once the column is packed, assemble the complete distillation apparatus.
Protocol 2: Performing a Vacuum Fractional Distillation
Safety Note: Always inspect glassware for cracks or defects before performing a vacuum distillation, as imperfections can lead to implosion under reduced pressure.[14]
-
Apparatus Setup:
-
Vacuum Connection:
-
Connect the vacuum adapter of the distillation setup to a vacuum trap using thick-walled vacuum tubing.[14]
-
Connect the vacuum trap to the vacuum source (e.g., a water aspirator or vacuum pump). The trap protects the vacuum source from corrosive vapors and prevents water from being sucked back into the apparatus.[14]
-
-
Procedure:
-
Place the material to be distilled into the boiling flask.
-
Turn on the vacuum source and allow the pressure inside the apparatus to stabilize. Address any hissing sounds, which indicate leaks.[14]
-
Once a stable, low pressure is achieved, begin heating the distillation flask gently.[14]
-
Control the heat input to maintain a slow, steady distillation rate. The principles of separation, reflux, and fraction collection are the same as in atmospheric distillation, but occur at lower temperatures.[15]
-
-
Shutdown:
-
At the end of the distillation, first remove the heat source and allow the apparatus to cool to room temperature.[14]
-
Slowly and carefully vent the system to return it to atmospheric pressure. This is typically done by opening a stopcock on the vacuum trap or by removing the tubing from the vacuum adapter.[14]
-
Once the system is at atmospheric pressure, turn off the vacuum source.[14]
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Purification [chem.rochester.edu]
- 3. Distillation Column Packing Materials [meatsandsausages.com]
- 4. kkft.bme.hu [kkft.bme.hu]
- 5. davuniversity.org [davuniversity.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. jackwestin.com [jackwestin.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Purification [chem.rochester.edu]
- 16. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 17. wecanfigurethisout.org [wecanfigurethisout.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. klmtechgroup.com [klmtechgroup.com]
- 20. machengineering.com [machengineering.com]
- 21. brewhaus.com [brewhaus.com]
- 22. essentialdistilling.com [essentialdistilling.com]
Stability and degradation of 3-Ethyl-2,2,3,4-tetramethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-2,2,3,4-tetramethylpentane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. As a saturated alkane, it is a non-polar compound. Due to its branched structure, it is expected to be more stable than its linear isomer, n-undecane.
| Property | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| Boiling Point | 188.1 °C |
| CAS Number | 61868-93-7 |
Q2: How should this compound be stored?
As a volatile organic compound (VOC), this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1] Use tightly sealed containers, preferably made of glass or other inert materials, to prevent evaporation.[2] For long-term storage, refrigeration (2°C to 8°C) is recommended to minimize vapor pressure and potential degradation.[2]
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound, like other branched alkanes, are:
-
Thermal Degradation (Pyrolysis): At high temperatures, the C-C bonds can break, leading to the formation of smaller alkanes and alkenes. This process occurs via a free-radical mechanism.
-
Photocatalytic Oxidation: In the presence of a photocatalyst (like TiO₂) and UV light, this alkane can be degraded into smaller, oxygenated compounds, and ultimately to CO₂ and H₂O.[3] The presence of tertiary carbons in its structure can enhance its reactivity in this process.
-
Biodegradation: Certain microorganisms can degrade branched alkanes, although the rate is generally slower than for linear alkanes.[4] The degradation is typically initiated by an oxidation step.
Troubleshooting Guides
Synthesis via Grignard Reaction
A common route for synthesizing highly branched alkanes like this compound is through a Grignard reaction. Below are common issues and troubleshooting steps.
Problem 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Poor Grignard Reagent Formation | Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[5] Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.[5] |
| Side Reactions | Wurtz Coupling: The Grignard reagent reacts with the alkyl halide starting material. Minimize this by slowly adding the alkyl halide to the magnesium suspension to keep its concentration low.[5] Elimination: If a ketone is used as an electrophile, the Grignard reagent may act as a base, leading to elimination. Use a less sterically hindered Grignard reagent if possible, or consider adding a Lewis acid like cerium(III) chloride to promote nucleophilic addition.[5] |
| Steric Hindrance | The highly branched nature of the target molecule can sterically hinder the reaction. Consider using a more reactive organolithium reagent instead of a Grignard reagent.[5] Increasing the reaction time and/or temperature may also be necessary. |
Problem 2: Presence of significant impurities in the crude product.
| Possible Impurity | Identification Method | Purification Strategy |
| Unreacted Starting Materials | GC-MS | Fractional distillation is effective for separating components with different boiling points. |
| Wurtz Coupling Byproducts | GC-MS | Fractional distillation. Highly branched alkanes may have similar boiling points, requiring a distillation column with high theoretical plates. |
| Solvent and Reagents | GC-MS, NMR | Aqueous workup to remove water-soluble impurities, followed by drying and fractional distillation. |
Stability and Degradation Experiments
Problem 3: Inconsistent results in thermal stability studies.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure the experiment is conducted under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) to prevent oxidative degradation, which occurs at lower temperatures than pyrolysis. |
| Inconsistent Heating Rate | Use a programmable furnace or a thermogravimetric analyzer (TGA) to ensure a precise and reproducible heating rate. |
| Sample Purity | Impurities can act as catalysts or inhibitors for degradation. Ensure the starting material is of high purity, confirmed by GC-MS. |
Problem 4: Low efficiency in photocatalytic degradation experiments.
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure the photocatalyst is properly prepared and activated. Some catalysts may require pre-treatment. |
| Insufficient Light Intensity | Verify the output of the UV lamp and ensure it is within the optimal wavelength range for activating the photocatalyst. |
| Mass Transfer Limitations | Ensure efficient mixing or flow of the reactant over the catalyst surface to prevent mass transfer limitations. |
Experimental Protocols
Representative Synthesis of a Highly Branched Alkane via Grignard Reaction
This protocol describes a general procedure for the synthesis of a tertiary alcohol, a common precursor to highly branched alkanes. The final alkane can be obtained through subsequent dehydroxylation.
-
Preparation of Grignard Reagent:
-
Flame-dry all glassware and cool under a stream of dry nitrogen or argon.
-
To a round-bottom flask containing magnesium turnings (1.2 equivalents), add a small crystal of iodine.
-
Add a solution of an appropriate alkyl halide (e.g., 2-bromopropane, 1.0 equivalent) in anhydrous diethyl ether or THF dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining alkyl halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
-
Reaction with a Ketone:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of a sterically hindered ketone (e.g., 3,3-dimethyl-2-butanone, 1.0 equivalent) in anhydrous diethyl ether or THF.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting tertiary alcohol by fractional distillation or column chromatography.
-
Assessing Oxidative Stability using the Rancimat Method
The Rancimat method is an accelerated aging test to determine the oxidative stability of organic compounds.[2][6]
-
Sample Preparation: Place a precise amount of this compound (typically 3 g) into a disposable reaction vessel.[7]
-
Setup: Place the reaction vessel into the heating block of the Rancimat instrument, set to a constant high temperature (e.g., 110-140°C).[2]
-
Oxidation: Pass a stream of purified air at a constant flow rate (e.g., 20 L/h) through the sample.[8]
-
Detection: The volatile acidic degradation products are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water.
-
Data Analysis: The induction time is the time until a rapid increase in conductivity is observed, indicating the onset of significant oxidation.[6]
Visualizations
Caption: General workflow for the synthesis of a tertiary alcohol precursor for highly branched alkanes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. btsa.com [btsa.com]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. metrohmsiam.com [metrohmsiam.com]
- 7. metrohm.com [metrohm.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 3-Ethyl-2,2,3,4-tetramethylpentane by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of starting materials and intermediates is a cornerstone of reproducible research and the development of safe, effective pharmaceuticals. 3-Ethyl-2,2,3,4-tetramethylpentane, a highly branched C11 alkane, requires precise analytical methods to ensure its identity and purity, as isomeric impurities with very similar physical properties can interfere with subsequent reactions or applications.[1][2] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by a detailed experimental protocol.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[3] The gas chromatograph separates individual components of a mixture based on their volatility and interaction with the stationary phase of the analytical column, while the mass spectrometer provides detailed structural information by fragmenting the molecules and analyzing the resulting ions.[3] This dual capability makes GC-MS exceptionally well-suited for both quantifying the purity of the target compound and identifying potential impurities.
However, other methods can also be employed for hydrocarbon analysis. The following table compares GC-MS with viable alternatives.
| Technique | Principle | Selectivity/Specificity | Sensitivity | Quantification | Identification | Limitations |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation by volatility/polarity, followed by mass-based detection and fragmentation for identification.[3] | High. Can distinguish many isomers, though co-elution is possible for closely related structures.[1][2] | High (pg to fg range). | Excellent. Purity is often determined by peak area percentage.[4] | Excellent. Mass spectra provide a "fingerprint" for compound identification against libraries (e.g., NIST).[4][5] | The molecular ion peak may be weak or absent for highly branched alkanes, sometimes requiring chemical ionization (CI) for confirmation.[1][5] |
| GC-FID (Gas Chromatography-Flame Ionization Detection) | Separation by volatility/polarity, followed by detection via ion generation in a hydrogen flame. | Moderate. Depends entirely on chromatographic separation. Co-eluting compounds are not distinguished. | Very High. Excellent for quantifying hydrocarbons. | Excellent. Considered a gold standard for quantitative analysis of volatile organics. | Poor. Provides no structural information; identification is based solely on retention time against a known standard. | Cannot identify unknown impurities. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Absorption of radio waves by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei. | High. Can distinguish and quantify different compounds (including isomers) in a mixture without chromatographic separation. | Low to Moderate. Requires higher sample concentrations (mg range) compared to GC-MS. | Excellent. A primary ratio method that can provide high accuracy without a specific standard for each impurity. | Excellent. Provides definitive structural information. | Lower sensitivity makes it unsuitable for trace impurity detection. Complex spectra can be difficult to interpret. |
| GCxGC-MS (Comprehensive Two-Dimensional GC-MS) | Utilizes two different GC columns for enhanced separation, followed by mass spectrometric detection.[6] | Very High. Superior resolving power for extremely complex mixtures and isomeric compounds.[6] | High. Similar to standard GC-MS. | Excellent. | Excellent. | Requires specialized instrumentation and complex data analysis software. May be excessive for routine purity checks. |
Experimental Protocol: Purity Assessment by GC-MS
This section details a standard protocol for determining the purity of this compound.
Sample and Standard Preparation
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample. Dissolve it in 10 mL of a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) in a volumetric flask to create a 1 mg/mL stock solution.
-
Dilution: Create a working sample of approximately 50 µg/mL by diluting the stock solution with the same solvent. This concentration minimizes the risk of column overloading.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for hydrocarbon analysis.[4][7][8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio) to avoid overloading.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: 40-450 amu.
Data Analysis
-
Purity Calculation: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Impurity Identification: Identify any impurity peaks by comparing their experimentally obtained mass spectra against a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[5] The fragmentation patterns of branched alkanes, which favor cleavage at branched points, are key diagnostic features.[5] Retention indices (Kovats indices) can be used for further confirmation if standards are available.[2]
Visualizing the Workflow
To clarify the analytical process, the following diagrams illustrate the experimental workflow for GC-MS purity assessment and the logical relationship between the compared analytical techniques.
Caption: Experimental workflow for GC-MS purity validation.
Caption: Logical comparison of analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. bioairsolutions.com [bioairsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. researchgate.net [researchgate.net]
- 7. cup.edu.cn [cup.edu.cn]
- 8. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
A Comparative Guide to the ¹H NMR Spectra of Nonane Isomers
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish between structural isomers is critical in many scientific disciplines, including drug development, where subtle differences in molecular architecture can lead to significant variations in pharmacological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, is a powerful analytical technique for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H NMR spectra of various nonane (B91170) (C₉H₂₀) isomers, offering experimental and predicted data to aid in their differentiation.
The ¹H NMR spectra of alkanes are often characterized by signals in the upfield region (typically 0.5-2.0 ppm) with complex splitting patterns due to the small differences in chemical shifts and extensive spin-spin coupling between protons.[1][2] The degree of branching, the presence of symmetry, and the creation of chiral centers all contribute to the unique spectral fingerprint of each isomer.
Comparative ¹H NMR Data of Selected Nonane Isomers
The following table summarizes the experimental and predicted ¹H NMR data for a selection of nonane isomers, showcasing the impact of structural variations on the spectra. Due to the complexity and potential for overlapping signals in alkane spectra, predicted data from computational models is included to provide a more complete picture.
| Isomer | Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Data Source |
| n-Nonane | CH₃ (C1, C9) | ~0.88 | t | ~6.8 | Experimental & Predicted[3][4] |
| CH₂ (C2, C8) | ~1.26 | m | - | Experimental & Predicted[3][4] | |
| CH₂ (C3-C7) | ~1.26 | m | - | Experimental & Predicted[3][4] | |
| 2-Methyloctane | CH₃ (C1) | ~0.86 | t | ~6.8 | Predicted[5] |
| CH₃ (on C2) | ~0.85 | d | ~6.6 | Predicted[5] | |
| CH (C2) | ~1.53 | m | - | Predicted[5] | |
| CH₂ (C3-C7) | ~1.26 | m | - | Predicted[5] | |
| CH₃ (C8) | ~0.88 | t | ~7.0 | Predicted[5] | |
| 3,3-Dimethylheptane | CH₃ (on C3) | ~0.83 | s | - | Predicted |
| CH₂ (C2) | ~1.21 | q | ~7.5 | Predicted | |
| CH₃ (C1) | ~0.87 | t | ~7.5 | Predicted | |
| CH₂ (C4-C6) | ~1.23 | m | - | Predicted | |
| CH₃ (C7) | ~0.89 | t | ~7.0 | Predicted | |
| 2,2,4,4-Tetramethylpentane | CH₃ (on C2) | ~0.98 | s | - | Experimental[6] |
| CH₂ (C3) | ~1.26 | s | - | Experimental[6] | |
| CH₃ (on C4) | ~0.98 | s | - | Experimental[6] | |
| 3,3-Diethylpentane | CH₃ | ~0.80 | t | ~7.5 | Predicted |
| CH₂ | ~1.25 | q | ~7.5 | Predicted |
Note: 'm' denotes a multiplet, which arises from complex splitting patterns that are not easily resolved into simple first-order patterns. Predicted data is generated using standard NMR prediction software and should be used as a guide.
Experimental Protocol
Obtaining high-quality ¹H NMR spectra for alkanes requires careful sample preparation and instrument setup to minimize line broadening and resolve complex signals.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent: Dissolve 5-10 mg of the nonane isomer in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). The solvent should be free of residual proton signals in the region of interest.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to maximize chemical shift dispersion and simplify the analysis of complex spectra.
-
Shimming: The magnetic field homogeneity must be optimized by shimming to obtain sharp, symmetrical lineshapes.
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse-acquire sequence is typically used.
-
Acquisition Time: A sufficient acquisition time (e.g., 2-4 seconds) should be employed to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for protons in alkanes.
-
Number of Scans: A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: The Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak identification.
-
Integration: The relative areas of the signals should be integrated to determine the proton ratios in the molecule.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.
Workflow for ¹H NMR Spectral Comparison of Nonane Isomers
The following workflow outlines the logical steps for acquiring, processing, and comparing the ¹H NMR spectra of nonane isomers to facilitate their structural differentiation.
References
- 1. Starting Guide to NMRPredict Desktop - Mestrelab Resources [mestrelab.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-METHYLOCTANE(3221-61-2) 1H NMR spectrum [chemicalbook.com]
- 6. 2,2,4,4-TETRAMETHYLPENTANE(1070-87-7) 1H NMR spectrum [chemicalbook.com]
Comparative Analysis of ¹³C NMR Chemical Shifts for Highly Branched Alkanes
A detailed comparison of the predicted ¹³C NMR chemical shifts of 3-ethyl-2,2,3,4-tetramethylpentane against experimentally determined values for structurally related alkanes. This guide is intended for researchers and professionals in the fields of chemical analysis and drug development to aid in the structural elucidation of complex organic molecules.
This guide provides a comparative analysis of the ¹³C NMR chemical shifts for the highly branched alkane, this compound. Due to the limited availability of direct experimental data for this specific compound, this report utilizes predicted chemical shift values. These predicted values are compared against a curated set of experimental data for structurally analogous alkanes, offering a valuable reference for scientists engaged in the identification and characterization of similar molecular structures.
Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and the experimental ¹³C NMR chemical shifts for several comparable branched alkanes. The data for the alternative compounds were obtained from publicly available spectral databases.
| Carbon Atom | This compound (Predicted) | 2,2,4-Trimethylpentane (Experimental) | 2,3,4-Trimethylpentane (Experimental) | 3-Ethylpentane (Experimental) | 2,2,3,4-Tetramethylpentane (Experimental) |
| Quaternary C | ~40-50 ppm | 31.1 ppm | 37.5 ppm | - | 35.8 ppm |
| Tertiary CH | ~35-45 ppm | 25.5 ppm | 33.6 ppm | 42.3 ppm | 38.9 ppm |
| Methylene CH₂ | ~25-35 ppm | 53.3 ppm | - | 25.2 ppm | - |
| Methyl CH₃ | ~10-30 ppm | 30.2, 24.7 ppm | 15.7, 18.9, 20.4 ppm | 11.0 ppm | 15.4, 16.5, 20.0, 27.2, 28.1 ppm |
Note: Predicted values for this compound are estimated based on established increments and comparative data from structurally similar compounds. Experimental data for other compounds are sourced from various chemical databases.
Experimental Protocols
The acquisition of ¹³C NMR spectra for alkanes is a standard procedure in organic chemistry. The following provides a generalized experimental protocol for obtaining high-quality ¹³C NMR data for small organic molecules.
Sample Preparation:
-
Approximately 10-50 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). If the sample is a liquid, a few drops are added to the solvent.
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup:
-
The NMR spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).
-
The sample is inserted into the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
Data Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment is typically performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom.
-
Key acquisition parameters include:
-
Pulse Angle: A 30-45° pulse is commonly used to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the typical range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between pulses.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Visualizations
The following diagrams illustrate the logical relationships in comparing the NMR data and the general workflow of an NMR experiment.
Figure 1. Logical diagram illustrating the comparative analysis approach.
Figure 2. Workflow for a typical ¹³C NMR experiment.
Navigating the Maze of C11H24 Isomers: A Comparative Guide to Mass Spectral Libraries
For researchers, scientists, and drug development professionals engaged in the meticulous work of identifying and characterizing C11H24 isomers, the choice of a comprehensive and reliable mass spectral library is paramount. With 159 possible structural isomers of undecane, distinguishing between these closely related compounds presents a significant analytical challenge. This guide provides a comparative overview of leading mass spectral libraries, supported by experimental data and protocols to aid in the selection of the most suitable resource for your analytical needs.
The accurate identification of C11H24 isomers is critical in various fields, from petrochemical analysis to metabolomics and drug development, where the specific structure of a molecule can significantly impact its physical properties, biological activity, and toxicity. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the separation and identification of these volatile compounds, with mass spectral libraries serving as the ultimate reference for confident structural elucidation.
A Comparative Look at Major Mass Spectral Libraries
Several extensive mass spectral libraries are available to researchers, each with its own strengths in terms of the number of spectra, compound coverage, and data quality. While specific numbers for the coverage of all 159 C11H24 isomers are not publicly detailed by the library providers, the overall size and scope of the databases serve as a strong indicator of their utility for isomer identification. The major commercial and open-access libraries include the NIST/EPA/NIH Mass Spectral Library, the Wiley Registry of Mass Spectral Data, METLIN, and MassBank.
| Library | Total EI Spectra (approx.) | Total Compounds (approx.) | Key Features |
| NIST 23 | > 394,000[1] | > 347,000[1] | Curated by the National Institute of Standards and Technology; includes retention indices.[2] |
| Wiley Registry 2023 | > 873,000[3] | > 741,000[4] | Largest commercially available library; includes replicate spectra for robust searching.[3] |
| METLIN | > 600,000 (MS/MS)[5] | > 1,000,000[6] | Focus on metabolites; contains high-resolution tandem mass spectrometry (MS/MS) data.[7][8] |
| MassBank | > 100,000 (as of Oct 2025)[9] | Publicly accessible | Open-source repository with contributions from the scientific community.[9] |
Experimental Protocol: GC-MS Analysis of C11H24 Isomers
The following is a detailed methodology for the separation and identification of C11H24 isomers using gas chromatography-mass spectrometry.
1. Sample Preparation:
-
Prepare a dilute solution of the C11H24 isomer mixture in a high-purity volatile solvent such as hexane. A typical concentration is in the range of 50-100 mg/L.[10]
-
For the calculation of retention indices, prepare a separate standard mixture of n-alkanes (e.g., C8-C20) in the same solvent.[10]
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.
-
The system should be equipped with a capillary column suitable for hydrocarbon analysis. A non-polar stationary phase, such as 100% dimethylpolysiloxane, is recommended.[10] Typical column dimensions are 30-60 meters in length, 0.25 mm internal diameter, and a 0.25 µm film thickness.[10]
3. GC-MS Conditions:
-
Injector Temperature: 280 °C[10]
-
Injection Volume: 1 µL[10]
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1) is often used to prevent column overloading.[10]
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[10]
-
Oven Temperature Program:
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
4. Data Analysis:
-
Acquire the chromatogram and mass spectra of the C11H24 isomer mixture.
-
Inject the n-alkane standard to determine the retention times for the calculation of Kovats retention indices.[11]
-
For each chromatographic peak in the sample, compare the acquired mass spectrum with the entries in the selected mass spectral library.
-
The identification is confirmed by a high match factor between the experimental and library spectra, as well as a consistent retention index.
Visualizing the Workflow
The logical flow of identifying C11H24 isomers using GC-MS and a spectral library can be visualized as follows:
References
- 1. NIST / EPA / NIH Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 2. kohan.com.tw [kohan.com.tw]
- 3. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 4. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 5. METLIN: A Tandem Mass Spectral Library of Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metlin-nl.scripps.edu [metlin-nl.scripps.edu]
- 7. METLIN - Database Commons [ngdc.cncb.ac.cn]
- 8. Bioregistry - Metabolite and Tandem Mass Spectrometry Database [bioregistry.io]
- 9. massbank.eu [massbank.eu]
- 10. benchchem.com [benchchem.com]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae | MDPI [mdpi.com]
A Researcher's Guide to Differentiating Tetramethylpentane Isomers via Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of compounds. Tetramethylpentane (C₉H₂₀) presents several structural isomers, each with unique physical and chemical properties. This guide provides a detailed comparison of four major isomers—2,2,3,3-tetramethylpentane, 2,2,3,4-tetramethylpentane, 2,2,4,4-tetramethylpentane, and 2,3,3,4-tetramethylpentane—using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the differentiation of tetramethylpentane isomers.
Table 1: ¹H NMR Spectral Data
| Isomer | Chemical Shift (ppm) | Multiplicity | Assignment |
| 2,2,3,3-Tetramethylpentane | ~0.87 | t | -CH₃ (ethyl) |
| ~1.25 | s | -C(CH₃)₂-C(CH₃)₂- | |
| ~1.45 | q | -CH₂- (ethyl) | |
| 2,2,3,4-Tetramethylpentane | ~0.74-0.88 | m | -CH(CH₃)₂, -CH(CH₃)- |
| ~1.14 | d | -CH(CH₃)- | |
| ~1.97 | m | -CH(CH₃)- | |
| 2,2,4,4-Tetramethylpentane | ~0.98 | s | -C(CH₃)₃ |
| ~1.26 | s | -CH₂- | |
| 2,3,3,4-Tetramethylpentane | ~0.68 | d | -CH(CH₃)₂ |
| ~0.81 | s | -C(CH₃)₂- | |
| ~1.66 | septet | -CH(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data
| Isomer | Chemical Shift (ppm) |
| 2,2,3,3-Tetramethylpentane | ~8.5, ~25.0, ~35.0, ~45.0 |
| 2,2,3,4-Tetramethylpentane [1] | ~15.5, ~20.0, ~25.5, ~33.0, ~35.0, ~42.0, ~48.0 |
| 2,2,4,4-Tetramethylpentane | ~31.5, ~32.5, ~55.0 |
| 2,3,3,4-Tetramethylpentane [2] | ~18.0, ~28.0, ~38.0, ~42.0 |
Table 3: IR Spectral Data (Key Peaks, cm⁻¹)
| Isomer | C-H Stretch | C-H Bend |
| 2,2,3,3-Tetramethylpentane [3] | ~2870-2960 | ~1365-1470 |
| 2,2,3,4-Tetramethylpentane [4] | ~2870-2960 | ~1365-1470 |
| 2,2,4,4-Tetramethylpentane [5] | ~2870-2960 | ~1365, ~1395 (tert-butyl split) |
| 2,3,3,4-Tetramethylpentane [6] | ~2870-2960 | ~1370-1470 |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Isomer | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| 2,2,3,3-Tetramethylpentane [7] | 128 (weak/absent) | 71 | 43, 57 |
| 2,2,3,4-Tetramethylpentane [8] | 128 (weak/absent) | 57 | 43, 71, 85 |
| 2,2,4,4-Tetramethylpentane [9] | 128 (weak/absent) | 57 | 41, 71 |
| 2,3,3,4-Tetramethylpentane [10] | 128 (weak/absent) | 71 | 43, 57, 85 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of protons and carbons.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the tetramethylpentane isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 15 ppm centered around 5 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Typically, 16-64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm centered around 100 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify functional groups and fingerprint the molecule based on vibrational modes.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Mount the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and introduction of a pure compound.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflows and the logical process for identifying a specific tetramethylpentane isomer.
References
- 1. 2,2,3,4-TETRAMETHYLPENTANE(1186-53-4) 13C NMR spectrum [chemicalbook.com]
- 2. 2,3,3,4-TETRAMETHYLPENTANE(16747-38-9) 13C NMR [m.chemicalbook.com]
- 3. Pentane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 4. 2,2,3,4-TETRAMETHYLPENTANE(1186-53-4) IR Spectrum [m.chemicalbook.com]
- 5. Pentane, 2,2,4,4-tetramethyl- [webbook.nist.gov]
- 6. Pentane, 2,3,3,4-tetramethyl- [webbook.nist.gov]
- 7. Pentane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 8. Pentane, 2,2,3,4-tetramethyl- [webbook.nist.gov]
- 9. Pentane, 2,2,4,4-tetramethyl- [webbook.nist.gov]
- 10. Pentane, 2,3,3,4-tetramethyl- [webbook.nist.gov]
A Comprehensive Guide to the Validation of 3-Ethyl-2,2,3,4-tetramethylpentane as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of analytical accuracy and reproducibility, the availability of high-purity, well-characterized certified reference materials (CRMs) is paramount. This guide provides a comprehensive overview of the proposed validation of 3-Ethyl-2,2,3,4-tetramethylpentane as a CRM for applications in the petrochemical and related industries. Due to the current lack of commercially available CRMs for this specific compound, this document outlines a robust, hypothetical validation process based on internationally recognized standards such as ISO 17034.[1][2][3][4][5]
This compound, a highly branched alkane, is a potential candidate for use as a reference material in the detailed hydrocarbon analysis (DHA) of gasoline and other fuel products. Its specific structure and physicochemical properties make it a valuable marker for researchers and analysts in quality control and product development. This guide will detail the proposed experimental protocols for its validation, present a comparative analysis with existing alternative CRMs, and provide visualizations to clarify the validation workflow.
Comparative Analysis of Certified Reference Materials for Hydrocarbon Analysis
While a dedicated CRM for this compound is not currently available, several other branched alkanes and hydrocarbon mixtures serve as CRMs for similar applications. The following table provides a comparative overview of the hypothetical performance characteristics of a validated this compound CRM against existing alternatives.
| Feature | This compound (Hypothetical CRM) | Isooctane (2,2,4-Trimethylpentane) CRM | Toluene CRM | Gasoline Composition CRM |
| Purity (Mass Fraction) | ≥ 99.5% | ≥ 99.8% | ≥ 99.9% | Component-specific |
| Certified Use | Detailed hydrocarbon analysis, gasoline blending studies, retention time marker. | Octane (B31449) rating standard (RON/MON), gasoline surrogate fuel component. | Aromatic component standard in gasoline analysis, solvent residue analysis. | Comprehensive gasoline characterization, method validation for ASTM D6729, D6730. |
| Key Certified Properties | Purity, identity, water content, non-volatile residue. | Purity, octane number, density, refractive index. | Purity, density, refractive index, water content. | Mass or volume fraction of individual hydrocarbons. |
| Traceability | To SI units via primary methods (e.g., qNMR). | To primary standards for octane number and other physical properties. | To SI units for purity and physical properties. | To primary gas mixtures and pure substance CRMs. |
| Advantages | Unique branched structure for specific identification in complex mixtures. | Globally recognized standard for octane rating. | Key aromatic component for gasoline formulation. | Provides a complex matrix for comprehensive method validation. |
| Limitations | Not yet established as a recognized standard. | Limited applicability beyond octane rating and as a general alkane standard. | Represents only the aromatic fraction of gasoline. | Component concentrations can vary between batches. |
Proposed Validation Workflow for this compound as a CRM
The validation of a new CRM is a meticulous process that involves several key stages to ensure its accuracy, reliability, and fitness for purpose. The proposed workflow for establishing this compound as a CRM is depicted in the following diagram.
Caption: A logical workflow for the comprehensive validation of this compound as a CRM.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments required for the validation of this compound as a CRM.
Purity Assessment by Mass Balance Approach
The purity of the candidate CRM will be determined using a mass balance approach, where the mass fraction of the main component is calculated by subtracting the mass fractions of all identified impurities from 100%.[6][7][8]
a. Determination of Organic Impurities by Gas Chromatography (GC-FID)
-
Principle: Separation of volatile organic compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by a flame ionization detector (FID).
-
Instrumentation: High-resolution gas chromatograph equipped with an FID and a non-polar capillary column (e.g., DB-1 or equivalent).
-
Sample Preparation: A stock solution of the candidate material is prepared in a high-purity solvent (e.g., hexane) at a concentration of approximately 1000 µg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, ramped to 280°C at 10°C/min, and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis: The area percent of each impurity peak is determined. The mass fraction of organic impurities is calculated by summing the area percentages of all impurity peaks.
b. Determination of Water Content by Karl Fischer Titration
-
Principle: Coulometric or volumetric titration based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent.
-
Instrumentation: Karl Fischer titrator (coulometric for low water content).
-
Sample Preparation: A known mass of the candidate material is accurately weighed and introduced into the titration cell.
-
Procedure: The sample is titrated according to the instrument manufacturer's instructions until the endpoint is reached.
-
Data Analysis: The water content is calculated and expressed as a mass fraction.
c. Determination of Non-Volatile Residue by Gravimetry
-
Principle: Evaporation of the volatile sample and weighing the non-volatile residue.
-
Procedure: A known mass of the candidate material is placed in a pre-weighed, inert crucible. The sample is evaporated at a controlled temperature (e.g., 105°C) in a calibrated oven until a constant weight is achieved.
-
Data Analysis: The mass of the residue is determined, and the mass fraction of non-volatile impurities is calculated.
Homogeneity Study
The homogeneity of the candidate CRM will be assessed to ensure that the property values are uniform across different units of the material.[9][10][11][12]
-
Principle: Analysis of a representative number of samples taken from different units of the batch using a method with sufficient repeatability.
-
Sampling: A statistically relevant number of units (e.g., 10-15) are randomly selected from the entire batch. Two sub-samples are taken from each selected unit.
-
Analytical Method: Purity assessment by GC-FID as described above.
-
Data Analysis: The results are statistically evaluated using Analysis of Variance (ANOVA) to determine if there are any significant differences between units. The between-unit standard deviation is calculated and included in the overall uncertainty budget.
Stability Study
Stability studies are conducted to determine the shelf-life of the CRM and to establish appropriate storage and transport conditions.[9][10]
-
Principle: The property values of the CRM are monitored over time under specified storage conditions.
-
Methodology:
-
Long-term stability: Samples are stored at the recommended storage temperature (e.g., 4°C) and analyzed at regular intervals (e.g., 0, 6, 12, 24, and 36 months).
-
Short-term stability (transport simulation): Samples are exposed to elevated temperatures (e.g., 25°C and 40°C) for short periods (e.g., 1, 2, and 4 weeks) to simulate transport conditions.
-
-
Analytical Method: Purity assessment by GC-FID.
-
Data Analysis: The data is analyzed for any significant trends over time using regression analysis. The results are used to establish the shelf-life and recommended transport conditions.
Logical Relationship for Purity Assessment
The following diagram illustrates the logical relationship of the different components contributing to the final purity assignment of the CRM.
Caption: Logical relationship of impurity contributions to the final purity value.
By following these rigorous validation procedures, this compound can be established as a high-quality Certified Reference Material, providing a valuable tool for researchers and analysts in ensuring the accuracy and reliability of their measurements.
References
- 1. knowledge.reagecon.com [knowledge.reagecon.com]
- 2. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 3. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 4. nata.com.au [nata.com.au]
- 5. pacificcert.com [pacificcert.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Certified reference materials - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Homogeneity in Certified Reference Materials (CRM) | International Congress of Metrology [cfmetrologie.edpsciences.org]
- 12. d-nb.info [d-nb.info]
Navigating the Stability Landscape of C9H20 Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the relative stability of molecular isomers is paramount for predicting chemical behavior and designing novel therapeutics. This guide provides an objective comparison of the stability of various C9H20 isomers, supported by experimental and computational data. We delve into the structural factors governing their thermodynamic properties and present detailed methodologies for their determination.
The stability of alkane isomers is primarily influenced by their degree of branching. Generally, more branched alkanes exhibit greater stability.[1][2] This increased stability is attributed to a more compact molecular structure, which leads to stronger intramolecular van der Waals forces and a lower overall potential energy.[2] This principle is quantitatively demonstrated by examining the standard enthalpy of formation (ΔHf°), where a more negative value indicates greater stability.
Comparative Stability of C9H20 Isomers: A Quantitative Overview
The following table summarizes the standard enthalpy of formation for a selection of C9H20 isomers, illustrating the trend of increasing stability with increased branching. The data has been compiled from various critically evaluated sources.
| Isomer Name | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) |
| n-Nonane | Straight-chain | -229.0 |
| 2-Methyloctane | Branched | -235.3 |
| 3-Methyloctane | Branched | -232.2 |
| 4-Methyloctane | Branched | -231.8 |
| 2,3-Dimethylheptane | Branched | -240.2 |
| 2,4-Dimethylheptane | Branched | -242.7 |
| 2,5-Dimethylheptane | Branched | -241.4 |
| 3,3-Dimethylheptane | Highly Branched | -243.9 |
| 3,4-Dimethylheptane | Branched | -238.1 |
| 3,5-Dimethylheptane | Branched | -237.2 |
| 2,2,3-Trimethylhexane | Highly Branched | -249.4 |
| 2,2,4-Trimethylhexane | Highly Branched | -253.1 |
| 2,2,5-Trimethylhexane | Highly Branched | -255.2[3] |
| 2,3,4-Trimethylhexane | Highly Branched | -245.2 |
| 2,3,5-Trimethylhexane | Highly Branched | -246.0 |
| 3,3,4-Trimethylhexane | Highly Branched | -246.4 |
| 3-Ethylheptane | Branched | -236.4 |
| 3-Ethyl-2-methylhexane | Highly Branched | -243.9 |
| 3-Ethyl-3-methylhexane | Highly Branched | -249.4 |
| 2,2,3,3-Tetramethylpentane | Highly Branched | -259.0 |
| 2,2,4,4-Tetramethylpentane | Highly Branched | -261.1 |
| 2,2,3,4-Tetramethylpentane | Highly Branched | -253.6 |
| 3,3-Diethylpentane | Highly Branched | -255.2 |
Note: Data sourced from the NIST WebBook and other compiled thermodynamic databases. The uncertainty in these values is typically in the range of ± 1-3 kJ/mol.
As the table demonstrates, the straight-chain isomer, n-nonane, possesses the least negative standard enthalpy of formation, indicating it is the least stable among the listed isomers. As the degree of branching increases, from methyl-substituted octanes to dimethyl-substituted heptanes and highly branched trimethyl-substituted hexanes and tetramethyl-substituted pentanes, the standard enthalpy of formation becomes progressively more negative, signifying a corresponding increase in thermodynamic stability. The most highly branched isomers, such as 2,2,4,4-tetramethylpentane, exhibit the greatest stability.
Experimental and Computational Methodologies
The determination of the relative stability of C9H20 isomers relies on both experimental techniques and computational modeling.
Experimental Protocol: Bomb Calorimetry
Bomb calorimetry is a standard experimental method for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated using Hess's Law. The heat released during the complete combustion of a known mass of the isomer in a constant-volume container (the "bomb") is measured.
Detailed Methodological Steps:
-
Sample Preparation: A precisely weighed sample of the liquid C9H20 isomer (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. For volatile liquids like nonane (B91170) isomers, encapsulation in a gelatin capsule or use of a specific volatile liquid sample holder is necessary to prevent evaporation before ignition.
-
Bomb Assembly: A fuse wire of known length and combustion energy is attached to the electrodes within the bomb, with the wire in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
Pressurization: The bomb is sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen, which could form nitric acid during combustion and affect the energy measurement. The bomb is then filled with pure oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). A calibrated thermometer and a stirrer are placed in the water.
-
Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the C9H20 isomer is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of any side products. The standard enthalpy of formation is then derived using the standard enthalpies of formation of the combustion products (CO2 and H2O).
Computational Protocol: Quantum Chemical Calculations
Quantum chemical calculations provide a powerful theoretical approach to determine the relative stabilities of isomers. Density Functional Theory (DFT) is a widely used method for this purpose.
Typical Workflow using Gaussian:
-
Structure Building: The 3D structures of the C9H20 isomers of interest are built using a molecular modeling software.
-
Geometry Optimization: The initial structures are then optimized to find their lowest energy conformation. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)). The Opt keyword in Gaussian is used for this step.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermochemical properties such as the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. The Freq keyword is used for this calculation.
-
Energy Comparison: The total electronic energies, including ZPVE corrections, of the optimized isomers are compared. The isomer with the lowest total energy is predicted to be the most stable. The difference in the calculated energies between isomers provides a theoretical estimate of their relative stabilities.
Visualizing Stability Trends
The following diagram illustrates the general relationship between the degree of branching in C9H20 isomers and their relative thermodynamic stability.
Caption: Relationship between branching and stability in C9H20 isomers.
References
Boiling Point Variations Among Branched Nonane Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the physical properties of organic compounds is paramount. This guide provides a detailed comparison of the boiling points of various branched-chain isomers of nonane (B91170), supported by experimental data and methodologies.
The boiling point of a compound is a critical physical constant that provides insights into its intermolecular forces and volatility. In the case of alkanes, such as nonane and its isomers, the degree of branching in the carbon chain plays a significant role in determining this property. Generally, as branching increases, the molecule becomes more compact, leading to a decrease in the surface area available for intermolecular van der Waals forces. This reduction in intermolecular attractions results in a lower boiling point.
Comparative Boiling Point Data
The following table summarizes the boiling points of n-nonane and several of its branched isomers, illustrating the impact of molecular structure on this key physical property.
| Compound Name | Structure | Boiling Point (°C) |
| n-Nonane | CH₃(CH₂)₇CH₃ | 151.0[1] |
| 3,3-Diethylpentane | (CH₃CH₂)₂C(CH₂CH₃)₂ | 146.3[2][3] |
| 2,2,3,3-Tetramethylpentane | (CH₃)₃CC(CH₃)₂CH₂CH₃ | 140.0[4] |
| 2,3,4-Trimethylhexane | CH₃CH(CH₃)CH(CH₃)CH(CH₃)CH₂CH₃ | 139.1[5] |
| 2,2,3,4-Tetramethylpentane (B72125) | (CH₃)₃CCH(CH₃)CH(CH₃)₂ | 133.0[6][7][8] |
| 2,2,4,4-Tetramethylpentane | (CH₃)₃CCH₂C(CH₃)₃ | 121.0[9][10] |
Experimental Protocol for Boiling Point Determination
The boiling points cited in this guide are determined using established laboratory techniques. The following is a detailed methodology for the simple distillation method, a common and reliable procedure for measuring the boiling point of organic liquids.
Objective: To determine the boiling point of a liquid organic compound.
Apparatus:
-
Distilling flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
-
Clamps and stand
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.
-
Sample Preparation: Place a measured volume (at least 5 mL) of the alkane sample into the distilling flask. Add a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the distilling flask gently using a heating mantle or oil bath.
-
Vaporization and Condensation: As the liquid heats, it will begin to vaporize. The vapor will rise into the neck of the distilling flask and then pass into the condenser. Cold water circulating through the outer jacket of the condenser will cause the vapor to condense back into a liquid.
-
Temperature Measurement: The thermometer should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask. This ensures that the temperature of the vapor that is in equilibrium with the liquid is being measured.
-
Data Recording: Record the temperature at which the liquid is steadily distilling and condensing into the receiving flask. This stable temperature is the boiling point of the substance. It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.[2]
Relationship Between Branching and Boiling Point
The observed trend of decreasing boiling points with increased branching can be visualized through the following logical relationship diagram.
Caption: Logical flow from increased branching to a lower boiling point.
This guide provides a concise yet comprehensive overview of the boiling point characteristics of branched nonane isomers. The provided data and experimental protocol serve as a valuable resource for laboratory work and theoretical understanding of structure-property relationships in organic chemistry.
References
- 1. 3-Ethyl-2,4-dimethylpentane | 1068-87-7 | Benchchem [benchchem.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2,2,3,4-tetramethylpentane - Wikidata [wikidata.org]
- 6. 2,2,3,4-Tetramethylpentane | C9H20 | CID 14462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 2,2,3,4-tetramethylpentane [stenutz.eu]
- 9. lookchem.com [lookchem.com]
- 10. 2,4-dimethyl-3-ethylpentane [stenutz.eu]
A Comparative Guide to the Spectroscopic Signatures of 3-ethyl-2,2,4,4-tetramethylpentane and 3-ethyl-2,2,3,4-tetramethylpentane
For Immediate Release
This guide provides a detailed comparison of the predicted spectroscopic data for two structural isomers of undecane: 3-ethyl-2,2,4,4-tetramethylpentane and 3-ethyl-2,2,3,4-tetramethylpentane. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis who rely on spectroscopic techniques for molecular characterization.
Due to the limited availability of published experimental spectra for these specific, highly-branched alkanes, this guide presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for similar aliphatic hydrocarbons. This comparative analysis will aid in the differentiation of these isomers and serve as a reference for the interpretation of experimental results.
Molecular Structures at a Glance
The two isomers share the same molecular formula, C₁₁H₂₄, and molecular weight of 156.31 g/mol .[1][2] However, their distinct structural arrangements of ethyl and methyl groups lead to unique spectroscopic fingerprints.
3-ethyl-2,2,4,4-tetramethylpentane is characterized by two quaternary carbon centers at positions 2 and 4, each bonded to two methyl groups.
This compound features a more complex branching pattern with a quaternary carbon at position 2, a tertiary carbon at position 3, and another tertiary carbon at position 4.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for the two isomers.
Table 1: Predicted ¹H NMR Spectral Data
| 3-ethyl-2,2,4,4-tetramethylpentane | This compound |
| Chemical Shift (ppm) | Assignment |
| ~ 0.9 (t) | -CH₂CH₃ |
| ~ 1.0 (s) | -C(CH₃ )₂ |
| ~ 1.2 (q) | -CH₂ CH₃ |
| ~ 1.8 (m) | -CH (CH₂CH₃) |
Note: Predicted chemical shifts are approximate and can be influenced by solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| 3-ethyl-2,2,4,4-tetramethylpentane | This compound |
| Chemical Shift (ppm) | Assignment |
| ~ 10-15 | -CH₂C H₃ |
| ~ 25-35 | -C H₂CH₃ |
| ~ 30-40 | -C(C H₃)₂ |
| ~ 40-50 | -C H(CH₂CH₃) |
| ~ 45-55 | -C (CH₃)₂ |
Note: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule.
Table 3: Predicted Mass Spectrometry Fragmentation
| 3-ethyl-2,2,4,4-tetramethylpentane | This compound |
| m/z of Key Fragments | Predicted Lost Fragment |
| 156 (M⁺) | (Molecular Ion) |
| 141 | CH₃ |
| 127 | C₂H₅ |
| 99 | C₄H₉ (tert-butyl) |
| 57 | C₄H₉ (tert-butyl) |
Note: The relative abundance of the molecular ion peak is expected to be low for both highly branched alkanes. The fragmentation patterns are dominated by the formation of stable carbocations.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for branched alkanes.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the alkane sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be free of protonated impurities. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope. Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the neat liquid sample into the mass spectrometer via a suitable inlet system, such as a heated probe or a gas chromatography (GC) interface.
-
Ionization: Utilize electron ionization (EI) as the ionization method. A standard electron energy of 70 eV is typically used to induce fragmentation.
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or other suitable detector is used to detect the ions.
-
Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z values.
Visualizing the Comparison
The logical workflow for comparing the spectroscopic data of these two isomers can be visualized as follows:
References
Safety Operating Guide
Proper Disposal of 3-Ethyl-2,2,3,4-tetramethylpentane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Ethyl-2,2,3,4-tetramethylpentane, a flammable hydrocarbon, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this chemical.
Immediate Safety Protocols and Hazard Assessment
Personal Protective Equipment (PPE) is mandatory when handling this substance:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors are expected to be high, a respirator may be necessary.
Quantitative Data Summary
The following table summarizes the expected physical and chemical properties of this compound, based on data for similar compounds. This information is crucial for proper waste classification and handling.
| Property | Expected Value | Significance for Disposal |
| Physical State | Liquid | Dictates the type of containment and absorption materials needed in case of a spill. |
| Flammability | Highly Flammable | Requires storage away from ignition sources and the use of spark-proof tools.[1] |
| Environmental Hazard | Potentially toxic to aquatic life.[2] | Prohibits disposal down the drain or into the environment.[1] |
| Primary Disposal Route | Incineration by a licensed chemical disposal facility.[1] | Ensures complete destruction of the chemical in a controlled and environmentally sound manner. |
| Container Type | Tightly sealed, properly labeled, chemical-resistant container. | Prevents leakage and ensures proper identification of the waste for the disposal facility. |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is essential for the safe and compliant disposal of this compound.
-
Waste Segregation:
-
Do not mix this compound waste with any other chemicals.
-
Keep it in its original or a compatible, properly labeled container.
-
-
Waste Collection and Storage:
-
Collect the waste in a designated, sealed, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste: this compound, Flammable Liquid."
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with an accurate description and quantity of the waste.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all ignition sources.
-
Ventilate the area.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1]
-
Under no circumstances should this compound be disposed of down the sanitary sewer system. [1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 3-Ethyl-2,2,3,4-tetramethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-Ethyl-2,2,3,4-tetramethylpentane. The following procedures are based on safety data for structurally similar flammable alkanes and are intended to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Classification
-
Flammability: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[2]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[1]
-
Drowsiness or Dizziness: Inhalation of high concentrations of vapor may cause central nervous system depression.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Safety Goggles | Protects against splashes. |
| Face Shield | To be worn in conjunction with goggles when there is a significant risk of splashing or vigorous reaction. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use.[3] |
| Body Protection | Flame-Retardant Laboratory Coat | Protects skin and personal clothing from splashes and potential flash fires. |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors. |
Experimental Protocol: Safe Handling in a Laboratory Setting
This protocol outlines the step-by-step procedure for the safe handling of this compound.
1. Preparation and Precautionary Measures:
-
Ensure a certified chemical fume hood is operational.
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[4]
-
Have a fire extinguisher rated for flammable liquids (e.g., dry chemical, carbon dioxide) readily accessible.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents before starting the experiment.
2. Handling and Dispensing:
-
Don the appropriate PPE as specified in the table above.
-
Ground and bond all metal containers and equipment to prevent static electricity discharge, which can ignite flammable vapors.[4]
-
Slowly open the container of this compound to release any pressure buildup.
-
Dispense the required amount of the chemical using a clean, dry pipette or graduated cylinder.
3. During the Experiment:
-
Continuously work within the chemical fume hood.
-
Maintain a clutter-free workspace to minimize the risk of spills.
-
Monitor the experiment for any signs of unexpected reactions.
4. Post-Experiment and Waste Disposal:
-
Thoroughly clean all equipment that has come into contact with the chemical.
-
Dispose of all waste, including contaminated consumables and excess this compound, in a properly labeled hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Operational and Disposal Plans
Spill Response:
-
Minor Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[6]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area thoroughly.
-
-
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If it is safe to do so, turn off all ignition sources.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team.
-
Disposal Plan:
All waste containing this compound must be disposed of as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable Liquid").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: When the container is full, or in accordance with institutional policy, request a pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
